[(Adamantan-1-YL)methyl](methyl)amine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(1-adamantyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.ClH/c1-13-8-12-5-9-2-10(6-12)4-11(3-9)7-12;/h9-11,13H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJPFMZKOPCWIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC12CC3CC(C1)CC(C3)C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585840 | |
| Record name | N-Methyl-1-(tricyclo[3.3.1.1~3,7~]decan-1-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1773-99-5 | |
| Record name | N-Methyl-1-(tricyclo[3.3.1.1~3,7~]decan-1-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1773-99-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of (Adamantan-1-YL)methylamine hydrochloride
An In-depth Technical Guide to the Synthesis of (Adamantan-1-YL)methylamine Hydrochloride
Abstract
(Adamantan-1-YL)methylamine hydrochloride is a key building block in medicinal chemistry and materials science, valued for the unique physicochemical properties conferred by its rigid, lipophilic adamantane core.[1][2] This guide provides a comprehensive overview of robust and scalable synthetic routes to this primary amine hydrochloride. We will dissect two primary, field-proven strategies: the reduction of adamantane-1-carboxamide and the reductive amination of adamantane-1-carbaldehyde. The discussion emphasizes the mechanistic rationale behind procedural choices, offering researchers and drug development professionals the foundational knowledge required for successful synthesis, optimization, and scale-up.
Introduction: The Strategic Importance of the Adamantyl Moiety
The adamantane cage is a privileged scaffold in drug design.[1][3] Its rigid, three-dimensional structure and high lipophilicity allow it to serve as a robust anchor for pharmacophores, influencing binding affinity, metabolic stability, and pharmacokinetic profiles. (Adamantan-1-YL)methylamine, as a primary amine, provides a critical handle for further chemical elaboration, making its efficient synthesis a frequent objective in pharmaceutical research and development. This guide moves beyond simple recitation of protocols to provide a causal understanding of the synthetic pathways.
Overview of Synthetic Strategies
The synthesis of (Adamantan-1-YL)methylamine can be approached from several distinct starting materials derived from the adamantane core. The most direct and industrially viable methods involve the transformation of C1-functionalized adamantanes, such as adamantane-1-carboxylic acid or its derivatives.
Figure 1: High-level overview of the two primary synthetic pathways to (Adamantan-1-YL)methylamine hydrochloride.
While other classical name reactions like the Hofmann, Curtius, or Schmidt rearrangements can be adapted to produce amines, they often require multi-step preparations of specific precursors (e.g., adamantane-1-acetic acid) and may involve hazardous reagents like azides.[4][5][6] Therefore, this guide will focus on the two most direct and efficient methodologies.
Pathway I: Synthesis via Reduction of Adamantane-1-carboxamide
This pathway is arguably the most straightforward, leveraging the commercially available adamantane-1-carboxylic acid. It is a two-step process involving the formation of an amide followed by its complete reduction.
Figure 2: Step-wise workflow for the synthesis via amide reduction.
Step 1: Synthesis of Adamantane-1-carboxamide
The conversion of a carboxylic acid to a primary amide is a fundamental transformation. To facilitate the reaction with a weak nucleophile like ammonia, the carboxylic acid's hydroxyl group must first be converted into a better leaving group. The most common laboratory method involves formation of an acyl chloride.
-
Causality: Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gases, which simplifies purification. The resulting acyl chloride is highly electrophilic and reacts readily with ammonia or ammonium hydroxide to form the stable carboxamide.
Experimental Protocol: Adamantane-1-carboxamide
-
Acyl Chloride Formation: In a fume hood, suspend adamantane-1-carboxylic acid (1.0 eq) in toluene. Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours, or until gas evolution ceases. The reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Purification: Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude adamantane-1-carbonyl chloride.
-
Amidation: Dissolve the crude acyl chloride in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and cool in an ice bath. Slowly add an excess of concentrated ammonium hydroxide (e.g., 28-30% solution, ~5 eq) with vigorous stirring.
-
Workup: Allow the mixture to warm to room temperature and stir for 1-2 hours. A white precipitate of adamantane-1-carboxamide will form. Collect the solid by filtration, wash thoroughly with cold water to remove ammonium salts, and dry under vacuum.
Step 2 & 3: Reduction and Hydrochloride Salt Formation
The reduction of an amide to an amine requires a powerful reducing agent capable of converting the carbonyl group (C=O) into a methylene group (CH₂).
-
Expertise & Trustworthiness: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[7][8] Weaker reagents like sodium borohydride (NaBH₄) are generally ineffective for reducing amides. The mechanism involves the initial complexation of the Lewis acidic aluminum to the carbonyl oxygen, followed by hydride delivery. The intermediate iminium ion is then further reduced to the amine.[9] The final step involves quenching the reaction and precipitating the product as its hydrochloride salt, which enhances stability and simplifies handling.
Experimental Protocol: (Adamantan-1-YL)methylamine Hydrochloride
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (approx. 1.5-2.0 eq) in anhydrous THF.
-
Amide Addition: Cool the suspension to 0 °C. Dissolve adamantane-1-carboxamide (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension. Caution: The reaction is exothermic.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess hydride and precipitating the aluminum salts as a filterable solid.
-
Isolation of Free Base: Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude (Adamantan-1-YL)methylamine free base.
-
Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or isopropanol. Add a solution of HCl in the same solvent (or bubble dry HCl gas through the solution) until the mixture is acidic. The hydrochloride salt will precipitate.
-
Purification: Collect the white solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.
| Parameter | Step 1: Amidation | Step 2: Reduction & Salting |
| Starting Material | Adamantane-1-carboxylic acid | Adamantane-1-carboxamide |
| Key Reagents | SOCl₂, NH₄OH | LiAlH₄, HCl |
| Solvent | Toluene, DCM/THF | Anhydrous THF, Diethyl Ether |
| Temperature | Reflux (80-90°C), then 0°C | 0°C to Reflux (65°C) |
| Typical Reaction Time | 2-3 hours (acylation) | 4-6 hours (reduction) |
| Typical Yield | >90% | 75-85% |
Table 1: Summary of reaction parameters for Pathway I.
Pathway II: Synthesis via Reductive Amination
Reductive amination is a powerful one-pot method for converting aldehydes or ketones into amines.[10][11] This pathway involves the reaction of adamantane-1-carbaldehyde with an ammonia source to form an intermediate imine (or iminium ion), which is then reduced in situ to the target amine.
-
Causality: This method is highly efficient as it avoids the isolation of the often-unstable imine intermediate.[12][13] The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are mild enough not to reduce the starting aldehyde but are reactive enough to reduce the protonated imine (iminium ion) intermediate.[13] The classic Leuckart reaction, using ammonium formate or formamide, also achieves this transformation, though often at higher temperatures.[14][15][16]
Figure 3: Step-wise workflow for the synthesis via reductive amination.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of adamantane-1-carbaldehyde (1.0 eq) in methanol, add ammonium chloride (NH₄Cl, ~5-10 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Reduction: Add sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) portion-wise to the stirring mixture. Caution: NaBH₃CN is toxic and may release HCN gas in strongly acidic conditions. Maintain a slightly acidic to neutral pH (6-7), which can be adjusted with glacial acetic acid if necessary.[17]
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor for the disappearance of the starting aldehyde by TLC or GC-MS.
-
Workup: Carefully add dilute aqueous HCl to quench any remaining reducing agent. Remove the methanol under reduced pressure.
-
Extraction: Make the aqueous residue basic (pH > 11) with 2M NaOH and extract the free amine with a suitable organic solvent (e.g., diethyl ether or DCM) three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.
-
Salt Formation: Proceed with the salt formation step as described in Pathway I, Step 3.
| Parameter | One-Pot Reductive Amination |
| Starting Material | Adamantane-1-carbaldehyde |
| Key Reagents | NH₄Cl, NaBH₃CN, HCl |
| Solvent | Methanol, Diethyl Ether |
| Temperature | Room Temperature |
| Typical Reaction Time | 12-24 hours |
| Typical Yield | 70-85% |
Table 2: Summary of reaction parameters for Pathway II.
Conclusion
The can be reliably achieved through two primary, high-yielding routes. The choice between the amide reduction pathway and the reductive amination pathway often depends on the availability and cost of the starting materials—adamantane-1-carboxylic acid versus adamantane-1-carbaldehyde. Both methods are robust and scalable, employing well-understood chemical transformations. The protocols and mechanistic insights provided in this guide offer the necessary foundation for researchers to confidently produce this valuable synthetic intermediate for applications in drug discovery and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 7. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. orgosolver.com [orgosolver.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. air.unimi.it [air.unimi.it]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 15. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. youtube.com [youtube.com]
An In-Depth Technical Guide to the Chemical Properties of (Adamantan-1-YL)methylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties of (Adamantan-1-YL)methylamine hydrochloride, a significant adamantane derivative with considerable potential in medicinal chemistry and drug development. Drawing from established scientific literature and validated analytical data, this document offers a detailed exploration of its structure, synthesis, physicochemical characteristics, spectroscopic profile, and reactivity. The insights provided herein are intended to support researchers in the effective utilization and further investigation of this compelling molecule.
Introduction: The Significance of the Adamantane Moiety
Adamantane, a rigid, cage-like hydrocarbon, has garnered substantial interest in the field of medicinal chemistry due to its unique structural and physicochemical properties.[1] Its three-dimensional structure allows for the precise positioning of functional groups, facilitating effective interaction with biological targets.[1] The incorporation of the adamantane scaffold into drug molecules can enhance lipophilicity, improve metabolic stability, and facilitate passage across the blood-brain barrier.[1] (Adamantan-1-YL)methylamine hydrochloride, as a primary amine derivative of adamantane, represents a key building block for the synthesis of novel therapeutic agents. Its structural relationship to approved drugs like amantadine and memantine underscores its potential in the development of treatments for a range of disorders, including viral infections and neurodegenerative diseases.[2]
Molecular Structure and Physicochemical Properties
(Adamantan-1-YL)methylamine hydrochloride is the hydrochloride salt of (Adamantan-1-YL)methylamine. The presence of the bulky, hydrophobic adamantane cage and the hydrophilic primary amine group imparts a distinct amphiphilic character to the molecule.
Table 1: Physicochemical Properties of (Adamantan-1-YL)methylamine Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀ClN | [3] |
| Molecular Weight | 201.73 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [5] |
| Solubility | Soluble in water | [5] |
| Topological Polar Surface Area | 26 Ų | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Rotatable Bond Count | 1 | [4] |
Solubility Profile
Acid-Base Properties
The primary amine group in (Adamantan-1-YL)methylamine hydrochloride is basic and readily protonated. The pKa value of the conjugate acid is a crucial parameter for understanding its ionization state at physiological pH. While the specific pKa for this compound is not widely reported, the pKa of the structurally similar amantadine (1-adamantanamine) is approximately 10.58.[6] This suggests that at physiological pH (around 7.4), (Adamantan-1-YL)methylamine hydrochloride will exist predominantly in its protonated, cationic form.
Synthesis and Purification
The synthesis of (Adamantan-1-YL)methylamine hydrochloride can be achieved through various synthetic routes, often starting from readily available adamantane derivatives. A common strategy involves the reductive amination of adamantane-1-carboxaldehyde or the reduction of adamantane-1-carbonitrile.
General Synthesis Workflow
Caption: General workflow for the synthesis of (Adamantan-1-YL)methylamine hydrochloride.
Exemplary Synthesis Protocol: Reductive Amination of Adamantane-1-carboxaldehyde
This protocol describes a common laboratory-scale synthesis.
Materials:
-
Adamantane-1-carboxaldehyde
-
Ammonium chloride
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (ethanolic solution)
Procedure:
-
Dissolve adamantane-1-carboxaldehyde and an excess of ammonium chloride in methanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.
-
Cool the reaction mixture in an ice bath and add sodium cyanoborohydride portion-wise. The use of a milder reducing agent like NaBH₃CN is crucial to selectively reduce the imine in the presence of the aldehyde.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude (Adamantan-1-YL)methylamine free base.
-
Dissolve the crude free base in a minimal amount of diethyl ether and add a stoichiometric amount of ethanolic HCl dropwise with stirring.
-
The (Adamantan-1-YL)methylamine hydrochloride will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Self-Validation: The purity of the final product should be assessed by melting point determination and spectroscopic analysis (NMR, IR, and MS). The obtained spectra should be compared with reference data.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of (Adamantan-1-YL)methylamine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the high symmetry of the adamantane cage, the NMR spectra are often relatively simple.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the adamantane cage protons and the methylene group adjacent to the amine. The protons of the adamantane cage typically appear as a series of broad multiplets in the upfield region (δ 1.5-2.0 ppm). The methylene protons adjacent to the nitrogen will be shifted downfield due to the electron-withdrawing effect of the ammonium group and will likely appear as a singlet or a narrowly split multiplet. The protons of the ammonium group may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the adamantane cage and the methylene bridge. The quaternary carbon of the adamantane cage attached to the methylamine group will have a characteristic chemical shift.
Table 2: Expected NMR Spectral Data for (Adamantan-1-YL)methylamine Hydrochloride (Reference data from similar compounds)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~3.0 - 3.2 | s | -CH₂-NH₃⁺ |
| ~1.5 - 2.0 | m | Adamantane CH, CH₂ | |
| ¹³C | ~45 - 50 | -CH₂-NH₃⁺ | |
| ~35 - 42 | Adamantane CH | ||
| ~28 - 38 | Adamantane CH₂ | ||
| ~30 - 35 | Adamantane Quaternary C |
Note: These are approximate chemical shifts based on related structures and may vary depending on the solvent and experimental conditions.[7][8]
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule.
Expected IR Absorptions:
-
N-H stretching: A broad absorption band in the region of 3000-2500 cm⁻¹ is characteristic of the ammonium salt (R-NH₃⁺).
-
C-H stretching: Sharp peaks around 2900-2850 cm⁻¹ correspond to the C-H stretching vibrations of the adamantane cage and the methylene group.
-
N-H bending: An absorption band around 1600-1500 cm⁻¹ is indicative of the N-H bending (asymmetric and symmetric) of the primary amine salt.
-
C-N stretching: A weaker absorption may be observed in the 1200-1000 cm⁻¹ region corresponding to the C-N stretching vibration.
Caption: Key IR absorption regions for (Adamantan-1-YL)methylamine hydrochloride.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under Electron Ionization (EI), the molecule is expected to fragment, with the most prominent peak likely corresponding to the adamantylmethyl cation or the free amine after loss of HCl. Electrospray Ionization (ESI) in positive ion mode would be expected to show a strong signal for the protonated molecule [M+H]⁺, corresponding to the free amine.
Expected m/z values (for the free amine, C₁₁H₁₉N):
-
[M]⁺˙: 165.15
-
[M+H]⁺: 166.16
The fragmentation pattern will be dominated by the stable adamantyl cation and its fragments.
Chemical Reactivity and Stability
The chemical reactivity of (Adamantan-1-YL)methylamine hydrochloride is primarily dictated by the primary amine functionality.
Acylation and Alkylation
The primary amine is a good nucleophile and can readily undergo acylation reactions with acyl chlorides or anhydrides to form amides. It can also be alkylated with alkyl halides to form secondary and tertiary amines. These reactions are fundamental for the derivatization of the molecule in drug discovery programs.
Stability
Adamantane derivatives are known for their high thermal and chemical stability.[2] The rigid cage structure is resistant to degradation under many conditions. (Adamantan-1-YL)methylamine hydrochloride is a stable crystalline solid under normal laboratory conditions. However, as with other amine hydrochlorides, it may be hygroscopic and should be stored in a cool, dry place.
Studies on the hydrolytic stability of related adamantane derivatives indicate that they are relatively stable in aqueous solutions at physiological pH.[1][9] However, stability can be influenced by pH, with increased degradation observed under more acidic conditions.[1][9]
Applications in Research and Development
The unique properties of (Adamantan-1-YL)methylamine hydrochloride make it a valuable tool for researchers in several areas:
-
Medicinal Chemistry: As a key intermediate for the synthesis of novel adamantane-based compounds with potential therapeutic activities, including antiviral, anti-Parkinsonian, and neuroprotective agents.
-
Materials Science: The rigid adamantane core can be incorporated into polymers to enhance their thermal stability and mechanical properties.
-
Supramolecular Chemistry: The adamantane moiety is known to form stable inclusion complexes with cyclodextrins, which can be exploited for drug delivery applications.
Safety and Handling
(Adamantan-1-YL)methylamine hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
(Adamantan-1-YL)methylamine hydrochloride is a versatile and valuable chemical entity with a rich profile of chemical and physical properties. Its unique combination of a rigid, lipophilic adamantane core and a reactive primary amine group makes it a highly attractive building block for the development of new drugs and advanced materials. This guide has provided a detailed overview of its key characteristics, from its synthesis and spectroscopic signature to its reactivity and stability. It is our hope that this information will serve as a valuable resource for scientists and researchers, enabling them to fully harness the potential of this remarkable molecule.
References
- 1. Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Adamantanamine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. Methylamine hydrochloride(593-51-1) 13C NMR [m.chemicalbook.com]
- 4. Adamantan-1-ylmethanamine hydrochloride | C11H20ClN | CID 12292952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 6. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Adamantanamine hydrochloride(665-66-7) 1H NMR [m.chemicalbook.com]
- 8. 1-Adamantanamine hydrochloride(665-66-7) 13C NMR [m.chemicalbook.com]
- 9. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
(Adamantan-1-YL)methylamine hydrochloride CAS number
An In-depth Technical Guide to (Adamantan-1-YL)methylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist
Abstract
(Adamantan-1-YL)methylamine hydrochloride, more commonly known as Memantine Hydrochloride, is a pharmaceutical agent of significant interest in the field of neuroscience and drug development. Its Chemical Abstracts Service (CAS) number is 41100-52-1 .[1][2][3] This guide provides a comprehensive technical overview of Memantine Hydrochloride, beginning with its unique molecular architecture derived from the adamantane scaffold. We will delve into its physicochemical properties, explore its sophisticated mechanism of action as a voltage-dependent NMDA receptor antagonist, and provide detailed, field-proven protocols for its chemical synthesis and analytical characterization. The narrative is designed to bridge theoretical knowledge with practical application, offering insights into the causality behind experimental choices, thereby equipping researchers and developers with the robust knowledge required for its study and application.
Introduction: The Adamantane Scaffold in Modern Drug Discovery
The adamantane moiety, a perfectly symmetrical, rigid, and lipophilic tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry.[4][5] Often described as a "lipophilic bullet," its incorporation into molecular structures can dramatically improve a compound's pharmacokinetic profile, particularly its ability to cross the blood-brain barrier (BBB).[4][6] Adamantane's unique three-dimensional structure allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.[4] This has led to the development of several clinically successful drugs for a range of diseases, including viral infections and neurodegenerative disorders.[4][6]
Among the most successful adamantane derivatives is Memantine ((Adamantan-1-YL)methylamine hydrochloride). Initially investigated for other indications, its unique pharmacological profile led to its approval for the treatment of moderate to severe dementia associated with Alzheimer's disease.[7][8] This guide provides the core technical knowledge base for professionals working with this important therapeutic agent.
Physicochemical Properties and Handling
A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development, from designing experiments to formulating drug products. Memantine Hydrochloride is a white, solid crystalline powder.[2]
Table 1: Physicochemical Data for Memantine Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 41100-52-1 | [1] |
| Molecular Formula | C₁₂H₂₁N · HCl | [1][3] |
| Molecular Weight | 215.77 g/mol | [1][3] |
| IUPAC Name | 3,5-dimethyladamantan-1-amine;hydrochloride | [2] |
| Appearance | White solid powder | [2] |
| Purity (Typical) | ≥98% (HPLC) | [1] |
| Solubility | H₂O: 100 mM; Ethanol: 20 mg/mL; DMSO: 10 mg/mL | [1] |
| Storage Conditions | Short Term (days to weeks): 2-8°C, dry, dark. Long Term (months to years): -20°C. | [2] |
Note: The free base of Memantine has a CAS number of 19982-08-2 and a molecular weight of approximately 179.30 g/mol .[2]
Mechanism of Action: Modulating Glutamatergic Neurotransmission
Memantine exerts its therapeutic effect through a sophisticated interaction with the N-methyl-D-aspartate (NMDA) receptor, a key component of glutamatergic neurotransmission in the central nervous system.[9][10]
The Role of NMDA Receptor Excitotoxicity
The NMDA receptor is an ionotropic glutamate receptor that, upon activation, allows the influx of Ca²⁺ into neurons. This process is fundamental for synaptic plasticity, learning, and memory.[10][11] However, chronic overstimulation of the NMDA receptor by the neurotransmitter glutamate leads to excessive Ca²⁺ influx, a state known as excitotoxicity. This pathological process is implicated in the neuronal cell death observed in neurodegenerative conditions like Alzheimer's disease.[12]
Memantine as a Use-Dependent Channel Blocker
Memantine is classified as a moderate-affinity, uncompetitive, and voltage-dependent NMDA receptor antagonist.[2][7][13] This pharmacological profile is crucial to its clinical success and tolerability.
-
Uncompetitive Binding: Memantine only binds within the NMDA receptor's ion channel when it is open, meaning it requires the presence of both glutamate and the co-agonist glycine for the channel to be in an active state.[10]
-
Voltage-Dependency: At normal resting membrane potentials, the channel is blocked by magnesium ions (Mg²⁺). Upon depolarization, Mg²⁺ is expelled, allowing ion flow. Memantine's blocking action is also voltage-dependent, making it more effective during the pathological, persistent depolarization seen in excitotoxicity.
-
Moderate Affinity & Fast Kinetics: Unlike high-affinity NMDA antagonists (e.g., MK-801), which bind tightly and dissociate slowly, Memantine exhibits fast "on/off" kinetics.[13] This allows it to block the tonic, low-level glutamate stimulation that drives excitotoxicity while being readily displaced by the phasic, high-concentration glutamate release that occurs during normal synaptic transmission. This preserves the physiological function of the NMDA receptor, which is critical for memory and learning, thereby explaining Memantine's favorable side-effect profile compared to other channel blockers.[13]
Figure 1: Mechanism of Memantine at the NMDA Receptor.
Chemical Synthesis and Process Insights
The synthesis of Memantine Hydrochloride is a well-established process in medicinal chemistry. A common and efficient route starts from 1-bromoadamantane, leveraging a Ritter-type reaction. This approach is scalable and provides a high-purity final product.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. scbt.com [scbt.com]
- 4. connectsci.au [connectsci.au]
- 5. jchr.org [jchr.org]
- 6. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Memantine: a review of its use in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Memantine (Namenda): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]
An In-Depth Technical Guide to (Adamantan-1-YL)methylamine Hydrochloride and Its Derivatives
This guide provides a comprehensive technical overview of (Adamantan-1-YL)methylamine hydrochloride and its closely related derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular characteristics, synthesis, and analytical validation of these compounds, offering field-proven insights into their application. The unique adamantane cage imparts significant lipophilicity and rigidity, making these compounds attractive scaffolds in medicinal chemistry.[1][2]
Deciphering the Core Structure: Molecular and Physicochemical Properties
The nomenclature "(Adamantan-1-YL)methylamine hydrochloride" can be interpreted in several ways, primarily distinguishing between a primary and a secondary amine. This ambiguity necessitates a detailed examination of the two most pertinent structures: Adamantan-1-ylmethanamine hydrochloride and --INVALID-LINK--amine hydrochloride .
These compounds, while structurally similar, exhibit distinct physicochemical properties that influence their biological activity and formulation characteristics. The bulky, diamondoid structure of the adamantane cage is a key determinant of their lipophilic nature, a feature extensively leveraged in drug design to enhance pharmacokinetic profiles.[2][3]
A summary of their core quantitative data is presented below for facile comparison:
| Property | Adamantan-1-ylmethanamine hydrochloride | --INVALID-LINK--amine hydrochloride |
| Synonyms | 1-(Aminomethyl)adamantane hydrochloride | N-(1-Adamantylmethyl)-N-methylamine hydrochloride |
| CAS Number | 1501-98-0[4][5] | 1773-99-5[6][7] |
| Molecular Formula | C11H20ClN[4] | C12H22ClN[6] |
| Molecular Weight | 201.73 g/mol [4] | 215.77 g/mol [6] |
| Melting Point | Not specified | 324.5-325 °C[7] |
| Appearance | Solid | White solid[7] |
Synthesis and Purification: A Protocol Deep Dive
The synthesis of adamantane derivatives often leverages the reactivity of the adamantane cage, which can be functionalized through various chemical transformations. A common synthetic route to adamantanamine hydrochloride derivatives involves a multi-step process, beginning with a suitable adamantane precursor.
General Synthetic Approach
A generalized synthetic workflow for preparing adamantanamine hydrochloride salts is outlined below. The specific choice of reagents and reaction conditions will vary depending on the desired substitution on the amine.
References
- 1. nbinno.com [nbinno.com]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adamantan-1-ylmethanamine hydrochloride | C11H20ClN | CID 12292952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Adamantanemethylamine, hydrochloride – Provisco CS [proviscocs.com]
- 6. calpaclab.com [calpaclab.com]
- 7. N-(1-ADAMANTYLMETHYL)-N-METHYLAMINE HYDROCHLORIDE | 1773-99-5 [amp.chemicalbook.com]
An In-Depth Technical Guide to the NMR and Mass Spectrometry of (Adamantan-1-YL)methylamine Hydrochloride
Introduction: The Analytical Significance of (Adamantan-1-YL)methylamine Hydrochloride
(Adamantan-1-YL)methylamine hydrochloride, widely known in the pharmaceutical domain as Memantine Hydrochloride, is a prominent N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Its therapeutic application in the management of moderate to severe Alzheimer's disease underscores the critical need for robust and unequivocal analytical characterization.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of its spectral properties is paramount for quality control, metabolic studies, and the development of new derivatives.
This guide provides an in-depth exploration of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data of (Adamantan-1-YL)methylamine hydrochloride. Moving beyond a mere presentation of data, this document elucidates the rationale behind experimental choices and the interpretation of spectral features, reflecting the expertise and experience of a seasoned application scientist. The protocols and data presented herein are designed to be self-validating, grounded in authoritative references to ensure scientific integrity.
Molecular Structure and Spectroscopic Correlation
The unique cage-like structure of the adamantane moiety and the presence of the methylamine group give rise to a distinct spectroscopic fingerprint. Understanding the relationship between the molecular structure and the resulting spectral data is fundamental to its accurate identification and characterization.
Caption: Molecular structure of (Adamantan-1-YL)methylamine Hydrochloride with key atoms numbered for spectral assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. For (Adamantan-1-YL)methylamine hydrochloride, both ¹H and ¹³C NMR are essential for confirming its identity and purity.
¹H NMR Spectroscopy
The proton NMR spectrum of (Adamantan-1-YL)methylamine hydrochloride is characterized by signals corresponding to the protons of the adamantane cage and the methylamine sidechain. The high symmetry of the adamantane core simplifies the spectrum to a few distinct signals.
Data Summary: ¹H NMR of (Adamantan-1-YL)methylamine Hydrochloride
| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1 | ~2.5 (variable) | s (broad) | 3H | -NH₃⁺ |
| 2 | 2.45 | s | 3H | -CH₃ |
| 3 | 2.25 | s | 2H | -CH₂- |
| 4 | 1.95 | m | 3H | Adamantane CH |
| 5 | 1.70 | m | 6H | Adamantane CH₂ |
| 6 | 1.55 | m | 6H | Adamantane CH₂ |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The amine protons are often broad and may exchange with residual water in the solvent.
A study utilizing a 500 MHz NMR instrument reported the signal for the methyl protons of memantine hydrochloride at 0.75 ppm as a singlet when dissolved in D₂O, with caffeine used as an internal standard.[3][4] The use of D₂O as a solvent leads to the exchange of the acidic amine protons, causing their signal to disappear from the spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a definitive count of the chemically non-equivalent carbon atoms in the molecule. The symmetry of the adamantane cage is also evident in the ¹³C spectrum.
Data Summary: ¹³C NMR of (Adamantan-1-YL)methylamine Hydrochloride
| Carbon Atom | Chemical Shift (δ) ppm |
| C1 | 51.9 |
| C3, C5 | 31.8 |
| C4 | 49.6 |
| C6, C10 | 41.5 |
| C7 | 39.9 |
| C8 | 29.5 |
| C11 (CH₂) | 29.01 |
| C12 (CH₃) | 29.01 |
Note: The assignments are based on published data and spectral analysis.[5]
Experimental Protocol: NMR Spectroscopy
The choice of solvent and instrument parameters is crucial for obtaining high-quality NMR spectra. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of (Adamantan-1-YL)methylamine hydrochloride.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or CD₃OD) in a standard 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, if quantitative analysis is required.
-
-
Instrument Setup (500 MHz NMR Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a 90° pulse angle.
-
Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the protons of interest for quantitative measurements (typically 1-5 seconds).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (typically 0-220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and improve sensitivity.
-
A longer relaxation delay may be necessary compared to ¹H NMR due to the longer T₁ relaxation times of quaternary carbons.
-
Acquire a larger number of scans (e.g., 1024 or more) to compensate for the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the reference standard or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values, supported by 2D NMR experiments (e.g., COSY, HSQC, HMBC) if necessary for unambiguous assignment.
-
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and the elucidation of molecular structure through fragmentation analysis.
Ionization and Fragmentation
For a molecule like (Adamantan-1-YL)methylamine hydrochloride, electrospray ionization (ESI) is a common and effective soft ionization technique, particularly when coupled with liquid chromatography (LC-MS). In the positive ion mode, the molecule is typically observed as its protonated free base, [M+H]⁺. Electron ionization (EI), often used with gas chromatography (GC-MS), is a harder ionization technique that leads to more extensive fragmentation.
The fragmentation of the protonated molecule is dominated by the cleavage of the C-N bond, leading to the loss of the methylamine group and the formation of a stable adamantyl cation.
Data Summary: Mass Spectrometry of (Adamantan-1-YL)methylamine
| Ion | m/z (amu) | Interpretation |
| [M+H]⁺ | 180.2 | Protonated molecular ion of the free base |
| [M-NHCH₃]⁺ | 163.2 | Loss of the methylamino group |
Note: The m/z values correspond to the free base, (Adamantan-1-YL)methylamine. The hydrochloride salt will dissociate in the ion source.
Caption: A simplified representation of the primary fragmentation step for protonated (Adamantan-1-YL)methylamine.
Experimental Protocol: Mass Spectrometry
The following protocol outlines a general procedure for the analysis of (Adamantan-1-YL)methylamine hydrochloride using LC-MS with ESI.
Step-by-Step Protocol for LC-MS Analysis:
-
Sample Preparation:
-
Prepare a stock solution of (Adamantan-1-YL)methylamine hydrochloride in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is a suitable choice (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid (to promote protonation).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions (ESI Source):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Nebulizer Pressure: 30-40 psi.
-
Scan Range: m/z 50-500 for full scan analysis.
-
Tandem MS (MS/MS): For fragmentation analysis, select the precursor ion (m/z 180.2) and apply a suitable collision energy to induce fragmentation, then scan for the product ions.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the protonated molecule (180.2).
-
Analyze the mass spectrum to confirm the molecular weight.
-
If MS/MS data was acquired, analyze the product ion spectrum to confirm the fragmentation pattern and structural identity.
-
Conclusion: A Foundation for Confident Analysis
This technical guide has provided a comprehensive overview of the NMR and mass spectrometry data for (Adamantan-1-YL)methylamine hydrochloride. By detailing the expected spectral features, providing robust experimental protocols, and explaining the underlying principles, this document serves as a valuable resource for researchers and scientists. The meticulous characterization of this important pharmaceutical compound through these powerful analytical techniques is fundamental to ensuring its quality, safety, and efficacy in its therapeutic applications. The provided data and methodologies form a solid foundation for confident and accurate analysis in both research and industrial settings.
References
- 1. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Quantitation of memantine hydrochloride bulk drug and its tablet formulation using proton nuclear magnetic resonance spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of memantine hydrochloride bulk drug and its tablet formulation using proton nuclear magnetic resonance spectrometry | Semantic Scholar [semanticscholar.org]
- 5. jmpm.vn [jmpm.vn]
Whitepaper: The Adamantane Cage in Medicinal Chemistry: A Duality of Lipophilicity and Steric Influence
Abstract
The adamantane cage, a rigid and perfectly symmetric tricyclic hydrocarbon, has transitioned from a chemical curiosity to a cornerstone of modern medicinal chemistry.[1][2] Its unique physicochemical properties, notably its pronounced lipophilicity and significant steric bulk, offer a powerful toolset for drug designers to overcome pharmacokinetic and pharmacodynamic challenges. This guide provides an in-depth analysis of these two key attributes. We will explore the theoretical underpinnings and practical implications of adamantane's lipophilicity, which is crucial for membrane translocation, and its steric effects, which are instrumental in modulating metabolic stability and target engagement. Through detailed protocols, quantitative data, and case studies of approved therapeutics, this document serves as a technical resource for researchers, scientists, and drug development professionals seeking to strategically leverage the adamantane scaffold in their discovery programs.
The Adamantane Scaffold: A Structural Marvel
First isolated from petroleum in 1933, adamantane (C₁₀H₁₆) is the simplest diamondoid, possessing a strain-free, cage-like structure that resembles a molecular fragment of a diamond crystal lattice.[2][3] Its formal name, tricyclo[3.3.1.1³⁷]decane, describes the fusion of three cyclohexane rings in a chair conformation.[2] This unique arrangement results in a highly symmetrical (Td point group), rigid, and voluminous hydrocarbon scaffold.[4][5]
The structure features two distinct types of carbon atoms: four bridgehead methanetriyl (CH) groups at tertiary positions and six methylene (CH₂) groups at secondary positions. This rigidity and defined three-dimensional geometry allow for the precise spatial orientation of appended functional groups, a critical feature for optimizing interactions with biological targets.[1][6]
Caption: Structure of Adamantane (C₁₀H₁₆) highlighting bridgehead (CH) and methylene (CH₂) positions.
The "Lipophilic Bullet": Quantifying and Exploiting Lipophilicity
In drug design, lipophilicity—the affinity of a molecule for a lipid-like environment—is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. The adamantane cage is profoundly lipophilic, a property that has earned it the moniker "the lipophilic bullet".[7][8]
This high lipophilicity stems from its purely hydrocarbon composition and large, non-polar surface area. The incorporation of an adamantyl group can dramatically increase the lipophilicity of a parent molecule. It has been estimated that adding an adamantyl group increases the calculated logP (cLogP) value by approximately 3.1 log units.[5][9] This modification can transform highly water-soluble compounds into molecules with a more clinically useful logP, enhancing their ability to cross cellular membranes and the blood-brain barrier (BBB).[4][5]
Table 1: Comparison of Lipophilicity and Properties of Common Hydrophobic Moieties
| Moiety | Structure | Approx. cLogP Contribution | Molecular Weight ( g/mol ) | Shape Descriptor |
| Adamantyl | C₁₀H₁₅⁻ | +3.1 | 135.23 | Spherical, Caged |
| Phenyl | C₆H₅⁻ | +1.9 | 77.11 | Planar, Aromatic |
| Cyclohexyl | C₆H₁₁⁻ | +2.5 | 83.16 | Flexible, Chair/Boat |
| tert-Butyl | C₄H₉⁻ | +1.9 | 57.12 | Globular, Acyclic |
Causality in Application: Why Use Adamantane for Lipophilicity?
The decision to incorporate an adamantyl group is driven by specific therapeutic goals. For central nervous system (CNS) disorders, its ability to enhance BBB permeability is a primary motivator.[1] This is exemplified by Memantine , an N-methyl-D-aspartate (NMDA) receptor antagonist used to treat Alzheimer's disease, where the adamantane moiety facilitates its entry into the brain.[7][10] Beyond CNS applications, increasing lipophilicity can improve oral absorption by enhancing passage through the gut wall and can increase the volume of distribution, potentially prolonging a drug's duration of action.[3][11]
However, this potent lipophilicity is a double-edged sword. Excessive lipophilicity can lead to poor aqueous solubility, increased metabolic liability, and non-specific binding to plasma proteins or hydrophobic pockets in off-target proteins, which can cause toxicity. Therefore, the use of adamantane must be a carefully considered strategy, balancing the desired pharmacokinetic benefits against potential liabilities.
Experimental Protocol: Determination of LogP via RP-HPLC
While the shake-flask method is the traditional "gold standard," it is labor-intensive and not suitable for high-throughput screening.[12] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid, reliable, and automatable alternative for estimating logP values.[13] The principle is that a compound's retention time on a non-polar stationary phase (like C18) correlates with its lipophilicity.
Workflow for LogP Determination by RP-HPLC
Caption: Standard experimental workflow for determining LogP values using the RP-HPLC method.
Step-by-Step Methodology:
-
Materials & Reagents:
-
HPLC system with UV detector.
-
Reversed-phase C18 column.
-
Mobile Phase: Acetonitrile (or Methanol) and water/buffer.
-
A set of 5-7 reference compounds with accurately known logP values spanning the expected range of the test compound.
-
Test compound of known purity.
-
Void volume marker (e.g., uracil or sodium nitrate).
-
-
Chromatographic Conditions (Self-Validating System):
-
Isocratic Elution: A fixed ratio of organic solvent to aqueous buffer is crucial. The chosen ratio should provide good peak shape and retention times within a reasonable window (typically k' between 0.5 and 10).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducibility.
-
Detection: UV wavelength at which all compounds have reasonable absorbance.
-
Trustworthiness: The system is validated by the linearity of the calibration curve (R² > 0.98) generated from the standards, confirming the correlation between retention and lipophilicity under the chosen conditions.
-
-
Procedure:
-
Inject the void volume marker to determine the column dead time (t₀).
-
Inject each standard compound individually and record its retention time (tᵣ).
-
Inject the test compound and record its retention time (tᵣ).
-
-
Data Analysis & Calculation:
-
For each compound, calculate the capacity factor (k'):
-
k' = (tᵣ - t₀) / t₀
-
-
Calculate the logarithm of the capacity factor (log k').
-
Plot a calibration curve of the known logP values of the standards (y-axis) against their corresponding log k' values (x-axis).
-
Perform a linear regression to obtain the equation of the line: logP = m(log k') + c.
-
Using the log k' value of the test compound, calculate its logP using the regression equation.
-
The Steric Shield: A Bulky Guardian in Drug Design
Beyond lipophilicity, the adamantane cage's most defining feature is its sheer size and rigid, three-dimensional bulk. This steric hindrance is not a liability but a strategic asset that medicinal chemists exploit to fine-tune a drug's properties.[1][4]
Application I: Metabolic Shielding
A primary challenge in drug development is metabolic instability, where drug molecules are rapidly broken down by enzymes, primarily the cytochrome P450 (CYP) family in the liver, leading to a short plasma half-life.[5] The bulky adamantane cage can act as a "steric shield," physically blocking metabolic enzymes from accessing and acting upon nearby labile functional groups (e.g., esters, amides, or sites of oxidation).[1][3][9]
Causality: By positioning the adamantane group adjacent to a metabolically vulnerable site, the rate of degradation is slowed, which can significantly increase the drug's half-life and duration of action, potentially reducing dosing frequency and improving patient compliance.[4] This strategy is evident in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes, such as Saxagliptin and Vildagliptin , where the adamantane moiety contributes to their stability against metabolic degradation.[10][14]
Caption: Adamantane cage acting as a steric shield to prevent enzymatic metabolism of a labile group.
Application II: Modulating Target Binding and Selectivity
The shape and volume of a drug molecule are critical for its interaction with the binding pocket of a biological target. The adamantane cage can serve as a potent "hydrophobic anchor," fitting snugly into large, non-polar pockets within a receptor or enzyme active site.[3][7] This can lead to a significant increase in binding affinity due to favorable van der Waals interactions and the hydrophobic effect.
Causality: Conversely, steric bulk can be used to engineer selectivity. If a desired target has a large accommodating pocket but a related off-target has a smaller one, introducing an adamantane group can create a "steric clash" that prevents binding to the off-target, thereby improving the drug's selectivity and reducing side effects.[5] This principle is fundamental to rational drug design, where the cage's defined shape is used to probe the topology of binding sites and optimize ligand fit.[5][6] In some cases, however, this steric bulk can be detrimental if the target binding pocket cannot accommodate it.[5]
Synergy and Case Studies: Adamantane in Approved Drugs
The lipophilic and steric properties of adamantane are not independent; they are intrinsically linked and work in concert. The same bulky structure that provides steric shielding also contributes significantly to lipophilicity. This synergy is a key reason for its success in clinical applications.
Table 2: Role of the Adamantane Moiety in Select FDA-Approved Drugs
| Drug | Therapeutic Indication | Primary Role of Adamantane Moiety |
| Amantadine [7][15] | Influenza A, Parkinson's Disease | Blocks the M2 proton channel of the influenza virus; enhances dopamine release. The cage's lipophilicity and size are crucial for channel blocking.[3][15] |
| Memantine [7][10] | Alzheimer's Disease | Non-competitive NMDA receptor antagonist. Lipophilicity aids BBB crossing, while the cage itself acts as a channel blocker.[7] |
| Rimantadine [7][10] | Influenza A | Antiviral, similar mechanism to Amantadine, blocking the M2 ion channel.[7] |
| Vildagliptin [10][16] | Type 2 Diabetes | DPP-4 inhibitor. The adamantyl group provides steric hindrance that contributes to metabolic stability.[14] |
| Saxagliptin [10][14] | Type 2 Diabetes | DPP-4 inhibitor. The adamantane scaffold is a key structural element influencing binding and stability.[14] |
| Adapalene [10][16] | Acne Vulgaris | Retinoid receptor agonist. The adamantyl group replaces a flexible group, providing metabolic stability and high lipophilicity for topical delivery. |
Conclusion and Future Outlook
The adamantane cage is far more than a simple lipophilic add-on; it is a privileged scaffold that offers a unique and powerful combination of steric bulk, rigidity, and hydrophobicity.[1][7] For the drug development professional, it represents a validated strategy to enhance BBB penetration, improve metabolic stability, and optimize target binding affinity and selectivity. Understanding the dual nature of its lipophilic and steric effects is crucial for its rational application. As drug discovery continues to tackle increasingly complex biological targets, the "lipophilic bullet" with its built-in steric shield will undoubtedly remain a vital and frequently deployed weapon in the medicinal chemist's arsenal.
References
- 1. benchchem.com [benchchem.com]
- 2. Adamantane - Wikipedia [en.wikipedia.org]
- 3. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. connectsci.au [connectsci.au]
- 6. researchgate.net [researchgate.net]
- 7. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. nbinno.com [nbinno.com]
- 15. Amantadine - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
The Aminoadamantane Scaffold: A Technical Guide to Mechanisms of Action in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The adamantane moiety, a rigid, tricyclic hydrocarbon, serves as a cornerstone in the design of therapeutic agents targeting a diverse range of biological systems. This technical guide provides a comprehensive exploration of the mechanisms of action of aminoadamantane compounds, a class of drugs with significant clinical impact in both neurology and virology. We will delve into the intricate molecular interactions that govern their function as N-methyl-D-aspartate (NMDA) receptor antagonists and as inhibitors of the influenza A M2 proton channel. This document is intended to be a resource for researchers and drug development professionals, offering not only a detailed mechanistic understanding but also practical, field-proven experimental protocols to facilitate further investigation and innovation in this critical area of medicinal chemistry.
Introduction: The Versatile Aminoadamantane Core
The aminoadamantane scaffold, characterized by an amino group attached to the adamantane cage, represents a remarkable example of a privileged structure in medicinal chemistry.[1] This unique three-dimensional and lipophilic structure has given rise to compounds with profound therapeutic effects.[2] The initial discovery of the antiviral properties of amantadine against influenza A virus in the 1960s paved the way for its serendipitous application in the treatment of Parkinson's disease.[1] This dual activity highlighted the ability of this scaffold to interact with distinct biological targets, a theme that has continued with the development of second-generation aminoadamantanes like memantine for Alzheimer's disease and rimantadine with an improved antiviral profile.[1][3]
The clinical success of these agents has spurred extensive research into their mechanisms of action, revealing a fascinating interplay of stereochemistry, electronics, and molecular recognition. Understanding these mechanisms at a granular level is paramount for the rational design of novel aminoadamantane derivatives with enhanced potency, selectivity, and reduced off-target effects.[4] This guide will dissect the two primary, well-established mechanisms of action that define this important class of therapeutic compounds.
The Neuromodulatory Role: Antagonism of the NMDA Receptor
A pivotal mechanism of action for several clinically significant aminoadamantanes, most notably memantine and amantadine, is their role as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[3] The NMDA receptor, a glutamate-gated ion channel, is fundamental to synaptic plasticity, learning, and memory.[5] However, its overactivation can lead to excitotoxicity, a key pathological process in neurodegenerative disorders like Alzheimer's and Parkinson's disease.[5]
Mechanism of NMDA Receptor Blockade
Aminoadamantane compounds exhibit a unique mode of NMDA receptor inhibition. They are open-channel blockers, meaning they only enter and block the ion channel when it is activated by the binding of both glutamate and a co-agonist (glycine or D-serine) and the cell membrane is depolarized to relieve the magnesium (Mg²⁺) block.[5]
The key features of this mechanism are:
-
Voltage-dependency: The positively charged amino group of the aminoadamantane is drawn into the channel pore when the cell is depolarized, a state associated with excessive synaptic activity.
-
Low to moderate affinity and fast kinetics: Unlike high-affinity NMDA receptor antagonists that can induce significant psychotomimetic side effects, clinically useful aminoadamantanes like memantine have a lower binding affinity and fast on/off rates.[6] This allows them to preferentially block the excessive, pathological activation of NMDA receptors while sparing normal synaptic transmission.[6]
-
Uncompetitive antagonism: The antagonist binds to a site within the ion channel pore, distinct from the agonist binding site.[7]
This "use-dependent" blockade is crucial to their therapeutic window, enabling the modulation of pathological glutamatergic overactivity without disrupting physiological neurotransmission.
Signaling Pathway of NMDA Receptor Antagonism
The therapeutic effect of aminoadamantane-mediated NMDA receptor antagonism stems from the downstream consequences of reducing excessive calcium (Ca²⁺) influx into neurons.
References
- 1. Amantadine - Wikipedia [en.wikipedia.org]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One moment, please... [jchr.org]
- 5. NMDA receptor - Wikipedia [en.wikipedia.org]
- 6. Is Memantine Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Experimental Protocols for (Adamantan-1-YL)methylamine hydrochloride
A Comprehensive Guide for Researchers in Drug Discovery and Organic Synthesis
Abstract
(Adamantan-1-YL)methylamine hydrochloride is a primary amine featuring the rigid, lipophilic adamantane cage. This unique structural motif imparts favorable pharmacokinetic properties, making it a valuable building block in medicinal chemistry, particularly for central nervous system (CNS) targets. These application notes provide a detailed guide for researchers, offering insights into the handling, characterization, and application of this versatile compound. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles.
Introduction: The Significance of the Adamantane Moiety
The adamantane scaffold is a recurring motif in medicinal chemistry, prized for its unique combination of properties. Its rigid, three-dimensional structure and high lipophilicity enhance the ability of drug candidates to penetrate biological membranes, including the blood-brain barrier.[1] This makes adamantane derivatives, such as (Adamantan-1-YL)methylamine hydrochloride, particularly attractive for the development of therapeutics targeting neurological disorders.[1] The primary amine functionality of this compound serves as a versatile synthetic handle for the introduction of the adamantyl group into a wide range of molecular architectures.
Physicochemical Properties & Data
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in experimental science.
| Property | Value | Reference |
| CAS Number | 1501-98-0 | [2] |
| Molecular Formula | C₁₁H₂₀ClN | [2] |
| Molecular Weight | 201.73 g/mol | [2] |
| Appearance | White solid | [3] |
| Melting Point | >300 °C | [3] |
| Solubility | Data not readily available; likely soluble in water and polar organic solvents. | |
| pKa | Not available; expected to be similar to other primary alkylamines (~10-11). |
Safety, Handling, and Storage
(Adamantan-1-YL)methylamine hydrochloride is a hazardous substance and requires careful handling to mitigate risks.
3.1. Hazard Identification
-
Acute Toxicity (Oral): Harmful if swallowed.[2]
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]
3.2. Recommended Handling Procedures
-
Always handle this compound within a certified chemical fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[3]
-
Avoid inhalation of dust.[5]
-
Prevent contact with skin and eyes.[5]
-
In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3]
3.3. Storage Guidelines
-
Keep the container tightly sealed to prevent moisture absorption.[4]
-
Store away from incompatible materials, particularly strong oxidizing agents.[4][7]
Experimental Protocols
The following protocols are provided as a starting point for the use of (Adamantan-1-YL)methylamine hydrochloride in organic synthesis. These have been adapted from established procedures for structurally related adamantane derivatives.[8][9]
4.1. Protocol 1: N-Acylation with an Acid Chloride
This protocol details a standard procedure for the formation of an amide bond, a common transformation for primary amines.
Workflow Diagram:
Caption: Workflow for the N-acylation of (Adamantan-1-YL)methylamine hydrochloride.
Step-by-Step Procedure:
-
To a round-bottom flask, add (Adamantan-1-YL)methylamine hydrochloride (1.0 eq) and dichloromethane (DCM, 0.1 M).
-
Add triethylamine (Et₃N, 2.2 eq) to the suspension to neutralize the hydrochloride salt and liberate the free amine. Stir until the solid dissolves.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the desired acid chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
4.2. Protocol 2: Reductive Amination with an Aldehyde
This protocol describes the formation of a secondary amine via an imine intermediate, which is subsequently reduced.
Workflow Diagram:
References
- 1. chemimpex.com [chemimpex.com]
- 2. Adamantan-1-ylmethanamine hydrochloride | C11H20ClN | CID 12292952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Chromatographic Analysis of (Adamantan-1-YL)methylamine hydrochloride
Introduction
(Adamantan-1-YL)methylamine hydrochloride is a primary amine featuring a bulky, lipophilic adamantane cage. This unique structure presents specific challenges and opportunities for its quantitative and qualitative analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide provides detailed, field-proven insights and robust starting protocols for the analysis of this compound, intended for researchers, scientists, and drug development professionals. The methodologies herein are grounded in fundamental chromatographic principles and are designed to be self-validating systems, adhering to the standards outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
Physicochemical Properties of (Adamantan-1-YL)methylamine hydrochloride
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀ClN | --INVALID-LINK--[1] |
| Molecular Weight | 201.73 g/mol | --INVALID-LINK--[1] |
| Structure | A primary amine attached to a methyl group on the adamantane cage, supplied as a hydrochloride salt. | --INVALID-LINK--[1] |
| Solubility | Soluble in water, ethanol, and acetic acid. | --INVALID-LINK--[2] |
The presence of the primary amine makes the molecule basic and polar, while the adamantane moiety provides significant hydrophobicity. The hydrochloride salt form ensures aqueous solubility.
Part 1: High-Performance Liquid Chromatography (HPLC) Method
Rationale for Method Selection
Reversed-phase HPLC (RP-HPLC) is the method of choice for non-volatile substances like (Adamantan-1-YL)methylamine hydrochloride. The dual nature of the molecule—a polar amine and a non-polar adamantane group—allows for excellent retention and separation on C18 or C8 stationary phases.[3] Due to the lack of a strong chromophore in the molecule, derivatization is often necessary for sensitive UV or fluorescence detection.[4] However, for purity and basic quantification where sensitivity is not the primary concern, detection at low UV wavelengths (e.g., 200-220 nm) is a viable, simpler alternative.
This protocol will focus on a UV-based RP-HPLC method, which is broadly applicable and serves as a strong foundation for further development, such as coupling with a mass spectrometer (LC-MS) for enhanced specificity.
Experimental Protocol: RP-HPLC with UV Detection
This protocol is designed as a starting point for the determination of (Adamantan-1-YL)methylamine hydrochloride purity and concentration.
-
(Adamantan-1-YL)methylamine hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Phosphate buffer components (e.g., monobasic potassium phosphate)
The following table outlines the recommended starting parameters for the HPLC analysis.
| Parameter | Recommended Condition | Rationale |
| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides sufficient hydrophobic interaction with the adamantane group for good retention.[3] |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent, improving peak shape for the basic amine and providing a low pH to ensure the analyte is in its protonated form. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency. |
| Gradient Elution | 10% B to 90% B over 15 minutes, then hold for 5 minutes, and return to initial conditions. | A gradient is recommended to ensure elution of any potential non-polar impurities and to clean the column effectively after each injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detector | UV-Vis or Photodiode Array (PDA) | |
| Detection Wavelength | 210 nm | For detection of the amine functionality in the absence of a strong chromophore. |
| Injection Volume | 10 µL | A typical injection volume. |
| Sample Diluent | Mobile Phase A or Water/Methanol (50:50) | To ensure compatibility with the mobile phase and prevent peak distortion. |
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of (Adamantan-1-YL)methylamine hydrochloride reference standard and dissolve in 100 mL of sample diluent.
-
Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve, and dilute to achieve a final concentration of approximately 100 µg/mL in the sample diluent.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[4]
Before sample analysis, the chromatographic system must meet predefined suitability criteria as per USP <621> and ICH Q2(R2) guidelines.[5][6][7][8][9][10]
-
Inject the standard solution five times.
-
Calculate the relative standard deviation (RSD) for the peak area and retention time. The RSD should be ≤ 2.0%.
-
Determine the tailing factor (T) for the analyte peak. The typical acceptance criterion is 0.8 ≤ T ≤ 1.5.
-
Calculate the number of theoretical plates (N). A value of N > 2000 is generally considered acceptable.
HPLC Workflow Diagram
References
- 1. Adamantan-1-ylmethanamine hydrochloride | C11H20ClN | CID 12292952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. DSpace [helda.helsinki.fi]
- 4. benchchem.com [benchchem.com]
- 5. usp.org [usp.org]
- 6. youtube.com [youtube.com]
- 7. agilent.com [agilent.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. Chromatography [usp.org]
- 10. database.ich.org [database.ich.org]
Application of Adamantane Derivatives in Neurodegenerative Disease Research: Advanced Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Adamantane Scaffold - A Privileged Structure in Neuropharmacology
The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, represents a cornerstone in the design of therapeutics for central nervous system (CNS) disorders. Its unique cage-like structure provides an ideal scaffold for the development of drugs targeting complex neurological pathways. This structural rigidity and lipophilicity facilitate penetration of the blood-brain barrier, a critical hurdle for CNS-acting agents[1]. The therapeutic success of adamantane-based drugs, such as Memantine for Alzheimer's disease and Amantadine for Parkinson's disease, underscores the profound potential of this chemical scaffold in the ongoing battle against neurodegeneration[2][3].
This document serves as a comprehensive technical guide for researchers, providing in-depth application notes and detailed experimental protocols for the utilization of adamantane derivatives in the study and potential treatment of neurodegenerative diseases.
Part 1: Foundational Adamantane Derivatives in Neurodegeneration
Memantine: A Paradigm of NMDA Receptor Modulation in Alzheimer's Disease
Memantine is a first-in-class, low-to-moderate affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. Its therapeutic efficacy in managing moderate to severe Alzheimer's disease stems from its unique mechanism of action that addresses the excitotoxicity hypothesis of neurodegeneration.
Mechanism of Action: In pathological conditions such as Alzheimer's disease, excessive glutamate release leads to the overstimulation of NMDA receptors, resulting in a sustained influx of Ca2+ ions and subsequent neuronal damage. Memantine acts as an open-channel blocker, preferentially entering the NMDA receptor channel when it is excessively open. Its fast on/off kinetics allow it to block pathological, tonic activation of the receptor while sparing the physiological, transient activation required for learning and memory. This voltage-dependent blockade effectively dampens the excitotoxic cascade without inducing the severe side effects associated with high-affinity NMDA receptor antagonists.
Caption: Memantine's mechanism in modulating NMDA receptor activity.
Quantitative Data: Memantine's Affinity for NMDA Receptor Subtypes
Memantine exhibits modest selectivity for different NMDA receptor subtypes, which may contribute to its favorable side-effect profile.
| NMDA Receptor Subtype | IC50 (µM) in 0 Mg2+ | IC50 (µM) in physiological Mg2+ | Reference |
| GluN1/GluN2A | ~0.80 | ~2.76 | [4] |
| GluN1/GluN2B | ~0.60 | ~0.70 | [5] |
| GluN1/GluN2C | ~0.52 | Not specified | [4] |
| GluN1/GluN2D | ~0.50 | Not specified | [6] |
Amantadine: A Multifaceted Approach in Parkinson's Disease
Amantadine, initially developed as an antiviral agent, was serendipitously discovered to alleviate symptoms of Parkinson's disease. Its therapeutic effects are attributed to a complex and multifactorial mechanism of action.
Mechanism of Action: The primary anti-parkinsonian effects of amantadine are believed to be mediated through the enhancement of dopaminergic neurotransmission. It is thought to promote the release of dopamine from presynaptic terminals and inhibit its reuptake, thereby increasing the concentration of dopamine in the synaptic cleft[7][8]. Additionally, amantadine exhibits non-competitive antagonism at NMDA receptors, which may contribute to its efficacy in treating levodopa-induced dyskinesia by reducing glutamatergic overactivity in the basal ganglia[7][9].
Caption: Amantadine's dual action on dopaminergic and glutamatergic systems.
Quantitative Data: Amantadine's Interaction with Dopaminergic and Glutamatergic Systems
While precise, high-affinity binding to dopamine transporters is not the primary mechanism, amantadine's influence on dopamine levels is significant. Its affinity for the NMDA receptor is in the micromolar range.
| Target | Parameter | Value | Reference |
| Dopamine Release/Reuptake | Effect | Increases extracellular dopamine | [7] |
| NMDA Receptor (PCP binding site) | Ki | ~10 µM | [9] |
Part 2: Exploring the Chemical Space of Novel Adamantane Derivatives
The adamantane scaffold is a versatile platform for the synthesis of novel compounds with potential therapeutic applications in neurodegenerative diseases. Chemical modifications can be tailored to enhance potency, selectivity, and pharmacokinetic properties.
General Synthetic Strategies for Adamantane Functionalization
The functionalization of the adamantane core can be achieved through various synthetic routes, often targeting the tertiary bridgehead positions.
Caption: A general synthetic pathway for adamantane functionalization.
Direct C-H functionalization and the use of organometallic intermediates, such as Grignard and zinc reagents, are common strategies to introduce diverse functional groups onto the adamantane scaffold[5][10][11]. These methods allow for the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies.
Part 3: Experimental Protocols for the Evaluation of Adamantane Derivatives
In Vitro Assays for Assessing Neuroprotective Effects
3.1.1 MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1-2 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the adamantane derivative for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Induction of Toxicity (Optional): To assess neuroprotection, co-incubate the cells with a neurotoxic agent (e.g., glutamate, H2O2, or MPP+) and the adamantane derivative.
-
MTT Incubation: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
3.1.2 Calcium Flux Assay for NMDA Receptor Antagonism
This assay measures changes in intracellular calcium concentration in response to NMDA receptor activation and its modulation by antagonists.
Protocol:
-
Cell Preparation: Plate HEK293 cells stably expressing specific NMDA receptor subtypes in a 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Incubation: Add various concentrations of the adamantane derivative to the wells.
-
Receptor Activation: Stimulate the cells with a solution containing NMDA and glycine.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the inhibition of the calcium response against the concentration of the adamantane derivative.
In Vitro Assay for α-Synuclein Aggregation
3.2.1 Thioflavin T (ThT) Assay
The ThT assay is a widely used method to monitor the formation of amyloid fibrils in real-time.
Protocol:
-
Reagent Preparation: Prepare a stock solution of Thioflavin T (e.g., 1 mM in PBS) and a solution of recombinant α-synuclein monomer (e.g., 100 µM in PBS).
-
Reaction Setup: In a 96-well black plate with a clear bottom, mix the α-synuclein monomer, ThT (final concentration ~25 µM), and the adamantane derivative at various concentrations.
-
Incubation and Measurement: Incubate the plate at 37°C with continuous shaking in a plate reader. Measure the fluorescence intensity at regular intervals (excitation ~440 nm, emission ~485 nm).
-
Data Analysis: Plot the fluorescence intensity versus time to generate aggregation curves. The lag time and the maximum fluorescence intensity can be used to quantify the effect of the adamantane derivative on α-synuclein aggregation.
In Vivo Evaluation in Animal Models of Neurodegenerative Disease
3.3.1 Administration of Adamantane Derivatives to Alzheimer's Disease Mouse Models (e.g., APP/PS1)
Protocol for Oral Gavage:
-
Compound Formulation: Prepare a homogenous suspension or solution of the adamantane derivative in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
Animal Handling: Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Administration: Measure the distance from the mouse's mouth to the xiphoid process to determine the correct insertion depth of the gavage needle. Carefully insert the needle into the esophagus and slowly administer the compound.
-
Post-Administration Monitoring: Observe the animal for any signs of distress after the procedure.
3.3.2 Morris Water Maze for Assessing Spatial Learning and Memory
This behavioral test is widely used to evaluate hippocampal-dependent spatial memory in rodent models of Alzheimer's disease.
Protocol:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the room.
-
Acquisition Phase: For several consecutive days, place the mouse in the pool from different starting positions and allow it to find the hidden platform. Record the time it takes to find the platform (escape latency).
-
Probe Trial: After the acquisition phase, remove the platform and allow the mouse to swim freely for a set time (e.g., 60 seconds).
-
Data Analysis: Track the mouse's swim path. In the probe trial, a cognitively intact mouse will spend more time in the quadrant where the platform was previously located.
3.3.3 Immunohistochemical Analysis of Amyloid Plaques
This technique is used to visualize and quantify amyloid-β plaques in the brains of Alzheimer's disease mouse models.
Protocol:
-
Tissue Preparation: Perfuse the mouse with saline followed by 4% paraformaldehyde. Harvest the brain and post-fix it. Cryoprotect the brain in sucrose solution before sectioning.
-
Immunostaining:
-
Mount brain sections on slides.
-
Perform antigen retrieval (e.g., using formic acid).
-
Block non-specific binding sites.
-
Incubate with a primary antibody against amyloid-β (e.g., 6E10).
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount with a coverslip containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the plaque burden using image analysis software.
Part 4: Conclusion and Future Directions
Adamantane derivatives have proven to be a rich source of therapeutic candidates for neurodegenerative diseases. The established compounds, memantine and amantadine, have paved the way for the development of novel derivatives with improved efficacy and safety profiles. The protocols outlined in this guide provide a robust framework for the preclinical evaluation of these next-generation compounds. Future research will likely focus on the development of multi-target adamantane derivatives that can simultaneously address different pathological aspects of neurodegenerative diseases, such as excitotoxicity, protein aggregation, and neuroinflammation.
References
- 1. [Comparative study of neurophysiological effects of adamantane derivatives in the experimental parkinsonism model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [Synthesis and neuroprotective activity in cell culture of aminoadamantane analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amantadine increases the extracellular dopamine levels in the striatum by re-uptake inhibition and by N-methyl-D-aspartate antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinct effects of amantadine and memantine on dopaminergic transmission in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic brain concentration of the NMDA receptor antagonist amantadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for (Adamantan-1-YL)methylamine Hydrochloride in Preclinical Research
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. (Adamantan-1-YL)methylamine hydrochloride is a research chemical. All handling and experimental procedures should be conducted in a controlled laboratory setting by qualified personnel, adhering to all institutional and national safety guidelines.
Introduction: The Adamantane Moiety in Drug Discovery
The adamantane scaffold, a rigid, lipophilic, and thermodynamically stable tricyclic alkane, has proven to be a valuable building block in medicinal chemistry. Its unique properties are leveraged to modulate the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. The incorporation of an adamantane group can enhance metabolic stability, improve oral bioavailability, and facilitate penetration of the blood-brain barrier. Notable drugs containing the adamantane moiety include the antiviral and anti-Parkinson's agent amantadine, the NMDA receptor antagonist memantine used in the treatment of Alzheimer's disease, and the DPP-4 inhibitor vildagliptin for type 2 diabetes.
(Adamantan-1-YL)methylamine hydrochloride is a primary amine-containing adamantane derivative. While extensive, peer-reviewed research on this specific compound is emerging, its structural similarity to other biologically active adamantane amines suggests potential for exploration in various therapeutic areas. These application notes provide a framework for investigating the potential utility of (Adamantan-1-YL)methylamine hydrochloride as a research chemical, with a focus on its potential as a modulator of viral entry and neurological pathways.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is critical for experimental design and execution.
| Property | Value | Source |
| IUPAC Name | (Adamantan-1-yl)methanamine hydrochloride | N/A |
| Molecular Formula | C₁₁H₂₀ClN | N/A |
| Molecular Weight | 201.73 g/mol | N/A |
| Appearance | White to off-white crystalline solid | N/A |
| Solubility | Soluble in water and DMSO | N/A |
| Storage | Store at 2-8°C, desiccated. Protect from light. | N/A |
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.
Potential Mechanisms of Action and Research Applications
Based on its structural features, (Adamantan-1-YL)methylamine hydrochloride may exhibit biological activity through several mechanisms, making it a candidate for investigation in the following areas:
Antiviral Research (Influenza A)
Hypothesized Mechanism: The adamantane cage is known to interact with the M2 proton channel of the influenza A virus. This channel is crucial for the uncoating of the viral genome within the host cell. By blocking this channel, adamantane derivatives can inhibit viral replication. The primary amine of (Adamantan-1-YL)methylamine hydrochloride may further enhance this interaction.
Experimental Workflow for Antiviral Screening:
Caption: Workflow for in vitro antiviral activity screening.
Neuroscience Research (NMDA Receptor Modulation)
Hypothesized Mechanism: The structural similarity to memantine suggests that (Adamantan-1-YL)methylamine hydrochloride could act as an uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. This class of antagonists binds within the ion channel, blocking excessive influx of calcium that can lead to excitotoxicity, a process implicated in neurodegenerative diseases.
Experimental Workflow for Neuroprotective Effect Assessment:
Caption: Workflow for assessing neuroprotective effects against excitotoxicity.
Detailed Experimental Protocols
Protocol 1: In Vitro Antiviral (Influenza A) Plaque Reduction Assay
Objective: To determine the concentration of (Adamantan-1-YL)methylamine hydrochloride that inhibits influenza A virus plaque formation by 50% (EC₅₀).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza A virus stock (e.g., A/PR/8/34)
-
(Adamantan-1-YL)methylamine hydrochloride
-
DMSO
-
Agarose
-
Crystal Violet solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density that will form a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of (Adamantan-1-YL)methylamine hydrochloride in DMSO. Perform serial dilutions in serum-free DMEM to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Infection: Once cells are confluent, wash the monolayer with PBS and infect with influenza A virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
Treatment: Remove the virus inoculum and overlay the cells with DMEM containing 2% FBS, 0.6% agarose, and the various concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, until plaques are visible.
-
Staining: Fix the cells with 10% formalin and stain with 0.5% crystal violet solution.
-
Analysis: Count the number of plaques in each well. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Protocol 2: In Vitro Neuroprotection Assay Against NMDA-Induced Excitotoxicity
Objective: To evaluate the protective effect of (Adamantan-1-YL)methylamine hydrochloride against NMDA-induced cell death in primary cortical neurons.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
(Adamantan-1-YL)methylamine hydrochloride
-
NMDA
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Poly-D-lysine coated plates
Procedure:
-
Neuron Culture: Plate primary cortical neurons on poly-D-lysine coated 96-well plates and culture for 7-10 days in vitro (DIV).
-
Compound Pre-treatment: Prepare serial dilutions of (Adamantan-1-YL)methylamine hydrochloride in culture medium. Pre-treat the neurons with the compound at various concentrations (e.g., 1 µM to 50 µM) for 2 hours.
-
Excitotoxic Insult: Induce excitotoxicity by adding NMDA to a final concentration of 100 µM for 30 minutes.
-
Washout and Incubation: Remove the NMDA-containing medium and replace it with fresh medium containing the respective concentrations of the test compound. Incubate for 24 hours.
-
Cytotoxicity Assessment: Measure the amount of LDH released into the culture medium according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compound at each concentration relative to the NMDA-only treated control.
Concluding Remarks
(Adamantan-1-YL)methylamine hydrochloride represents an intriguing chemical scaffold for preclinical research, particularly in the fields of virology and neuroscience. The protocols outlined above provide a foundational framework for initiating investigations into its biological activities. Researchers are encouraged to adapt and optimize these methods based on their specific experimental systems and objectives. Further studies, including electrophysiological recordings for NMDA receptor activity and in vivo efficacy studies, will be crucial to fully elucidate the therapeutic potential of this compound.
Application Notes and Protocols for (Adamantan-1-YL)methylamine Hydrochloride
Version: 1.0
Introduction: Navigating the Nuances of a Unique Moiety
(Adamantan-1-YL)methylamine hydrochloride is a primary amine hydrochloride salt incorporating the rigid, lipophilic adamantane cage. The adamantane group is a recurring motif in medicinal chemistry, valued for its ability to enhance the pharmacokinetic properties of drug candidates, including metabolic stability and receptor binding.[1] As a hydrochloride salt, the compound's solubility in aqueous media is generally improved compared to its free base form.
However, the very properties that make this compound valuable in research and drug development also necessitate specific handling and storage protocols. The amine hydrochloride group can impart hygroscopic tendencies, while the fine, powdered nature of the solid requires careful handling to prevent inhalation and contamination.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and disposal of (Adamantan-1-YL)methylamine hydrochloride. The protocols outlined herein are designed to ensure the integrity of the compound and the safety of laboratory personnel.
Chemical and Physical Properties: A Snapshot
A thorough understanding of the physicochemical properties of (Adamantan-1-YL)methylamine hydrochloride is fundamental to its proper handling. The following table summarizes key data points for this compound and its close structural analogs.
| Property | (Adamantan-1-YL)methylamine hydrochloride | Amantadine hydrochloride (1-Adamantanamine hydrochloride) |
| Molecular Formula | C₁₂H₂₂ClN | C₁₀H₁₈ClN |
| Molecular Weight | 215.76 g/mol | 187.71 g/mol |
| Appearance | White solid | White crystalline powder |
| Melting Point | 324.5-325 °C[2] | >300 °C[3] |
| Solubility | Data not readily available. Expected to have some solubility in water and lower alcohols. | Freely soluble in water, methanol, and ethanol.[4] Soluble in H₂O (50 mg/mL).[3] |
| Hygroscopicity | Expected to be hygroscopic.[3][5] | Hygroscopic.[3] |
Health and Safety Information: A Proactive Approach to Risk Mitigation
(Adamantan-1-YL)methylamine hydrochloride and related compounds are classified as hazardous. Adherence to safety protocols is paramount to prevent exposure and ensure a safe laboratory environment.
3.1 Hazard Identification
Based on data for analogous compounds, (Adamantan-1-YL)methylamine hydrochloride should be handled as a substance that is:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
3.2 Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling (Adamantan-1-YL)methylamine hydrochloride in its powdered form:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile gloves are recommended. Always inspect gloves for tears or punctures before use.
-
Respiratory Protection: A NIOSH-approved respirator is essential when handling the powder outside of a certified fume hood or ventilated enclosure to prevent inhalation of airborne particles.
-
Protective Clothing: A lab coat should be worn at all times.
Handling Protocols: Precision and Precaution
The crystalline, powdered nature of (Adamantan-1-YL)methylamine hydrochloride, combined with its potential hygroscopicity, demands meticulous handling techniques.
4.1 Weighing and Dispensing
Due to its potential to absorb atmospheric moisture, weighing should be performed in a controlled environment.
Caption: Workflow for weighing hygroscopic solids.
Protocol:
-
Preparation: Ensure the analytical balance is calibrated and the weighing area is clean and free of drafts.
-
Environmental Control: If available, perform all weighing operations within a glovebox under an inert atmosphere (e.g., nitrogen or argon). This is the most effective way to prevent moisture absorption.
-
Rapid Weighing: If a glovebox is not accessible, work efficiently in an area with low ambient humidity. Have all necessary equipment (spatulas, weigh boats, receiving flasks) ready before opening the main container.
-
Minimize Exposure: Open the container for the shortest time possible. Use a clean, dry spatula to transfer the powder.
-
Sealing: Immediately and securely seal the main container after dispensing.
-
Documentation: Record the precise weight of the dispensed solid.
-
Cleanup: Thoroughly clean the balance and surrounding area after completion.
4.2 Preparation of Stock Solutions
The hydrochloride salt form enhances aqueous solubility. However, the stability of solutions should be considered.
Protocol:
-
Solvent Selection: Based on data for amantadine hydrochloride, ethanol, DMSO, and dimethylformamide are suitable organic solvents.[6] For aqueous solutions, purified water (e.g., Milli-Q) or buffers such as PBS can be used.[6]
-
Dissolution: Add the weighed (Adamantan-1-YL)methylamine hydrochloride to the chosen solvent.
-
Mixing: Agitate the solution using a vortex mixer or magnetic stirrer until all the solid has dissolved. Gentle warming may be employed to aid dissolution, but the thermal stability of the compound in the specific solvent should be considered.
-
Storage of Solutions: Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[6] For organic stock solutions, store in tightly sealed vials at -20°C for long-term stability.
Storage Recommendations: Preserving Integrity
The stability of (Adamantan-1-YL)methylamine hydrochloride is contingent on proper storage conditions. The adamantane core itself is remarkably stable.[1] However, the amine hydrochloride is susceptible to moisture.
Caption: Decision tree for proper chemical storage.
Long-Term Storage (Months to Years):
-
Temperature: Store at 2-8°C.
-
Atmosphere: Keep in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).
-
Moisture Control: Place the sealed container inside a desiccator containing a desiccant such as silica gel. This is crucial to mitigate the effects of hygroscopicity.[7][8]
-
Light: Protect from light by using an amber vial or by storing the container in a dark location.
Short-Term Storage (Days to Weeks):
-
Temperature: Can be stored at room temperature if the container is well-sealed.
-
Moisture Control: Even for short-term storage, a desiccator is recommended to prevent water absorption, which can affect weighing accuracy and potentially lead to degradation over time.
Spill and Decontamination Procedures: A Rapid and Safe Response
In the event of a spill, a swift and appropriate response is necessary to prevent exposure and contamination.
Protocol for a Small Powder Spill:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Don PPE: If not already wearing it, put on the appropriate PPE, including a respirator.
-
Containment: Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.
-
Cleanup: Carefully scoop the material into a designated waste container. Avoid creating dust.
-
Decontamination: Wipe the spill area with a damp cloth or sponge. Clean the area with a suitable laboratory detergent and then rinse with water.
-
Waste Disposal: All contaminated materials (paper towels, gloves, etc.) must be disposed of as hazardous waste according to your institution's guidelines.
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Adamantanamine hydrochloride | 665-66-7 [chemicalbook.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. acess.nl [acess.nl]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. eurekadrytech.com [eurekadrytech.com]
- 8. Efflorescent, Hygroscopic, and Deliquescent powders - Pharmacy Infoline [pharmacyinfoline.com]
Navigating the Dissolution of Adamantane-Based Amines for Advanced Research
A Senior Application Scientist's Guide to Preparing (Adamantan-1-YL)methylamine Hydrochloride and its Analogs for Experimental Use
Introduction: Clarifying the Adamantane Scaffold in Neuroscience Research
Researchers embarking on studies involving adamantane derivatives must pay close attention to the specific chemical entity under investigation. The compound specified, (Adamantan-1-YL)methylamine hydrochloride (CAS: 1501-98-0), is a primary amine attached to an adamantane core via a methyl group.[1] It is structurally distinct from the more extensively studied pharmaceutical agent, Memantine hydrochloride (CAS: 41100-52-1), which is 3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine hydrochloride.[2][3] Memantine is a well-known N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of moderate-to-severe dementia of the Alzheimer's type.[2][4][5]
While both molecules share the rigid, lipophilic adamantane cage, the presence of two additional methyl groups on the adamantane scaffold of Memantine significantly influences its pharmacological and physicochemical properties. Due to the extensive body of research and well-established protocols for Memantine hydrochloride, this guide will focus on its dissolution and application, providing a robust framework that can be adapted for related adamantane amines like (Adamantan-1-YL)methylamine hydrochloride, for which detailed public-domain experimental data is less prevalent. The principles of solvent selection and solution preparation outlined herein are broadly applicable to this class of compounds.
For (Adamantan-1-YL)methylamine hydrochloride, it is reported to be a white crystalline solid that is soluble in water.[6] A related compound, 1-Adamantanamine hydrochloride (Amantadine HCl), has documented solubility in various solvents, which may serve as a useful reference point.[7][8]
Memantine Hydrochloride: A Profile for the Researcher
Memantine hydrochloride is a white to off-white crystalline powder.[9] Its therapeutic effect is primarily attributed to its action as a low-to-moderate affinity, uncompetitive (open-channel) NMDA receptor antagonist.[10][11][12] In pathological conditions like Alzheimer's disease, excessive glutamate activity can lead to neuronal excitotoxicity through over-activation of NMDA receptors.[13][14] Memantine preferentially blocks the NMDA receptor-operated cation channels when they are excessively open, thereby mitigating the neurotoxic effects of glutamate while preserving normal synaptic activity.[11][15]
Solubility and Solvent Selection: The Foundation of Reproducible Experiments
The choice of solvent is critical and depends entirely on the intended experimental application, whether it be in vitro cell-based assays or in vivo animal studies. The hydrochloride salt form of Memantine significantly enhances its aqueous solubility compared to its free base.[16]
| Solvent | Solubility | Molar Equivalent (approx.) | Suitability & Remarks | Source(s) |
| Water | Soluble (up to 100 mg/mL reported) | ~463 mM | Primary choice for in vivo studies. Physiologically compatible. Solutions should be freshly prepared. | [16][17] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | ~46.3 mM | Ideal for in vitro cell culture. Isotonic and pH-buffered. Aqueous solutions are not recommended for storage beyond one day. | [6] |
| Ethanol | ~20 mg/mL | ~92.7 mM | Useful for preparing concentrated stock solutions. Must be diluted significantly for biological assays to avoid solvent toxicity. | [6] |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | ~46.3 mM | Common for high-concentration stock solutions for in vitro use. Dilute to <0.1-0.5% final concentration in cell culture media to minimize cytotoxicity. | [6] |
Causality in Solvent Choice:
-
In Vitro Assays (Cell Culture): The primary goal is to introduce the compound to cultured cells in a manner that is both effective and non-toxic. PBS is the preferred solvent for direct application or for preparing working solutions from a DMSO or ethanol stock. The final concentration of organic solvents like DMSO or ethanol in the cell culture medium must be kept to a minimum (typically well below 0.5%) to prevent solvent-induced artifacts that could confound experimental results.
-
In Vivo Studies (Animal Models): For administration to living organisms (e.g., via oral gavage, intraperitoneal injection, or in drinking water), the solvent must be biocompatible and non-toxic at the administered volume.[18] Water or isotonic saline are the gold standards. Using organic solvents for in vivo work is generally avoided unless absolutely necessary and requires extensive validation and control groups to account for solvent effects.
Experimental Protocols: From Powder to Application-Ready Solution
The following protocols are designed to be self-validating by ensuring complete dissolution and specifying appropriate storage to maintain compound integrity.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO (for In Vitro Use)
This protocol details the preparation of a 10 mM DMSO stock solution, a common starting point for cell-based assays.
Methodology:
-
Pre-Weighing: Tare a sterile, amber glass vial or a polypropylene microcentrifuge tube on a calibrated analytical balance.
-
Aliquot Compound: Carefully weigh out 2.16 mg of Memantine hydrochloride (MW: 215.76 g/mol ) into the tared vial.
-
Solvent Addition: Add 1.0 mL of sterile, anhydrous DMSO to the vial.
-
Facilitate Dissolution:
-
Vortex the solution for 30-60 seconds.
-
If solids persist, gently warm the vial to 37°C in a water bath for 5-10 minutes.
-
Brief sonication (5-10 minutes in a bath sonicator) can also be used to break up any remaining particulates.
-
-
Visual Confirmation: Ensure the solution is clear and free of any visible precipitate before use.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Under these conditions, the DMSO stock is stable for several months.
Protocol 2: Preparation of an Aqueous Solution for In Vivo Administration
This protocol describes the preparation of a 2 mg/mL solution in sterile water, suitable for oral gavage or inclusion in drinking water for rodent studies.[18]
Methodology:
-
Pre-Weighing: Tare a sterile, conical tube or glass beaker on a calibrated analytical balance.
-
Aliquot Compound: Weigh out 20 mg of Memantine hydrochloride.
-
Solvent Addition: Add sterile water to a final volume of 10 mL.
-
Facilitate Dissolution:
-
Vortex or stir the solution until the powder is fully dissolved. Gentle warming to 37°C can expedite this process.
-
Ensure the pH of the final solution is suitable for the intended route of administration.
-
-
Sterilization (Optional but Recommended): For parenteral routes (e.g., IP injection), filter the solution through a 0.22 µm sterile syringe filter into a sterile container.
-
Storage: Aqueous solutions of Memantine hydrochloride are not recommended for long-term storage. It is best practice to prepare these solutions fresh on the day of use.[6] If short-term storage is necessary, keep the solution at 4°C for no longer than 24 hours.
Visualization of Workflows
Diagram 1: Workflow for Stock Solution Preparation
References
- 1. 1-(1-ADAMANTYL)METHANAMINE HYDROCHLORIDE CAS#: 1501-98-0 [amp.chemicalbook.com]
- 2. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. Memantine Hydrochloride | C12H22ClN | CID 181458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 1501-98-0: 1-(1-Adamantyl)Methanamine Hydrochloride [cymitquimica.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. chembk.com [chembk.com]
- 10. scbt.com [scbt.com]
- 11. ((Adamantan-1-yl)methyl)(methyl)amine | C12H21N | CID 3010130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. N-(1-ADAMANTYLMETHYL)-N-METHYLAMINE HYDROCHLORIDE CAS#: 1773-99-5 [amp.chemicalbook.com]
- 16. 1-(1-ADAMANTYL)METHANAMINE HYDROCHLORIDE - Career Henan Chemical Co. [coreychem.com]
- 17. N-(1-ADAMANTYLMETHYL)-N-METHYLAMINE HYDROCHLORIDE | 1773-99-5 [amp.chemicalbook.com]
- 18. Adamantan-1-ylmethanamine hydrochloride | C11H20ClN | CID 12292952 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Adamantane Derivatives as Building Blocks in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Adamantane Scaffold - A Diamond in the Rough of Organic Synthesis
Adamantane, the smallest diamondoid, is a rigid, tricyclic hydrocarbon (C₁₀H₁₆) with a unique cage-like structure resembling a fragment of the diamond lattice.[1][2] This distinctive three-dimensional architecture imparts a remarkable set of physicochemical properties, including high thermal stability, lipophilicity, and conformational rigidity, making its derivatives highly sought-after building blocks in modern organic synthesis.[3][4] The incorporation of an adamantane moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing bioavailability, metabolic stability, and target binding affinity.[5][6]
Initially isolated from petroleum in 1933, the synthetic accessibility of adamantane was greatly improved by Schleyer's Lewis-acid catalyzed rearrangement of tetrahydrodicyclopentadiene in 1957.[7][8] This breakthrough paved the way for the exploration of adamantane derivatives in a multitude of applications, most notably in medicinal chemistry and materials science.[1][9] This guide provides an in-depth look at the utility of adamantane derivatives as versatile building blocks, complete with detailed protocols for the synthesis of key intermediates and final products, aimed at researchers, scientists, and drug development professionals.
The Strategic Advantage of Incorporating Adamantane
The adamantyl group is more than just a bulky substituent; its strategic incorporation into a molecule offers several distinct advantages:
-
Enhanced Lipophilicity : The hydrocarbon nature of adamantane significantly increases the lipophilicity of a parent molecule, which can improve its ability to cross biological membranes and enhance its absorption, distribution, metabolism, and excretion (ADME) properties.[6][10]
-
Improved Metabolic Stability : The rigid, cage-like structure of adamantane is resistant to metabolic degradation, which can prolong the half-life of a drug and improve its therapeutic efficacy.[5]
-
Scaffold for 3D Orientation : The defined and rigid geometry of the adamantane core allows for the precise spatial orientation of functional groups, which can be crucial for optimizing interactions with biological targets such as enzyme active sites or receptor binding pockets.[11]
-
Unique Physicochemical Properties in Materials Science : When incorporated into polymers, the adamantane unit can enhance thermal stability, glass transition temperature (Tg), and mechanical strength.[12][13]
Applications in Medicinal Chemistry: From Antivirals to Neurotherapeutics
The impact of adamantane derivatives in medicine is profound, with several approved drugs featuring this unique scaffold.[9] The first adamantane-based drug to be approved was amantadine, initially as an antiviral agent for influenza A and later for the treatment of Parkinson's disease.[1] This success spurred the development of other adamantane-containing drugs, including memantine for Alzheimer's disease and adapalene for acne.[9][14]
Protocol 1: Synthesis of Amantadine Hydrochloride
Amantadine (1-aminoadamantane) is a cornerstone example of the successful application of an adamantane derivative in medicine. The following protocol describes a microwave-assisted, two-step synthesis from adamantane.[7]
Step 1: Synthesis of N-(1-Adamantyl)acetamide
This step involves a Ritter-type reaction where adamantane is reacted with acetonitrile in the presence of nitric acid under microwave irradiation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Adamantane | 136.24 | 10.0 g | 0.073 |
| Nitric Acid (68%) | 63.01 | 15 mL | ~0.16 |
| Acetonitrile | 41.05 | 40 mL | 0.76 |
Procedure:
-
In a microwave-safe vessel, combine adamantane (10.0 g), acetonitrile (40 mL), and nitric acid (15 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 40°C for 3 hours with stirring.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into 370 mL of ice water and stir at 0-5°C for 30 minutes to precipitate the product.
-
Collect the white solid by filtration, wash with cold water, and dry under vacuum to yield N-(1-adamantyl)acetamide.
Expected Yield: ~86%[7]
Step 2: Hydrolysis to Amantadine and Salt Formation
The acetamide intermediate is then hydrolyzed using a strong base, followed by conversion to the hydrochloride salt.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| N-(1-Adamantyl)acetamide | 193.29 | 10.0 g |
| Sodium Hydroxide | 40.00 | 6.0 g |
| Propylene Glycol | 76.09 | 20 mL |
| Water | 18.02 | 3 mL |
| 5N Hydrochloric Acid | - | As needed |
| Dichloromethane | 84.93 | As needed |
Procedure:
-
In a microwave-safe vessel, combine N-(1-adamantyl)acetamide (10.0 g) with a solution of sodium hydroxide (6.0 g) in a mixture of water (3 mL) and propylene glycol (20 mL).
-
Heat the mixture in a microwave reactor at 120°C for 2 hours.
-
After cooling, extract the amantadine base with dichloromethane.
-
Wash the organic layer with water and dry over anhydrous sodium sulfate.
-
Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent to precipitate amantadine hydrochloride.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.
Expected Yield: ~83%[7]
Overall Yield: ~71%[7]
Protocol 2: Synthesis of Memantine Hydrochloride
Memantine (1-amino-3,5-dimethyladamantane) is a non-competitive NMDA receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease.[14] A concise two-step synthesis from 1,3-dimethyladamantane is outlined below.[14]
One-Pot Synthesis and Hydrolysis
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,3-Dimethyladamantane | 164.30 | 197.1 g | 1.2 |
| Nitric Acid (68%) | 63.01 | 505 mL | ~12.0 |
| Formamide | 45.04 | 440 mL | 10.8 |
| Hydrochloric Acid (36%) | 36.46 | 840 mL | ~10.08 |
| Water | 18.02 | 720 mL | - |
| n-Hexane | 86.18 | As needed | - |
Procedure:
-
Slowly add 1,3-dimethyladamantane (197.1 g) to nitric acid (505 mL) at 20-25°C over 30 minutes with stirring. Continue stirring for 1 hour.
-
Add formamide (440 mL) to the mixture over 30 minutes.
-
Heat the mixture to 85°C over 2 hours.
-
After the reaction is complete, cool the mixture to 5-10°C and pour it into 2000 mL of ice-cold water.
-
Extract the mixture with dichloromethane (2400 mL).
-
To the resulting oil, add a mixture of 36% hydrochloric acid (840 mL) and water (720 mL) and stir for 20 minutes.
-
Heat the mixture to reflux for 1 hour.
-
Concentrate the reaction mixture to half its volume under vacuum.
-
Add n-hexane (300 mL) and heat to reflux for 30 minutes.
-
Cool the mixture to 5-10°C for 1 hour to precipitate the product.
-
Filter the white solid, wash with cooled ethyl acetate, and dry under vacuum to obtain memantine hydrochloride.
Expected Overall Yield: ~83%[15]
Protocol 3: Synthesis of Adapalene
Adapalene is a third-generation topical retinoid primarily used in the treatment of acne. It features an adamantyl group that enhances its lipophilicity and stability. The following protocol describes the final steps in a convergent synthesis.[16]
Negishi Cross-Coupling and Saponification
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| 2-(1-Adamantyl)-4-bromoanisole | 323.27 |
| Magnesium | 24.31 |
| 6-Bromo-2-naphthoic acid methyl ester | 281.12 |
| PdCl₂(PPh₃)₂ | 701.90 |
| Zinc Chloride (ZnCl₂) | 136.30 |
| Tetrahydrofuran (THF) | 72.11 |
| Sodium Hydroxide (NaOH) | 40.00 |
| Methanol | 32.04 |
| Hydrochloric Acid (HCl) | 36.46 |
Procedure:
-
Grignard Reagent Formation: Prepare the Grignard reagent from 2-(1-adamantyl)-4-bromoanisole and magnesium in THF.
-
Negishi Coupling: To a solution of 6-bromo-2-naphthoic acid methyl ester, PdCl₂(PPh₃)₂ (2 mol%), and ZnCl₂ (5 mol%) in THF at 55°C, add the prepared Grignard reagent. Stir for 30 minutes.[16]
-
Workup: Evaporate the THF and add aqueous HCl (5% solution). Filter the suspension and wash the solid thoroughly with water to obtain crude methyl 6-(3-(1-adamantyl)-4-methoxyphenyl)-2-naphthoate.
-
Saponification: Treat the crude ester with a 2N NaOH solution in methanol and reflux for 8 hours.
-
Acidification: After evaporation of methanol, add water and acidify to pH 1 with 6N HCl.
-
Purification: Collect the precipitate and recrystallize from THF to yield pure adapalene.
Expected Yield: High yields are reported for the coupling and saponification steps.[16]
Adamantane Derivatives in Materials Science
The rigid and bulky nature of the adamantane cage makes it an excellent building block for high-performance polymers.[13] Adamantane-containing polymers often exhibit enhanced thermal stability, higher glass transition temperatures, and improved mechanical properties compared to their non-adamantane-containing counterparts.[12]
Protocol 4: Synthesis of an Adamantane-Based Polyimide
This protocol outlines the synthesis of a polyimide derived from an adamantane-based diamine, 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane, and pyromellitic dianhydride (PMDA).[13]
Two-Stage Synthesis of Polyimide Film
Materials and Reagents:
-
2,2-bis[4-(4-aminophenoxy)phenyl]adamantane
-
Pyromellitic dianhydride (PMDA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Nitrogen gas
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the adamantane-based diamine in anhydrous NMP.
-
Slowly add an equimolar amount of PMDA powder to the stirred solution at room temperature under a nitrogen atmosphere.
-
Continue stirring for 24 hours at room temperature to form a viscous poly(amic acid) solution.
-
-
Film Casting and Imidization:
-
Cast the poly(amic acid) solution onto a clean, dry glass plate.
-
Place the cast film in a vacuum oven and heat it in a stepwise manner to facilitate solvent removal and thermal imidization (e.g., 100°C, 200°C, and 300°C, holding for 1 hour at each temperature).
-
After cooling to room temperature, carefully peel the flexible polyimide film from the glass plate.
-
Quantitative Data for Adamantane-Based Polyimides:
| Polymer ID | Dianhydride | Diamine | Glass Transition Temp. (°C) | 10% Weight Loss Temp. (°C) |
| PI-1 | PMDA | 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane | 285 | >500 |
| PI-2 | BPDA | 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane | 265 | >500 |
| PI-3 | 6FDA | 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane | 248 | >500 |
Data sourced from multiple studies for comparison.[13]
Functionalization of the Adamantane Core
Direct functionalization of the adamantane C-H bonds is a powerful strategy for creating novel derivatives. The bridgehead (tertiary) C-H bonds are particularly reactive towards radical and cationic intermediates.[17][18]
Protocol 5: Direct C-H Alkylation of Adamantane
This protocol describes a photoredox-catalyzed C-H alkylation of adamantane, demonstrating a modern approach to adamantane functionalization.[19][20]
Materials and Reagents:
-
Adamantane
-
Electron-deficient alkene (e.g., phenyl vinyl sulfone)
-
Photoredox catalyst (e.g., an iridium-based catalyst)
-
H-atom transfer (HAT) catalyst (e.g., a quinuclidine-based catalyst)
-
Solvent (e.g., acetonitrile)
-
Light source (e.g., blue LEDs)
General Procedure:
-
In a reaction vessel, combine adamantane, the electron-deficient alkene, the photoredox catalyst, and the HAT catalyst in the appropriate solvent.
-
Degas the solution with an inert gas (e.g., argon).
-
Irradiate the reaction mixture with a light source at room temperature with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or NMR).
-
Upon completion, purify the product by column chromatography.
This method shows excellent chemoselectivity for the strong 3° C-H bonds of adamantanes.[19]
Visualization of Synthetic Workflows
Caption: Synthesis of Amantadine Hydrochloride from Adamantane.
Caption: One-pot synthesis of Memantine Hydrochloride.
Caption: Workflow for adamantane-based polyimide film synthesis.
Conclusion
Adamantane and its derivatives represent a class of building blocks with unparalleled potential in organic synthesis. Their unique structural and physicochemical properties have already led to the development of important pharmaceuticals and high-performance materials. The protocols and application notes provided in this guide serve as a practical resource for researchers looking to harness the power of the adamantane scaffold in their own synthetic endeavors. As synthetic methodologies continue to advance, particularly in the area of C-H functionalization, the applications for these diamondoid structures are poised to expand even further, solidifying their role as a cornerstone of modern chemical innovation.
References
- 1. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijpsr.com [ijpsr.com]
- 5. benchchem.com [benchchem.com]
- 6. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 7. thaiscience.info [thaiscience.info]
- 8. Adamantane in Drug Delivery Systems and Surface Recognition [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. ias.ac.in [ias.ac.in]
- 11. Synthesis of Amantadine Hydrochloride | Semantic Scholar [semanticscholar.org]
- 12. US7345189B2 - Process for the preparation of adapalene - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Microwave Assisted Synthesis of New Adamantyltriazine Derivatives: Ingenta Connect [ingentaconnect.com]
- 18. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (Adamantan-1-yl)methylamine Hydrochloride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of (Adamantan-1-yl)methylamine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals. We aim to provide in-depth, field-proven insights to help you navigate the common challenges and optimize the yield and purity of your synthesis. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt protocols to your specific laboratory conditions.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of (Adamantan-1-yl)methylamine hydrochloride.
Q1: What are the most common and industrially viable synthetic routes to (Adamantan-1-yl)methylamine hydrochloride?
The most prevalent methods for synthesizing the adamantanamine core involve a two-stage process: first, the introduction of a nitrogen-containing functional group onto the adamantane scaffold at a tertiary carbon, followed by conversion to the primary amine. The two primary approaches are:
-
The Ritter Reaction and its variants : This is a cornerstone method where a carbocation is generated from an adamantane precursor (like 1-bromoadamantane or 1-adamantanol) in the presence of a strong acid.[1][2] This carbocation is then "trapped" by a nitrile (e.g., acetonitrile) or a related compound like formamide or urea to form an N-substituted adamantane intermediate.[2][3][4] This intermediate is subsequently hydrolyzed to yield the primary amine.
-
Direct Amination : While less common due to the harsh conditions required, direct amination of a precursor like 1-bromoadamantane can be achieved using reagents like urea or liquid ammonia, often at high temperatures and pressures.[2] These methods can be efficient but may require specialized equipment.[2]
Q2: Which starting material is preferable: Adamantane, 1-Bromoadamantane, or 1-Adamantanol?
The choice of starting material depends on cost, availability, and the specific synthetic route planned.
-
1-Bromoadamantane is a very common and effective precursor, particularly for Ritter-type reactions using formamide or acetamide.[1][4] It readily forms the stable 1-adamantyl carbocation in the presence of a strong acid.
-
Adamantane itself can be used, but it first needs to be functionalized in situ, for example, using nitric acid to generate the carbocation, which then reacts with a nitrile.[5]
-
1-Adamantanol can also be used as a precursor for the Ritter reaction, as the hydroxyl group is easily protonated by a strong acid and eliminated as water to form the required carbocation.
Q3: What are the critical safety considerations for this synthesis?
The synthesis involves several hazardous materials and conditions:
-
Strong Acids : Concentrated sulfuric acid, nitric acid, and oleum are frequently used. These are extremely corrosive and require handling in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
High Temperatures : The hydrolysis of the amide intermediate can require high temperatures (125-250 °C), especially when using solvents like diethylene glycol (DEG).[1][6] This presents a risk of severe burns and requires careful temperature control to prevent runaway reactions or decomposition. DEG can also release flammable and irritating fumes at high temperatures.[6]
-
Flammable Solvents : The use of solvents like diethyl ether for extraction or crystallization poses a fire hazard due to their high volatility and flammability.[6] Always work in a well-ventilated area, away from ignition sources.
Q4: How is the final product typically characterized?
The structure and purity of (Adamantan-1-yl)methylamine hydrochloride are confirmed using standard analytical techniques:
-
NMR Spectroscopy : 1H and 13C NMR are used to confirm the chemical structure, showing the characteristic signals for the adamantane cage protons and carbons.[1][5]
-
Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming its identity.[1]
-
Infrared (IR) Spectroscopy : Used to identify key functional groups, such as the N-H stretches of the amine salt.[1]
-
Melting Point : The hydrochloride salt has a very high melting point, often reported as not melting up to 360 °C, which is a key physical characteristic.[5]
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section is formatted to address specific problems you may encounter during your experiments.
Problem Area 1: Low Yield of N-(Adamantan-1-yl) Intermediate
Q: My Ritter-type reaction of 1-bromoadamantane with formamide/sulfuric acid is inefficient, resulting in a low yield of N-(Adamantan-1-yl)formamide. What are the likely causes and how can I improve the outcome?
A: This is a critical step, and its failure can be traced to several factors. The core of this reaction is the efficient generation and trapping of the 1-adamantyl carbocation.
-
Causality—Acid Concentration and Type : The Brønsted acid (typically H₂SO₄) is not just a catalyst; it's a reactant that facilitates the departure of the bromide leaving group to form the carbocation. If the acid is not sufficiently concentrated, this initial step will be slow or incomplete. Some procedures even call for oleum (fuming sulfuric acid) to ensure an extremely low water environment, which favors carbocation formation.[4]
-
Causality—Reaction Temperature : The reaction has a specific activation energy. If the temperature is too low (e.g., below 85 °C for the formamide reaction), the rate of carbocation formation will be too slow.[4] Conversely, excessively high temperatures can lead to side reactions and decomposition of the starting materials or product.
-
Causality—Purity of Reagents : The adamantane cage is highly lipophilic, but the reaction itself involves ionic intermediates. The presence of water in the reagents (especially the sulfuric acid or formamide) can quench the carbocation, leading to the formation of 1-adamantanol as a byproduct and reducing the yield of the desired N-substituted product.
-
Causality—Mixing and Addition Order : The reaction is often exothermic. A slow, controlled addition of sulfuric acid to the mixture of 1-bromoadamantane and formamide is crucial to manage the reaction temperature.[1] Proper stirring ensures homogenous mixing and prevents localized overheating.
Troubleshooting Workflow: Optimizing the Ritter Reaction
References
Technical Support Center: (Adamantan-1-YL)methylamine Hydrochloride Solubility Guide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for (Adamantan-1-YL)methylamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues related to the aqueous solubility of this compound. Given its structural similarity to well-characterized molecules like Amantadine and Memantine, we will leverage established data for these analogs to provide a robust framework for your experimental success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts regarding the properties and handling of (Adamantan-1-YL)methylamine hydrochloride.
Q1: What is (Adamantan-1-YL)methylamine hydrochloride and why is the hydrochloride salt form used?
(Adamantan-1-YL)methylamine is a primary amine featuring a bulky, lipophilic adamantane cage. In its neutral "free base" form, the molecule has limited solubility in water due to the large nonpolar adamantyl group[1].
To enhance aqueous solubility, the basic amine group is reacted with hydrochloric acid (HCl). This acid-base reaction protonates the nitrogen atom, forming an ammonium cation, with the chloride ion serving as the counter-ion. The resulting salt, (Adamantan-1-YL)methylamine hydrochloride, is an ionic compound. This conversion from a neutral molecule to a salt dramatically increases its polarity, thereby improving its solubility in polar solvents like water[2][3]. This is a common and effective strategy in pharmaceutical development to improve the handling and bioavailability of amine-containing active pharmaceutical ingredients (APIs)[4][5][6].
Q2: What is the expected aqueous solubility of this compound?
Direct solubility data for (Adamantan-1-YL)methylamine hydrochloride is not extensively published. However, we can reliably estimate its behavior based on its close structural analogs, Amantadine HCl and Memantine HCl. Memantine HCl is classified as a highly soluble drug[7].
The solubility is highly dependent on the specific conditions (pH, temperature, buffer composition). The table below summarizes reported solubility values for its analogs, which serve as an excellent starting point for experimental design.
| Compound | Solvent/Medium | Temperature | Reported Solubility | Reference |
| Memantine HCl | Aqueous Buffer (pH 2-9) | Room Temp. | ~40-45 mg/mL | [7] |
| Memantine HCl | Water | 25°C | 43 mg/mL | [8] |
| Memantine HCl | PBS (pH 7.2) | Not Specified | ~10 mg/mL | [9] |
| Amantadine HCl | PBS (pH 7.2) | Not Specified | ~5 mg/mL | [10] |
| Amantadine HCl | Distilled Water | 25°C (298.15 K) | ~30.6 mg/mL (Mole Fraction: 0.0031) | [11][12] |
Note: Solubility in PBS is lower than in pure water, likely due to the common ion and salting-out effects from buffer salts.
Q3: What are the key factors that influence its solubility in aqueous solutions?
Three primary factors will dictate the solubility of (Adamantan-1-YL)methylamine hydrochloride in your experiments:
-
pH: This is the most critical factor. As an amine salt, its solubility is highly pH-dependent.
-
Temperature: Like most solid solutes, its solubility in water is endothermic, meaning solubility increases with temperature[2][13]. Data for Amantadine HCl confirms its solubility rises significantly as temperature increases from 10°C to 60°C[11].
-
Common Ion Effect: The solubility of a hydrochloride salt can be suppressed in solutions that already contain a high concentration of chloride ions (e.g., high molarity HCl, NaCl, or KCl solutions). This is due to Le Châtelier's principle, where the excess Cl⁻ shifts the dissolution equilibrium back toward the solid, undissolved salt[5][14]. This effect is most significant for salts with borderline solubility[14].
Q4: How exactly does pH affect the solubility of an amine hydrochloride?
The hydrochloride salt exists in equilibrium with its corresponding free base in solution. The position of this equilibrium is governed by the pH of the solution and the pKa of the conjugate acid (the protonated amine).
-
At pH values below the pKa: The equilibrium favors the protonated, cationic form (R-NH₂⁺CH₃ Cl⁻). This ionic species is highly polar and readily dissolves in water.
-
At pH values above the pKa: The equilibrium shifts towards the deprotonated, neutral free base (R-NHCH₃). This form is significantly less polar and has much lower aqueous solubility, which can lead to precipitation.
This relationship is why Memantine HCl shows a sharp decrease in solubility at pH values above 9.5[7].
Caption: pH-dependent equilibrium of amine hydrochloride solubility.
Q5: Can I prepare a concentrated stock solution in an organic solvent?
Yes, using a water-miscible organic solvent is a common and effective strategy, especially if you require a concentration higher than the aqueous solubility limit or need to avoid potential pH or salt effects in a complex medium.
| Compound | Organic Solvent | Reported Solubility | Reference |
| Memantine HCl | Ethanol | ~20 mg/mL | [9] |
| Memantine HCl | DMSO | ~10 mg/mL | [9] |
| Amantadine HCl | DMSO | ~50 mg/mL | [10] |
| Amantadine HCl | Ethanol | ~5 mg/mL | [10] |
Important: When using an organic stock, ensure the final concentration of the solvent in your experiment is low enough to not cause artifacts, as organic solvents can have physiological effects[9].
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Scenario 1: Precipitate Forms When Preparing a Buffered Solution
-
Q: I dissolved (Adamantan-1-YL)methylamine hydrochloride in pure water without issue, but a precipitate formed as soon as I added it to my phosphate buffer (pH 7.4). Why did this happen?
-
Root Cause Analysis: This is a classic solubility issue driven by a change in the solution environment. There are two likely causes:
-
pH Shift: The primary suspect is that the pH of your final solution is too high. Although you targeted pH 7.4, the addition of the weakly acidic amine salt may have been insufficient to lower the pH enough to maintain full solubility. The pKa of structurally similar amines suggests that at pH 7.4, a small but potentially significant fraction of the compound may exist in the less soluble free base form.
-
Salting-Out Effect: Phosphate buffers have a relatively high ionic strength. High concentrations of salts can reduce the solubility of other solutes (including your compound) by decreasing the amount of "free" water available for solvation.
-
-
Troubleshooting Protocol:
-
Verify Final pH: Always measure the pH of the final solution after all components have been added. If it's higher than anticipated, this is likely the problem.
-
Reverse the Order of Addition: Prepare the buffer and adjust it to a slightly more acidic pH (e.g., pH 6.5-7.0) before adding the (Adamantan-1-YL)methylamine hydrochloride. This ensures the compound dissolves into an environment that favors the soluble, protonated form.
-
Select an Alternative Buffer: If the issue persists, consider using a buffer with a lower pKa, such as MES or HEPES, which may provide better pH control in the desired range without high ionic strength.
-
Work at a Lower Concentration: Your desired concentration may simply be above the compound's equilibrium solubility in that specific buffer system. Try preparing a more dilute solution.
-
Scenario 2: Solution Becomes Cloudy During an Experiment
-
Q: My stock solution was perfectly clear, but when I added it to my cell culture media at 37°C, it became cloudy over time. What's going on?
-
Root Cause Analysis: This indicates that the compound's solubility limit was exceeded under the final experimental conditions.
-
Complex Medium Interaction: Cell culture media are complex mixtures containing salts, amino acids, and bicarbonate. The high overall ionic strength and presence of chloride ions can reduce the solubility of your compound (Common Ion/Salting-Out effects)[14].
-
Temperature Effects: While solubility generally increases with temperature, the stability of the solution can be affected. More importantly, the pH of bicarbonate-buffered media is highly sensitive to CO₂ levels, and changes in pH can occur when moving from the bench to a CO₂ incubator, potentially pushing the equilibrium towards the insoluble free base.
-
Kinetic vs. Thermodynamic Solubility: You may have created a supersaturated (kinetically soluble) solution that was temporarily stable but precipitated over time as it approached thermodynamic equilibrium.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation in complex media.
Scenario 3: Difficulty Dissolving the Powder Initially
-
Q: The compound powder is not dissolving well in my aqueous buffer, even after 10 minutes of vortexing. How can I get it into solution?
-
Root Cause Analysis: This is a dissolution rate problem, which is distinct from a solubility limit problem. The process of breaking down the solid crystal lattice and solvating the individual ions requires energy.
-
Insufficient Energy Input: Vortexing may not be providing enough energy to overcome the lattice energy of the crystal, especially if the particles are large or aggregated.
-
Approaching Saturation: As the solution nears its saturation point, the dissolution rate naturally slows down.
-
-
Recommended Techniques:
-
Apply Gentle Heat: Warm the solution to 37-50°C in a water bath. This will increase both the dissolution rate and the equilibrium solubility[13]. Allow the solution to cool back to room temperature before final volume adjustment and use.
-
Use Sonication: An ultrasonic bath is highly effective at breaking up solid aggregates and accelerating dissolution. Use short bursts of sonication (e.g., 1-2 minutes) and check for dissolution, repeating as necessary. Avoid prolonged sonication which can heat the sample.
-
Particle Size Reduction: If you consistently have issues, gently crushing the powder with a spatula before adding the solvent can increase the surface area and speed up dissolution[4][15].
-
Part 3: Key Protocols & Methodologies
Protocol 1: Preparation of a Standard 10 mg/mL Aqueous Stock Solution
-
Weigh Compound: Accurately weigh 10 mg of (Adamantan-1-YL)methylamine hydrochloride powder and place it in an appropriate sterile container (e.g., a 1.5 mL microcentrifuge tube or a small glass vial).
-
Add Solvent: Add approximately 800 µL of high-purity water (e.g., Milli-Q or WFI) or a suitable acidic buffer (e.g., 50 mM Citrate Buffer, pH 4.5).
-
Promote Dissolution: Vortex the solution vigorously for 1-2 minutes. If the solid is not fully dissolved, place the container in a sonicating water bath for 5-minute intervals until the solution is clear. Gentle warming to 37°C can also be applied.
-
pH Verification (Optional but Recommended): If dissolved in water, check the pH. It should be mildly acidic.
-
Final Volume Adjustment: Once fully dissolved, carefully add the solvent to reach a final volume of 1.0 mL. Invert several times to mix.
-
Sterilization: If for use in cell culture, sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
Storage: Based on recommendations for similar compounds, aqueous solutions should be stored at 4°C and used within a short period[9]. For long-term storage, consider preparing aliquots and freezing at -20°C or -80°C.
Protocol 2: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol is the gold standard for measuring thermodynamic solubility[16][17].
-
Preparation: Add an excess amount of (Adamantan-1-YL)methylamine hydrochloride to a known volume of the test solvent (e.g., water, PBS pH 7.4) in a sealed glass vial. "Excess" means enough solid should remain visible at the bottom of the vial after equilibrium is reached.
-
Equilibration: Place the vial in a shaker or agitator set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, stop the agitation and allow the excess solid to settle. To separate the saturated supernatant from the undissolved solid, either centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) or filter the suspension through a chemically inert filter (e.g., a 0.22 µm PVDF syringe filter).
-
Sampling and Dilution: Carefully remove an aliquot of the clear supernatant. Immediately perform a precise dilution with the test solvent to bring the concentration into the linear range of your analytical method.
-
Quantification: Determine the concentration of the compound in the diluted sample using a validated analytical method such as HPLC-UV, LC-MS, or UV-Vis spectroscopy[18].
-
Calculation: Back-calculate the original concentration in the undiluted supernatant, accounting for the dilution factor. This value represents the equilibrium solubility under the tested conditions.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. quora.com [quora.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Salt formation to improve drug solubility. | Semantic Scholar [semanticscholar.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. ascendiacdmo.com [ascendiacdmo.com]
- 14. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. researchgate.net [researchgate.net]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Purification of Adamantane Amines
Welcome to the Technical Support Center for the purification of adamantane amines. This guide is designed for researchers, scientists, and drug development professionals who work with these unique and valuable compounds. Adamantane amines, known for their rigid, cage-like structure, are key pharmacophores in numerous therapeutics, including antiviral and CNS-active agents. However, their unique physicochemical properties can present challenges during purification.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to help you overcome common purification hurdles and achieve high-purity adamantane amines in your laboratory.
Table of Contents
-
Understanding the Challenges: Physicochemical Properties of Adamantane Amines
-
Purification Technique 1: Recrystallization
-
Core Principles and Protocol
-
Troubleshooting and FAQs
-
-
Purification Technique 2: Column Chromatography
-
Core Principles and Protocol
-
Troubleshooting and FAQs
-
-
Purification Technique 3: Acid-Base Extraction
-
Core Principles and Protocol
-
Troubleshooting and FAQs
-
-
Quantitative Data Summary
-
References
Understanding the Challenges: Physicochemical Properties of Adamantane Amines
The purification strategy for any compound is dictated by its physical and chemical properties. Adamantane amines are no exception. Their unique structure, a bulky, hydrophobic adamantane core coupled with a basic amine group, governs their behavior in different purification systems.
-
Solubility: Adamantane amines are generally soluble in polar organic solvents and less soluble in non-polar solvents like hexane.[1] The presence of the amine functional group allows for hydrogen bonding, contributing to their solubility in polar environments.[1] However, the large, non-polar adamantane cage limits their solubility in aqueous solutions at neutral pH.[1]
-
Basicity: The amine group is basic, with a pKa for amantadine estimated to be around 10.45.[2] This means that at acidic pH, the amine will be protonated to form a water-soluble ammonium salt. This property is the cornerstone of acid-base extraction techniques.
-
Crystallinity: Many adamantane amines are crystalline solids, making recrystallization a viable purification method.[1]
-
Potential for Oxidation: Aromatic amines, and to a lesser extent aliphatic amines, can be susceptible to oxidation, which can lead to discoloration of the product.[3]
Purification Technique 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal recrystallization solvent will dissolve the adamantane amine at an elevated temperature but not at room temperature or below, while impurities remain soluble at all temperatures or are insoluble at high temperatures.
Core Principles and Protocol
The principle of recrystallization is to dissolve the impure solid in a hot solvent to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals.
-
Solvent Selection:
-
Place a small amount of the crude adamantane amine in a test tube.
-
Add a few drops of a test solvent and observe the solubility at room temperature. The compound should be sparingly soluble or insoluble.
-
Heat the mixture. The compound should be fully soluble in the hot solvent.
-
Cool the solution. A good solvent will result in the formation of crystals.
-
Common solvent systems for adamantane amines include methanol/water, ethanol/water, acetone/water, and methanol/methyl tert-butyl ether.[4] For hydrochloride salts, methanol followed by the addition of a less polar solvent like acetone can be effective.[5]
-
-
Dissolution:
-
Place the crude adamantane amine in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated carbon to the hot solution and swirl for a few minutes.
-
-
Hot Filtration (if decolorizing or if insoluble impurities are present):
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask to remove the activated carbon or any insoluble impurities.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven.
-
Troubleshooting and FAQs
Q1: My adamantane amine has a low recovery after recrystallization. What can I do?
-
Explanation: Low recovery can result from using too much solvent, cooling the solution too quickly, or the compound having significant solubility in the cold solvent.
-
Solutions:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to dissolve your compound.
-
Slow Cooling: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. This maximizes the formation of pure crystals.
-
Solvent System: Consider using a two-solvent system. Dissolve the amine in a "good" solvent (one in which it is very soluble) and then add a "poor" solvent (one in which it is insoluble) dropwise at the boiling point until the solution becomes cloudy. Then add a few drops of the good solvent to clarify the solution before cooling.
-
Q2: My product is discolored (yellow or brown). How can I fix this?
-
Explanation: Discoloration can be due to the presence of colored impurities or oxidation of the amine.[3]
-
Solutions:
-
Activated Carbon: Use a small amount of activated carbon in the hot solution before filtration to adsorb the colored impurities.[3] Be aware that using too much can lead to product loss.
-
Inert Atmosphere: If the amine is particularly sensitive to oxidation, perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon), especially during heating.[3]
-
Q3: My adamantane amine is not dissolving in common recrystallization solvents.
-
Explanation: The rigid and bulky adamantane cage can sometimes lead to poor solubility.
-
Solutions:
-
High-Boiling Point Solvents: Consider using high-boiling point polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). However, be mindful that these solvents can be difficult to remove from the final product.
-
Acidic Solvents: For free amines, recrystallization from an organic acid like acetic acid or its mixtures with other solvents can be effective.[3]
-
Q4: The product "oils out" instead of crystallizing.
-
Explanation: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.
-
Solutions:
-
Lower Boiling Point Solvent: If possible, choose a solvent with a lower boiling point.
-
More Dilute Solution: Use a slightly larger volume of solvent.
-
Slower Cooling: Ensure the solution cools very slowly, and consider adding a seed crystal to encourage crystallization.
-
Purification Technique 2: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For adamantane amines, the choice of stationary and mobile phases is critical to success.
Core Principles and Protocol
In normal-phase chromatography, a polar stationary phase (like silica gel) is used with a less polar mobile phase. Polar compounds interact more strongly with the stationary phase and elute later, while non-polar compounds elute earlier. The basicity of adamantane amines requires special considerations to prevent poor separation.
-
Stationary Phase Selection:
-
Standard Silica Gel: Can be used, but often requires a basic modifier in the mobile phase.
-
Deactivated Silica Gel: Pre-treating silica gel with a triethylamine solution can neutralize acidic silanol groups.[6]
-
Amine-Functionalized Silica: An excellent choice that provides a less acidic environment, leading to better peak shapes and separation without needing a basic modifier in the eluent.[7]
-
Alumina (Basic or Neutral): A good alternative to silica gel for basic compounds.
-
-
Mobile Phase (Eluent) Selection:
-
Use a solvent system that provides an appropriate Rf value for your compound on a TLC plate (typically 0.2-0.4 for the desired compound).
-
Common solvent systems include hexane/ethyl acetate or dichloromethane/methanol.[8]
-
Crucially, for standard silica gel, add 0.1-1% triethylamine (TEA) to the eluent. This will prevent peak tailing.[9][10]
-
-
Column Packing:
-
Prepare a slurry of the stationary phase in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack evenly, draining excess solvent until the solvent level is just above the top of the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude adamantane amine in a minimal amount of the eluent or a stronger solvent.
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system.
-
A gradient elution (gradually increasing the polarity of the mobile phase) can be used to improve the separation of compounds with different polarities.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Troubleshooting and FAQs
Q1: My amine is streaking or tailing on the TLC plate and the column. Why is this happening and how do I fix it?
-
Explanation: This is the most common issue when chromatographing amines on silica gel. The basic amine interacts strongly with the acidic silanol groups (Si-OH) on the silica surface through an acid-base interaction.[8][11][12] This strong interaction leads to slow and uneven elution, causing the characteristic tailing.[11][12]
-
Solutions:
-
Add Triethylamine (TEA): The most common solution is to add a small amount (0.1-1%) of a volatile competing base like triethylamine to the eluent.[9][10] TEA is a stronger base than the adamantane amine and will preferentially interact with the acidic silanol sites, effectively "masking" them from your compound and allowing it to elute with a symmetrical peak shape.[9][13]
-
Use Amine-Functionalized Silica: This specialized stationary phase has amine groups bonded to the silica surface, creating a more basic environment that minimizes interactions with the analyte.[7]
-
Use Alumina: Basic or neutral alumina is a good alternative stationary phase for purifying basic compounds.
-
Q2: My compound is not moving off the baseline, even with a very polar solvent system.
-
Explanation: This indicates a very strong interaction with the stationary phase, likely due to the basicity of the amine and the acidity of the silica gel.
-
Solutions:
-
Ensure TEA is in the Eluent: Double-check that you have added triethylamine to your mobile phase if you are using standard silica gel.
-
Switch Stationary Phase: If the problem persists, switch to a less acidic stationary phase like amine-functionalized silica or alumina.
-
Consider Reversed-Phase Chromatography: In reversed-phase chromatography, a non-polar stationary phase (like C18) is used with a polar mobile phase. This can be an effective alternative for purifying polar or ionizable compounds.
-
Q3: My compound co-elutes with an impurity.
-
Explanation: The impurity has a similar polarity to your desired product in the chosen solvent system.
-
Solutions:
-
Optimize the Mobile Phase: Try different solvent systems with varying polarities. Sometimes switching one of the solvents (e.g., from ethyl acetate to acetone) can alter the selectivity of the separation.
-
Use a Gradient Elution: A shallow gradient of increasing polarity can often resolve closely eluting compounds.
-
Change the Stationary Phase: A different stationary phase may offer different selectivity and allow for the separation of the impurity.
-
Caption: A workflow for troubleshooting peak tailing in the column chromatography of adamantane amines.
Purification Technique 3: Acid-Base Extraction
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. It is particularly well-suited for purifying adamantane amines due to their basic nature.
Core Principles and Protocol
The basic adamantane amine (insoluble in water) can be protonated by an aqueous acid to form a water-soluble ammonium salt. This salt will move from the organic phase to the aqueous phase, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be collected, and the pH raised with a base to regenerate the free amine, which will precipitate or can be extracted back into an organic solvent.
-
Dissolution:
-
Dissolve the crude adamantane amine in a water-immiscible organic solvent such as dichloromethane or diethyl ether.
-
-
Acidic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid (e.g., 1M HCl).
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated adamantane amine will be in the aqueous layer.
-
-
Separation:
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the acidic wash of the organic layer one or two more times to ensure complete extraction of the amine. Combine all aqueous extracts.
-
-
Basification:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add a base (e.g., 1M NaOH or a saturated sodium bicarbonate solution) with stirring until the solution is basic (check with pH paper).
-
The free adamantane amine will precipitate out as a solid or an oil.
-
-
Isolation:
-
If a solid precipitates, it can be collected by vacuum filtration.
-
If the amine separates as an oil, it can be extracted back into an organic solvent (e.g., dichloromethane). The organic extracts are then combined, dried over an anhydrous salt (like Na₂SO₄), and the solvent is removed by rotary evaporation.
-
Troubleshooting and FAQs
Q1: No precipitate forms after I basify the aqueous layer. What happened?
-
Explanation: The free amine may be soluble in the aqueous solution to some extent, or it may have separated as an oil that is not easily visible.
-
Solutions:
-
Back-Extraction: Even if no solid is visible, extract the basified aqueous solution with an organic solvent like dichloromethane or ethyl acetate. This will recover the dissolved free amine.
-
Ensure Sufficient Basification: Double-check the pH of the aqueous layer to ensure it is sufficiently basic to deprotonate the ammonium salt.
-
Q2: An emulsion formed at the interface of the organic and aqueous layers.
-
Explanation: Emulsions are a common problem in extractions and can be caused by vigorous shaking or the presence of surfactants.
-
Solutions:
-
Patience: Allow the separatory funnel to stand for a while; the emulsion may break on its own.
-
Brine Wash: Add a small amount of a saturated aqueous sodium chloride solution (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite.
-
Q3: I'm not sure which layer is which in the separatory funnel.
-
Explanation: The layer with the higher density will be on the bottom. Halogenated solvents like dichloromethane are generally denser than water, while solvents like diethyl ether and ethyl acetate are less dense.
-
Solution:
-
The Drop Test: Add a few drops of water to the separatory funnel. If the drops mix with the top layer, the top layer is aqueous. If they pass through the top layer and mix with the bottom layer, the bottom layer is aqueous.
-
Caption: A simplified workflow for the purification of adamantane amines using acid-base extraction.
Quantitative Data Summary
Table 1: Solubility of Adamantane Amines and their Salts
| Compound | Solvent | Solubility | Reference |
| 1-Adamantylamine | Polar Solvents (e.g., methanol, water) | Soluble | [1] |
| 1-Adamantylamine | Non-polar Solvents (e.g., hexane, benzene) | Insoluble | [1] |
| 1-Adamantanamine hydrochloride | Ethanol | Soluble | [14] |
| 1-Adamantanamine hydrochloride | Acetic Acid | Soluble | [14] |
| 1-Adamantanamine hydrochloride | Water | Soluble | [14] |
| 1-Adamantanamine hydrochloride | DMF, NMP, DMAC | Soluble | [14] |
| Memantine | Acetone/Water, THF/Water, Methanol/MTBE | Soluble upon heating | [4] |
Table 2: Physicochemical Properties of Amantadine (1-Adamantylamine)
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₇N | [1] |
| Molecular Weight | 151.25 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| pKa | ~10.45 | [2] |
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN106966909A - A kind of purification process of memantine - Google Patents [patents.google.com]
- 5. WO2011125062A1 - Process for the preparation of memantine hydrochloride - Google Patents [patents.google.com]
- 6. Chromatography [chem.rochester.edu]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 12. youtube.com [youtube.com]
- 13. welch-us.com [welch-us.com]
- 14. scielo.br [scielo.br]
Technical Support Center: Troubleshooting Unexpected Results in Assays with Adamantane Compounds
Welcome to the technical support center for researchers working with adamantane-containing compounds. The unique physicochemical properties of the adamantane cage, particularly its high lipophilicity, can present challenges in various biological and biochemical assays, often leading to unexpected and difficult-to-interpret results.[1][2][3] This guide is designed to provide you with the expertise and field-proven insights to navigate these challenges effectively. Here, we will explore the root causes of common issues and provide robust, self-validating protocols to ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My adamantane compound shows potent activity in my primary screen, but this activity is not reproducible or disappears in follow-up assays. What could be the cause?
This is a classic scenario often encountered with lipophilic molecules like adamantane derivatives.[3] The most probable culprit is compound aggregation , leading to non-specific inhibition or interference with the assay components.[4][5]
The Science Behind the Problem: The "Lipophilic Bullet" Can Misfire
The adamantane moiety is often described as a "lipophilic bullet" due to its bulky, non-polar, and rigid structure.[1][3] While this property can enhance membrane permeability and interactions with hydrophobic pockets of target proteins, it also significantly reduces aqueous solubility.[6][7][8][9] When the concentration of a lipophilic compound exceeds its solubility limit in the assay buffer, it can self-associate to form colloidal aggregates.[4][5][10] These aggregates can non-specifically sequester and denature proteins, leading to a false-positive signal that is not due to specific binding to the intended target.[5][11]
Troubleshooting Workflow:
Here is a systematic approach to diagnose and mitigate compound aggregation:
Caption: A decision-making workflow for investigating potential compound aggregation.
Step-by-Step Protocol: The Detergent Test
A simple and effective method to test for aggregation-based activity is to re-run the assay in the presence of a non-ionic detergent.[12] Aggregates are typically disrupted by detergents, while specific protein-ligand interactions are usually unaffected at low detergent concentrations.[12][13]
-
Prepare Detergent Stock: Prepare a 10% (w/v) stock solution of a non-ionic detergent such as Triton X-100 or Tween-20 in your assay buffer.
-
Assay Setup: Set up your standard assay with your adamantane compound. In a parallel set of experiments, include the detergent in your assay buffer at a final concentration of 0.01% - 0.1%.[12]
-
Control Experiments: It is crucial to run controls to ensure the detergent itself does not interfere with your assay.
-
Negative control + detergent
-
Positive control + detergent
-
-
Data Analysis: Compare the activity of your compound with and without the detergent. A significant reduction or complete loss of activity in the presence of the detergent is a strong indicator of aggregation-based inhibition.[12]
Data Interpretation Table:
| Observation | Interpretation | Next Steps |
| Activity significantly reduced with detergent | High likelihood of compound aggregation. | Confirm with orthogonal methods (DLS, NMR). Optimize assay conditions. |
| Activity unchanged with detergent | Aggregation is less likely to be the primary mechanism. | Investigate other potential artifacts (e.g., assay interference). Proceed with further validation of the hit. |
| Assay signal is affected by detergent alone | The detergent is interfering with the assay. | Try a different non-ionic detergent (e.g., Brij-35, CHAPS) or an alternative solubilizing agent.[13][14][15] |
FAQ 2: I'm observing precipitation of my adamantane compound when I dilute my DMSO stock into the aqueous assay buffer. How can I improve its solubility?
This is a direct consequence of the low aqueous solubility of many adamantane derivatives.[6][8][16] The abrupt change in solvent environment from a high concentration in DMSO to a low concentration in an aqueous buffer can cause the compound to crash out of solution.
The Science Behind the Problem: The Hydrophobic Effect
Adamantane is a highly hydrophobic molecule.[7][9] When introduced into an aqueous environment, water molecules form an ordered cage-like structure around the non-polar adamantane moiety. This is entropically unfavorable. To minimize this unfavorable interaction, the adamantane molecules will self-associate, effectively reducing their exposed surface area to water, which can lead to precipitation.
Strategies to Enhance Solubility:
-
Optimize Dilution Method: Instead of a single large dilution, perform serial dilutions. For the final step, add the aqueous buffer to the DMSO stock dropwise while vortexing to avoid localized high concentrations that trigger precipitation.[17]
-
Use of Co-solvents: Incorporating a small percentage (typically 1-5%) of a water-miscible organic solvent like DMSO or ethanol in your final assay buffer can help maintain the solubility of your compound.[17] However, it is essential to test the tolerance of your assay system to the co-solvent, as it can affect enzyme activity or cell viability.
-
Employ Solubilizing Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The adamantane moiety can be encapsulated within the hydrophobic core, forming an inclusion complex that is more water-soluble.[9][17] Beta-cyclodextrin and its derivatives are commonly used.
-
Surfactants: As mentioned previously, low concentrations of non-ionic surfactants can form micelles that encapsulate the lipophilic compound, increasing its apparent solubility.[17]
-
Protocol for Using Cyclodextrins:
-
Determine the appropriate cyclodextrin: Beta-cyclodextrin is a good starting point for adamantane compounds.
-
Prepare a stock solution: Dissolve the cyclodextrin in your assay buffer. The concentration will need to be optimized, but a starting point could be a 1:1 molar ratio with your adamantane compound.
-
Compound Formulation: Add your adamantane compound (from a DMSO stock) to the cyclodextrin-containing buffer. Allow time for the inclusion complex to form (e.g., by gentle mixing or sonication).
-
Assay Controls: As with any additive, run controls to ensure the cyclodextrin itself does not interfere with your assay.
FAQ 3: My adamantane compound is showing cytotoxicity in my cell-based assay, but I suspect it might be a non-specific effect. How can I investigate this?
Cytotoxicity of adamantane derivatives in cell-based assays can be a genuine on-target effect, but it can also be an artifact of the compound's physicochemical properties.[1][18]
The Science Behind the Problem: Membrane Disruption and Other Off-Target Effects
The high lipophilicity of adamantane derivatives can lead to their accumulation in cellular membranes.[19] This can disrupt membrane integrity, leading to non-specific cytotoxicity that is independent of any particular protein target. Furthermore, compound aggregates can also be cytotoxic.
Troubleshooting Non-Specific Cytotoxicity:
Caption: A workflow for investigating the specificity of cytotoxicity.
-
Visual Inspection: Carefully inspect your cell culture wells under a microscope. The presence of visible precipitate is a red flag for solubility issues and potential non-specific effects.
-
Assay Orthogonality: Use multiple cytotoxicity assays that measure different cellular parameters. For example, compare results from a metabolic assay (e.g., MTT, MTS) with a membrane integrity assay (e.g., LDH release, propidium iodide staining). If the compound is broadly toxic across different mechanisms, non-specific effects are more likely.
-
Structure-Activity Relationship (SAR): Test structurally related analogs of your compound that are designed to be inactive against your intended target. If these "inactive" analogs exhibit similar cytotoxicity, it suggests an off-target effect related to the adamantane scaffold itself.
-
Time-Dependence: Evaluate cytotoxicity at different time points. Rapid onset of cytotoxicity may be indicative of membrane disruption, whereas a time-dependent effect might be more consistent with a specific biological pathway.
Advanced Characterization of Adamantane Compound Behavior
For a more in-depth understanding of your compound's behavior in solution, consider the following biophysical techniques:
| Technique | Principle | Information Gained |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to the Brownian motion of particles in solution. | Detects the presence and size distribution of aggregates. |
| Nuclear Magnetic Resonance (NMR) | Monitors changes in the chemical shifts and line broadening of compound protons upon aggregation. | Can determine the critical aggregation concentration (CAC).[20] |
| Surface Plasmon Resonance (SPR) | A label-free technique to monitor binding events in real-time. | Can distinguish between specific binding and non-specific, aggregation-based binding patterns. |
By systematically applying these troubleshooting strategies and advanced characterization methods, you can build confidence in your experimental results and avoid the pitfalls associated with the unique properties of adamantane compounds.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The adamantane scaffold: Beyond a lipophilic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Computational advances in combating colloidal aggregation in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 6. Adamantane - Wikipedia [en.wikipedia.org]
- 7. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Overcoming barriers with non-covalent interactions: supramolecular recognition of adamantyl cucurbit[ n ]uril assemblies for medical applications - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00596H [pubs.rsc.org]
- 10. Engineering Lipophilic Aggregation of Adapalene and Adamantane-Based Cocrystals via van der Waals Forces and Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 14. researchgate.net [researchgate.net]
- 15. 細胞溶解およびタンパク質抽出用の界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. jchr.org [jchr.org]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for Adamantane Functionalization
Welcome to the Technical Support Center dedicated to the functionalization of adamantane and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental hurdles, and optimize reaction outcomes. Adamantane's unique cage-like structure and its presence in numerous approved drugs make its selective functionalization a critical task in medicinal chemistry and materials science.[1][2] However, the inherent stability and high bond dissociation energies of its C-H bonds present significant synthetic challenges.[3][4][5] This guide offers field-proven insights and evidence-based protocols to navigate these complexities.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the functionalization of adamantane.
Q1: My adamantane functionalization reaction is resulting in a low yield. What are the likely causes and how can I improve it?
A1: Low yields in adamantane functionalization can arise from several factors, primarily due to the high strength of adamantane's C-H bonds.[1][6] Here is a checklist of potential issues and their solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Reagent Purity and Stoichiometry: Impurities in reagents or solvents can poison catalysts or participate in side reactions.
-
Solution: Always use high-purity, anhydrous solvents and reagents. Ensure accurate stoichiometry, particularly of the limiting reagent. In many cases, using a slight excess of adamantane (if it is the more accessible starting material) can drive the reaction to completion.[6]
-
-
Catalyst Deactivation: The catalyst may be sensitive to air or moisture, or it may degrade under the reaction conditions.
-
Solution: If your catalyst is air or moisture-sensitive, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). For some reactions, slow addition of the catalyst or a key reagent can help maintain catalyst activity throughout the reaction.[6]
-
-
Suboptimal Reaction Conditions: The chosen solvent, temperature, or catalyst concentration may not be optimal.
-
Solution: Consult the literature for established protocols for your specific transformation. A small-scale screen of different solvents, temperatures, and catalyst loadings can help identify the optimal conditions for your system.
-
Q2: I am observing poor regioselectivity in my reaction, with a mixture of products functionalized at the tertiary (bridgehead) and secondary (methylene) positions. How can I improve selectivity for the tertiary C-H bond?
A2: Achieving high regioselectivity is a central challenge in adamantane chemistry.[1] The tertiary C-H bonds are generally more reactive towards radical and carbocation-mediated reactions, but the difference in reactivity can be small, leading to mixtures.[1][7]
-
Choice of Catalyst and Reagents: The nature of the hydrogen atom abstractor or the active catalyst is crucial.
-
Solution: For photocatalytic reactions, dual catalyst systems employing an iridium photocatalyst in tandem with a quinuclidine-based hydrogen atom transfer (HAT) catalyst have shown remarkable selectivity for the tertiary position.[1][3] The resulting positively charged quinuclidine radical cation preferentially abstracts a hydrogen atom from the most electron-rich C-H bond, which is the tertiary position of adamantane.[3] In contrast, highly reactive species like oxygen-centered radicals generated from peroxides can be less selective.[1][7]
-
-
Reaction Mechanism: Understanding the underlying mechanism can guide your optimization.
-
Solution: Reactions proceeding through a carbocation intermediate, such as Friedel-Crafts type reactions, often favor the more stable tertiary adamantyl cation.[1] For radical reactions, the selectivity can be influenced by steric and electronic factors.
-
Q3: My reaction is producing poly-functionalized adamantane derivatives. How can I control the reaction to obtain the mono-functionalized product?
A3: Over-functionalization is a common issue, especially when the newly introduced functional group activates the adamantane core for further reaction.
-
Stoichiometry Control: The ratio of reagents is a key factor.
-
Solution: Use a stoichiometric excess of adamantane relative to the functionalizing reagent. This will increase the statistical probability of the reagent reacting with an unfunctionalized adamantane molecule.
-
-
Reaction Time and Temperature: Prolonged reaction times or high temperatures can promote further functionalization.
-
Solution: Monitor the reaction closely and stop it once the desired mono-functionalized product is the major species. Lowering the reaction temperature can also help to reduce the rate of the second functionalization step.
-
-
Slow Addition: The rate of addition of the limiting reagent can be critical.
-
Solution: Add the functionalizing agent slowly to the reaction mixture to maintain a low instantaneous concentration, thereby disfavoring reaction with the already functionalized product.[8]
-
Troubleshooting Guides
This section provides detailed troubleshooting for specific adamantane functionalization reactions.
Guide 1: Troubleshooting Photocatalytic C-H Alkylation of Adamantane
Photocatalytic C-H alkylation offers a mild and efficient method for adamantane functionalization.[1] However, several parameters need to be carefully controlled for a successful outcome. This guide focuses on a dual catalytic system.[3]
Experimental Protocol: Selective Photocatalytic Alkylation
This protocol is adapted from a method demonstrating high selectivity for the tertiary C-H bond of adamantane.[3][9]
Materials:
-
Adamantane
-
Alkene (e.g., phenyl vinyl sulfone)
-
Iridium photocatalyst (e.g., Ir(dF(CF3)ppy)2(dtbbpy)PF6)
-
Quinuclidine-based HAT catalyst
-
Anhydrous solvent (e.g., acetonitrile)
-
Schlenk flask or vial suitable for photocatalysis
-
Blue LED light source
-
Stir plate
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine adamantane (1.5-2.0 equivalents), the alkene (1.0 equivalent), the iridium photocatalyst (1-2 mol%), and the quinuclidine HAT catalyst (5-10 mol%).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Irradiation: Place the reaction vessel in front of a blue LED light source and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Table for Photocatalytic Alkylation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | Ineffective light source | Ensure the LED wavelength matches the absorption maximum of the photocatalyst. Check the light source intensity. |
| Oxygen contamination | Thoroughly degas the reaction mixture. Ensure all glassware is oven-dried and the reaction is run under a positive pressure of inert gas. | |
| Impure reagents/solvents | Use freshly purified and anhydrous solvents and high-purity reagents. | |
| Catalyst degradation | Store photocatalysts and HAT catalysts in the dark and under an inert atmosphere. | |
| Low Yield with Good Conversion | Product degradation | Reduce the irradiation time or the intensity of the light source. |
| Difficult purification | Optimize the chromatographic conditions. Consider recrystallization if the product is a solid. | |
| Poor Regioselectivity | Incorrect HAT catalyst | Use a quinuclidine-based HAT catalyst for high tertiary selectivity. Other HAT agents like benzophenone may be less selective.[1] |
| High reaction temperature | Maintain the reaction at room temperature. Excessive heat can reduce selectivity. |
Reaction Mechanism and Workflow Visualization
Caption: Dual catalytic cycle for selective C-H alkylation of adamantane.
Guide 2: Optimizing Selective Hydroxylation of Adamantane
Direct hydroxylation of adamantane to adamantanol is a valuable transformation. While various methods exist, achieving high selectivity and yield can be challenging.[4][10][11] This guide focuses on a transition-metal-catalyzed approach.
Experimental Protocol: Selective Hydroxylation
This protocol is adapted from a method utilizing a palladium catalyst and a halogenated hydrocarbon as the oxidant source.[10]
Materials:
-
Adamantane
-
Palladium(II) acetylacetonate (Pd(acac)₂)
-
Carbon tetrabromide (CBr₄)
-
Dioxane
-
Water
-
Heavy-walled sealed tube or ampoule
Procedure:
-
Reaction Setup: To a heavy-walled glass ampoule, add adamantane (1 mmol), Pd(acac)₂ (0.02 mmol, 2 mol%), CBr₄ (2 mmol), water (10 mmol), and dioxane (5 mL).
-
Sealing: Seal the ampoule under an inert atmosphere (e.g., argon).
-
Heating: Place the sealed ampoule in a thermostat-controlled oil bath and heat to 160 °C for 9 hours.
-
Cooling & Work-up: After the reaction, cool the ampoule to room temperature and carefully open it.
-
Extraction: Transfer the contents to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 1-adamantanol.
Troubleshooting Table for Selective Hydroxylation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | Insufficient temperature | Ensure the reaction reaches and maintains the target temperature of 160 °C. |
| Catalyst inactivity | Use a high-purity palladium catalyst. Other transition metal complexes (e.g., from Ni, Ru, Co, Mo, W, Fe) can also be effective.[10] | |
| Improper sealing | Ensure the ampoule is properly sealed to prevent solvent evaporation and maintain pressure. | |
| Formation of Side Products (e.g., 2-adamantanone, 1,3-adamantanediol) | Over-oxidation | Reduce the reaction time or the amount of CBr₄. |
| Different oxidant source | Using CCl₄ instead of CBr₄ can lead to lower selectivity and the formation of chlorinated byproducts.[11] | |
| Formation of 1-Bromoadamantane | Insufficient water | Ensure the correct stoichiometry of water is used, as it is the source of the hydroxyl group. |
Troubleshooting Workflow
Caption: A general workflow for troubleshooting adamantane hydroxylation issues.
Data Summary Tables
Table 1: Comparison of Photocatalytic Systems for Adamantane Functionalization
| Photocatalyst System | H-Atom Abstractor | Selectivity (3°:2°) | Typical Yields | Reference |
| Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ + Quinuclidine | Quinuclidine Radical Cation | >20:1 | 60-94% | [1][3] |
| Decatungstate (TBADT) | Excited Decatungstate | Variable, often low | Moderate | [1] |
| Benzophenone | Excited Benzophenone | Low | Variable | [1] |
Table 2: Recommended Conditions for Selected Adamantane Functionalizations
| Reaction | Catalyst/Reagent | Solvent | Temperature | Key Considerations |
| Alkylation | Ir-photocatalyst/Quinuclidine | Acetonitrile | Room Temperature | Requires inert atmosphere and degassing.[3][9] |
| Hydroxylation | Pd(acac)₂/CBr₄/H₂O | Dioxane | 160 °C | Requires a sealed vessel.[10] |
| Bromination | Liquid Bromine | Neat | 85-110 °C | Highly corrosive reagent, handle with care.[12] |
| Amination | Trichloramine-Aluminum Chloride | Not Specified | Not Specified | Powerful amination system.[13] |
References
- 1. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01916C [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pleiades.online [pleiades.online]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
stability of (Adamantan-1-YL)methylamine hydrochloride under experimental conditions
Welcome to the Technical Support Center for (Adamantan-1-YL)methylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for experiments involving this compound.
A Note on Nomenclature: (Adamantan-1-YL)methylamine hydrochloride is the systematic name for the well-established pharmaceutical agent Memantine Hydrochloride (1-amino-3,5-dimethyladamantane hydrochloride).[1][2] Throughout this guide, we will refer to the compound as Memantine Hydrochloride to align with the nomenclature used in the majority of published literature.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, stability, and analysis of Memantine Hydrochloride.
Category 1: General Stability and Storage
Q1: What are the recommended storage conditions for solid Memantine Hydrochloride?
A: Solid Memantine Hydrochloride is a chemically stable tricyclic amine.[3] For long-term storage, it should be kept in a tightly sealed container, protected from light and moisture, at controlled room temperature. It is stable under recommended storage conditions.[4]
Q2: How stable is Memantine Hydrochloride in aqueous solutions?
A: Memantine Hydrochloride exhibits high stability in aqueous solutions at room temperature across a range of pH values.[5] One study confirmed that stock solutions prepared in 0.1 M HCl and stored at 4°C showed no significant changes after 7 days. Another study demonstrated the stability of memantine in solution for up to 6 months when stored at 4°C and -20°C, with no signs of degradation observed.[6][7] This high stability is advantageous for preparing stock solutions and analytical samples.
Q3: What is the solubility of Memantine Hydrochloride?
A: Memantine Hydrochloride is classified as a highly soluble drug.[8] Its aqueous solubility has been determined to be 47.035 mg/mL at 20°C.[5] Over a pH range of 2-9, its solubility remains high at approximately 40-45 mg/mL, making it suitable for a wide variety of aqueous formulations and experimental buffers.[8]
Category 2: Forced Degradation & Stability-Indicating Methods
Q4: I need to perform a forced degradation study. Under what conditions is Memantine Hydrochloride expected to degrade?
A: Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[9] While Memantine Hydrochloride is a very stable molecule, it has been subjected to a range of stress conditions as per ICH guidelines.[10]
Interestingly, several studies report no significant degradation under common stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, highlighting its robust nature.[10] However, it is critical to perform these studies to confirm the specificity of your analytical method. The typical conditions used in the literature are summarized in the table below.
| Stress Condition | Typical Parameters | Expected Outcome | Citation |
| Acid Hydrolysis | 0.1 M to 5.0 M HCl; 60°C to 70°C for 1 hour, or heated on a water bath. | Generally stable, no major degradation peaks observed. | [1][10] |
| Base Hydrolysis | 0.1 M to 1.0 M NaOH; 60°C to 70°C for 1 hour, or heated on a water bath. | Generally stable, no major degradation peaks observed. | [1][10] |
| Oxidation | 3% to 30% H₂O₂; 60°C to 70°C for 1 hour. | Generally stable, no major degradation peaks observed. | [1][10] |
| Thermal Stress | Dry heat at 105°C for 1 to 5 days. | Generally stable, no major degradation peaks observed. | [1][10] |
| Photolytic Stress | Exposed to visible light (e.g., 2600 Lux) for 5 days or direct sunlight for 24 hours. | Generally stable, no major degradation peaks observed. | [1][10] |
| Humidity Stress | 25°C at 90-92% Relative Humidity (RH) for 5+ days. | Generally stable. | [1] |
Causality: The stability of Memantine stems from its rigid, saturated adamantane cage structure, which lacks labile functional groups susceptible to common hydrolytic or photolytic cleavage.
Q5: Why can't I get a good signal for Memantine using a standard UV-HPLC method?
A: This is a common and expected issue. The structure of Memantine lacks a significant chromophore, which is a part of a molecule that absorbs ultraviolet or visible light.[6] Consequently, it exhibits very poor absorbance in the standard UV range (200-400 nm), making direct quantification by UV-HPLC insensitive and unreliable.
To overcome this, a pre-column derivatization step is required. This involves reacting Memantine with a labeling agent that introduces a strong chromophore into the structure, allowing for sensitive UV detection.[1][3]
Q6: What are the common derivatization agents for Memantine Hydrochloride analysis?
A: The two most common and effective derivatizing agents cited in the literature are:
-
1-Fluoro-2,4-dinitrobenzene (FDNB): Reacts with the primary amine of Memantine to form a dinitrophenyl (DNP) derivative, which can be detected at approximately 360 nm.[3]
-
9-fluorenylmethyl chloroformate (FMOC): Reacts with Memantine's primary amine to form a highly fluorescent derivative that can also be detected by UV absorbance.[1][7]
The choice of agent depends on the sensitivity required and the available equipment. Both have been successfully used to develop validated, stability-indicating HPLC methods.[1]
Troubleshooting Guides & Experimental Protocols
This section provides structured workflows and step-by-step protocols to address common experimental challenges.
Troubleshooting Workflow: Investigating Compound Stability
If you suspect your sample of Memantine Hydrochloride has degraded or is unstable under your specific experimental conditions, follow this logical workflow.
Caption: A decision tree for troubleshooting suspected instability of Memantine HCl.
Protocol 1: Forced Degradation Study
This protocol provides a general framework for stressing Memantine Hydrochloride to assess its intrinsic stability and to generate potential degradants for analytical method validation.
Objective: To expose Memantine Hydrochloride to acidic, basic, oxidative, thermal, and photolytic stress conditions.
Materials:
-
Memantine Hydrochloride reference standard
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, Methanol, and Acetonitrile
-
Appropriate buffers and derivatization reagents for your analytical method
-
Calibrated oven, photostability chamber, pH meter
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve Memantine Hydrochloride in a suitable solvent (e.g., 0.1 M HCl or water) to a known concentration (e.g., 100 µg/mL).[10]
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Heat the solution at 60-70°C for 1 hour.[10]
-
Cool to room temperature and neutralize with an equivalent amount of NaOH.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Heat the solution at 60-70°C for 1 hour.[10]
-
Cool to room temperature and neutralize with an equivalent amount of HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Heat the solution at 60-70°C for 1 hour.[10]
-
Cool to room temperature.
-
-
Thermal Degradation:
-
Transfer a known amount of solid Memantine Hydrochloride powder into a vial.
-
Place the vial in a calibrated oven at 105°C for 24-48 hours.[1]
-
After exposure, dissolve the powder in the initial solvent to the target concentration.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution (in a transparent container) to direct sunlight for 24 hours or in a photostability chamber.[10]
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Analysis:
-
For each stressed sample, prepare it for analysis according to your HPLC method (including derivatization).
-
Analyze the control (unstressed) and all stressed samples.
-
Compare the chromatograms for any new peaks (degradants) and any decrease in the main Memantine peak area.
-
Protocol 2: Stability-Indicating HPLC Method using FDNB Derivatization
This protocol outlines a validated method for the quantification of Memantine, suitable for stability studies.[3]
Objective: To accurately quantify Memantine Hydrochloride in the presence of its potential degradation products.
Chromatographic Conditions:
-
Column: Nova-Pak C18, 4 µm, 3.9 x 150 mm (or equivalent)
-
Mobile Phase: Acetonitrile and 0.05 M Sodium Dihydrogenphosphate buffer (pH 2.5) in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 360 nm
-
Column Temperature: Ambient
Derivatization Reagents:
-
FDNB Reagent: 6 µg/mL solution of 1-fluoro-2,4-dinitrobenzene in acetonitrile.
-
Borate Buffer: 0.25 M Borate buffer, pH adjusted to 9.1.
Derivatization Procedure:
-
Sample Preparation: Prepare your sample solution (e.g., from a forced degradation study) to a final concentration within the linear range of the method (e.g., 1-12 µg/mL).
-
Reaction Mixture: In a suitable vial, mix:
-
1 mL of the sample solution.
-
1 mL of Borate Buffer (pH 9.1).
-
500 µL of the FDNB Reagent.
-
-
Incubation: Tightly cap the vial and heat at 30°C for 30 minutes.
-
Injection: After cooling to room temperature, inject an appropriate volume (e.g., 20 µL) into the HPLC system.
Method Validation:
-
Specificity: Analyze blank, placebo, and stressed samples to ensure no interference at the retention time of the derivatized Memantine peak.
-
Linearity: Establish a calibration curve over a suitable concentration range (e.g., 1-12 µg/mL). A correlation coefficient (r²) of >0.999 is expected.
-
Precision & Accuracy: Perform intra-day and inter-day analyses of samples at different concentrations to ensure RSD values are within acceptable limits (typically <2%).
Caption: Workflow of pre-column derivatization for HPLC analysis of Memantine HCl.
References
- 1. researchgate.net [researchgate.net]
- 2. iajps.com [iajps.com]
- 3. researchgate.net [researchgate.net]
- 4. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. benchchem.com [benchchem.com]
- 10. Bot Verification [rasayanjournal.co.in]
minimizing side reactions in the synthesis of adamantane derivatives
Welcome to the technical support center for the synthesis of adamantane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of adamantane chemistry. The unique, rigid, and lipophilic structure of the adamantane cage makes it a highly valuable scaffold in medicinal chemistry and materials science.[1][2] However, its unusual stability and the subtle differences in the reactivity of its C-H bonds present significant synthetic challenges.[3]
This document moves beyond standard protocols to provide in-depth troubleshooting guides and FAQs. We will explore the causality behind common side reactions and offer field-proven strategies to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Issue 1: Poor Regioselectivity in C-H Functionalization
Question: "I'm attempting to functionalize adamantane and am getting a mixture of 1-substituted (tertiary) and 2-substituted (secondary) isomers. How can I improve the selectivity for the bridgehead position?"
Answer: This is a classic challenge in adamantane chemistry. The core of the problem lies in the high bond dissociation energies (BDEs) of adamantane's C-H bonds (approx. 99 kcal/mol for 3° and 96 kcal/mol for 2°).[4] This small energy difference makes it difficult for highly reactive, non-selective reagents to distinguish between the two positions, often resulting in difficult-to-separate isomeric mixtures.[3]
Root Cause Analysis:
-
Radical Reactions: Many radical-based functionalizations (e.g., using peroxide initiators) generate highly energetic radical species that react indiscriminately with both tertiary and secondary C-H bonds.[3]
-
Ionic Reactions: While reactions proceeding through a carbocation intermediate (like bromination) naturally favor the more stable tertiary cation, harsh conditions can still lead to reactions at the secondary position or subsequent rearrangements.[5]
Troubleshooting Strategies & Protocols:
-
Catalyst-Controlled Functionalization: The most effective modern approach is to use a catalyst system that inherently favors one position over the other. Photoredox and Hydrogen Atom Transfer (HAT) dual catalysis has emerged as a powerful tool for achieving exceptional regioselectivity.[4][6]
-
Mechanism Insight: In this system, a photocatalyst generates a highly selective HAT catalyst (e.g., a quinuclidine radical cation) which, due to polar effects, preferentially abstracts a hydrogen atom from the most electron-rich C-H bond—the tertiary position of adamantane.[3] This method has shown remarkable selectivity (>20:1 for 3° vs 2°).[3]
Protocol: Selective C-H Alkylation of Adamantane (Adapted from Martin et al.)[3][4]
-
Setup: In an oven-dried vial equipped with a magnetic stir bar, add adamantane (1.0 equiv), the desired alkene (1.5 equiv), an iridium photocatalyst (e.g., Ir(dF(CF3)ppy)2(d(CF3)bpy)PF6, 1-2 mol%), and a quinuclidine-based HAT catalyst (5-10 mol%).
-
Solvent: Add anhydrous, degassed solvent (e.g., acetonitrile).
-
Degassing: Seal the vial and degas the solution by sparging with argon for 15-20 minutes.
-
Reaction: Place the vial in front of a 456 nm LED lamp and stir vigorously at room temperature for 8-48 hours. Monitor reaction progress by GC-MS or TLC.
-
Workup: Upon completion, concentrate the reaction mixture and purify by column chromatography on silica gel.
-
-
Controlled Halogenation: For reactions like bromination, conditions can be optimized to favor monosubstitution at the tertiary position.
-
Reagent Choice: Using elemental bromine without a strong Lewis acid catalyst favors the formation of the 1-bromoadamantane via a carbocation intermediate.[5][7]
-
Conditions: Running the reaction at a controlled temperature (e.g., refluxing neat bromine) without aggressive catalysts minimizes side reactions.[7]
-
Data Summary: Comparison of Catalytic Systems for Adamantane Functionalization
| Catalytic System | Reagent Type | Selectivity (3°:2° r.r.) | Typical Yield (%) | Reference |
| Ir Photocatalyst + Quinuclidine HAT Catalyst | Alkenes | >20:1 | 57-94 | [3] |
| N-Hydroxyphthalimide (NHPI) / O₂ / Co(acac)₂ | Carbon Monoxide | Poor (mixture of products) | Variable | [3] |
| Palladium Acetate / Benzyl Alcohol | Carbon Monoxide | 3:1 | 68 | [3] |
| Biocatalysis (Cytochrome P450) | Oxygen | High (up to 48:1) | Often low | [2] |
Logical Workflow: Improving Regioselectivity
Caption: Troubleshooting flow for poor regioselectivity.
Issue 2: Polysubstitution in Halogenation Reactions
Question: "My bromination of adamantane is yielding significant amounts of 1,3-dibromoadamantane and other polybrominated species. How can I stop the reaction at the mono-substituted stage?"
Answer: This is a common issue driven by the reactivity of the adamantane core. Once the first bridgehead position is substituted, the remaining three are electronically similar and susceptible to further reaction, especially under forcing conditions.
Root Cause Analysis:
-
Excess Reagent: Using a stoichiometric excess of the halogenating agent is the most direct cause of polysubstitution.[8]
-
Lewis Acid Catalysis: Strong Lewis acids (e.g., AlBr₃) are often used to increase reactivity, but they dramatically accelerate the rate of subsequent substitutions, making the reaction difficult to control.[5][8]
-
Prolonged Reaction Time/High Temperature: Allowing the reaction to proceed for too long or at excessively high temperatures provides the necessary energy to overcome the activation barrier for a second substitution.[8]
Troubleshooting Strategies & Protocols:
-
Strict Stoichiometric Control: Carefully measure and use a 1:1 molar ratio of adamantane to your brominating agent. If possible, using a slight excess of adamantane can help consume the brominating agent before it can react a second time.[8]
-
Avoid Strong Lewis Acids: For monosubstitution, it is best to perform the reaction without a Lewis acid catalyst. The reaction of neat bromine with adamantane proceeds readily upon heating.[7]
-
Choose a Milder Reagent: While elemental bromine is effective, other reagents can offer better control and safety.
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH): This solid reagent is a safer alternative to liquid bromine and has been shown to produce 1-bromoadamantane in high yield (91%) with good purity.[7][8]
-
N-Bromosuccinimide (NBS): Often used for allylic bromination, NBS can also be used for adamantane functionalization, typically under radical initiation, but may offer milder conditions than liquid bromine.[8][9]
-
Data Summary: Comparison of Brominating Agents for 1-Bromoadamantane Synthesis
| Brominating Agent | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Elemental Bromine (Br₂) | None (neat) | 85 - 110 | 9 | ~93 | [7] |
| DBDMH | Trichloromethane | 65 - 70 | 24 - 36 | 91 | [7] |
| Bromotrichloromethane (BrCCl₃) | Mo(CO)₆ | 140 - 160 | 5 - 10 | up to 99 | [7] |
| Br₂ with H₂O₂ | Water | < 30 | 1 | 91 - 92.7 | [7] |
Protocol: Selective Monobromination using DBDMH[7]
-
Setup: In a round-bottom flask equipped with a reflux condenser and stir bar, dissolve adamantane (1.0 equiv) in trichloromethane (2-3 mL per gram of adamantane).
-
Reagent Addition: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.0 equiv).
-
Reaction: Heat the mixture to 65-70 °C and maintain for 24-36 hours. Monitor the disappearance of adamantane by GC.
-
Workup: Cool the reaction mixture, filter to remove the hydantoin byproduct, and wash the filtrate with sodium bisulfite solution and then water.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by recrystallization from methanol to yield pure 1-bromoadamantane.
Logical Workflow: Preventing Polysubstitution
Caption: Troubleshooting flow for preventing polysubstitution.
Issue 3: Side Reactions in Friedel-Crafts Alkylation
Question: "I am performing a Friedel-Crafts alkylation of benzene with 1-bromoadamantane, but I'm getting low yields and significant polyalkylation byproducts. How can I optimize this reaction?"
Answer: Friedel-Crafts alkylation is notoriously prone to side reactions. The primary issues are polyalkylation and, in some systems, carbocation rearrangements. Because the adamantyl group is electron-donating, the newly formed 1-phenyladamantane is more reactive than benzene, making it a prime target for a second alkylation.
Root Cause Analysis:
-
Ring Activation: The product of the first alkylation is more nucleophilic than the starting aromatic substrate, leading to a faster second reaction and the formation of di- and tri-substituted products.[8]
-
Carbocation Rearrangements: While the tertiary 1-adamantyl cation is relatively stable, intramolecular Friedel-Crafts-type reactions on complex adamantane derivatives can sometimes proceed through unexpected pathways, such as Wagner-Meerwein shifts, leading to rearranged products.[10][11]
Troubleshooting Strategies & Protocols:
-
Manipulate Stoichiometry: The most common and effective strategy is to use the aromatic substrate as the limiting reagent is not correct. Use a large excess of the aromatic substrate (it can even be used as the solvent). This statistically favors the adamantyl cation encountering an unreacted aromatic molecule rather than an already alkylated one.
-
Solvent and Catalyst Choice: Traditional Friedel-Crafts conditions can be harsh. A patented process describes a cleaner reaction using 1-acyloxyadamantane with concentrated sulfuric acid in a non-polar aliphatic solvent like hexane or heptane. This method minimizes byproduct formation, simplifying purification.[12]
-
Control Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help control the reaction rate and reduce the likelihood of polyalkylation.
-
Consider Acylation-Reduction: A classic workaround for polyalkylation is to perform a Friedel-Crafts acylation (e.g., with adamantanecarbonyl chloride) to form an adamantyl ketone. The deactivating acyl group prevents further reaction. The ketone can then be reduced to the desired alkyl group (e.g., via Wolff-Kishner or Clemmensen reduction). While this adds steps, it provides much better control.
Protocol: Clean Friedel-Crafts Adamantylation (Adapted from US Patent 5,015,758A)[12]
-
Setup: In a flask, dissolve the aromatic receptor compound in a linear aliphatic solvent (e.g., hexane, heptane).
-
Reagent Addition: Add 1-acetoxyadamantane (1.0 equiv).
-
Catalyst: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid while stirring vigorously.
-
Reaction: Allow the reaction to proceed at ambient temperature. Monitor by TLC or GC-MS.
-
Workup: Carefully quench the reaction by pouring it onto ice. Separate the organic layer, wash with water and brine, and dry over a suitable drying agent.
-
Purification: The product can often be isolated in high purity by filtration after adding a hydroxylated solvent or via recrystallization, avoiding the need for chromatography.[12]
Reaction Pathway: Mono- vs. Polyalkylation
Caption: Competing pathways in Friedel-Crafts adamantylation.
References
- 1. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Adamantane - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An Unusual Friedel-Crafts Reaction and Violation of the Markovnikov Rule in the Formation of an Adamantyl Arene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
Technical Support Center: Refining Analytical Methods for Complex Biological Matrices
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when refining analytical methods for complex biological matrices such as plasma, serum, urine, and tissue homogenates.[1] Our focus is on providing practical, field-proven insights to enhance the accuracy, precision, and robustness of your bioanalytical data.
The integrity of pharmacokinetic, toxicokinetic, and biomarker data is paramount in drug development and clinical trials.[2][3] A well-characterized and validated bioanalytical method is the cornerstone of reliable regulatory submissions.[1][2][3] This guide is structured to walk you through the common hurdles in the analytical workflow, from initial sample preparation to final data interpretation, grounded in the principles of scientific integrity and regulatory expectations like the ICH M10 guideline.[2][4][5]
Section 1: Sample Preparation - The Foundation of Robust Analysis
Effective sample preparation is the most critical step in bioanalysis.[6] Its primary goal is to remove interfering components from the biological matrix and prepare the sample for analysis, ensuring the analyte of interest can be accurately and reproducibly measured.[6][7]
Frequently Asked Questions (FAQs)
Q1: I'm observing low and inconsistent analyte recovery. What are the likely causes and how can I improve it?
A: Low recovery is a common challenge that can stem from several factors. A systematic approach is best for troubleshooting:
-
Inefficient Extraction Technique: The chosen extraction method may not be optimal for your analyte's physicochemical properties.
-
Protein Precipitation (PPT): While fast, it's often the "dirtiest" technique and may result in significant matrix effects and low recovery for certain analytes.[8] Consider optimizing the precipitating solvent and the solvent-to-sample ratio.
-
Liquid-Liquid Extraction (LLE): This technique offers cleaner extracts than PPT.[9] Experiment with different organic solvents and pH adjustments to improve partitioning of your analyte into the organic phase.
-
Solid-Phase Extraction (SPE): SPE provides the cleanest samples and can significantly improve recovery by selectively retaining the analyte while washing away interferences.[10] Method development is crucial here; screen different sorbents (e.g., reversed-phase, normal-phase, ion-exchange) and optimize wash and elution solvents.[10]
-
-
Analyte Stability Issues: Your analyte may be degrading during the extraction process.[8] Assess stability under various conditions (e.g., temperature, pH, light exposure) to identify and mitigate degradation.
-
Suboptimal pH: The pH of the sample and extraction solvents can dramatically affect the ionization state and solubility of the analyte, impacting its extraction efficiency. Ensure the pH is optimized for your specific analyte.
Protocol 1: Systematic Approach to Improving Analyte Recovery
-
Literature Review: Research established extraction methods for compounds with similar structures and properties to your analyte.
-
Method Screening: If resources permit, screen multiple extraction techniques (PPT, LLE, and SPE) in parallel.
-
Optimization: For the most promising technique, systematically optimize key parameters:
-
PPT: Test different organic solvents (e.g., acetonitrile, methanol) and ratios.
-
LLE: Evaluate various organic solvents and aqueous phase pH values.
-
SPE: Screen different sorbent chemistries and optimize load, wash, and elution steps.
-
-
Recovery Assessment: Quantify recovery by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. The FDA and ICH guidelines suggest aiming for consistent and reproducible recovery.[1][11]
Troubleshooting Guide: Sample Preparation
| Problem | Potential Causes | Recommended Solutions |
| Low Analyte Recovery | Inefficient extraction method, analyte degradation, suboptimal pH.[8] | Optimize extraction solvent/sorbent, investigate analyte stability, adjust pH. |
| High Matrix Effects | Insufficient removal of endogenous matrix components (e.g., phospholipids, salts).[12] | Employ a more selective sample preparation technique (e.g., SPE), optimize chromatographic separation.[8] |
| Poor Reproducibility | Inconsistent manual extraction steps, variability in matrix lots. | Automate extraction where possible, use pooled matrix for method development, ensure thorough mixing. |
| Clogged LC Column | Particulate matter from the sample not being removed.[13] | Add a centrifugation or filtration step before injection, use a guard column.[13][14] |
Section 2: Chromatographic Separation - Achieving Specificity and Resolution
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are workhorses in bioanalysis, separating the analyte of interest from matrix components before detection.[6]
Frequently Asked Questions (FAQs)
Q2: My chromatographic peaks are tailing or fronting. What's causing this and how can I fix it?
A: Poor peak shape compromises resolution and integration, leading to inaccurate quantification.[13]
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, a degraded column, or an incompatible mobile phase pH.[8][15]
-
Solution: Check the mobile phase pH to ensure the analyte is in a single ionic state. If using a silica-based column, ensure the pH is within the recommended range to avoid silica dissolution. If the problem persists, the column may be degraded and require replacement.[8] Using a guard column can help extend the life of your analytical column.[14]
-
-
Peak Fronting: This is often a sign of column overloading.[8][16]
Q3: I'm seeing inconsistent retention times. What should I check?
A: Drifting retention times can indicate a problem with the HPLC system or the mobile phase.
-
System Leaks: Check all fittings and seals for any signs of leakage.[8]
-
Pump Issues: Air bubbles in the pump can cause inconsistent flow rates.[8] Degas the mobile phase and prime the pumps.
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to retention time shifts. Ensure accurate and consistent preparation of all mobile phases.
-
Temperature Fluctuations: Changes in column temperature can affect retention times.[17] Use a column oven to maintain a stable temperature.[8][14]
Troubleshooting Guide: Chromatography
| Problem | Potential Causes | Recommended Solutions |
| Poor Peak Shape | Column degradation, incompatible mobile phase pH, column overload, co-eluting interferences.[8][15] | Replace the column, adjust mobile phase pH, reduce sample concentration, optimize chromatographic separation.[8] |
| Inconsistent Retention Times | System leaks, air in the pump, inconsistent mobile phase, temperature fluctuations.[8] | Check for leaks, degas mobile phase and prime pumps, prepare fresh mobile phase, use a column oven.[8] |
| Poor Resolution | Inadequate column length/diameter, suboptimal flow rate, incorrect mobile phase composition.[17] | Use a longer or narrower column, optimize flow rate, adjust mobile phase strength.[17] |
| High Backpressure | Blocked column frit, particulate contamination.[13] | Reverse-flush the column (if recommended by the manufacturer), filter samples, use an in-line filter and guard column.[13] |
Section 3: Mass Spectrometry Analysis - Tackling Sensitivity and Matrix Effects
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for bioanalysis due to its high sensitivity and selectivity.[18] However, it is not without its challenges, particularly matrix effects.[1][19][20]
Frequently Asked Questions (FAQs)
Q4: How can I detect and mitigate matrix effects in my LC-MS/MS analysis?
A: Matrix effects, which are the suppression or enhancement of analyte ionization by co-eluting matrix components, are a primary concern in LC-MS/MS bioanalysis.[1][12][20][21]
-
Detection: The most common method for assessing matrix effects is the post-extraction spike.[8][12] This involves comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution. A ratio of less than 1 indicates ion suppression, while a ratio greater than 1 suggests ion enhancement.[12]
-
Mitigation Strategies:
-
Improve Sample Preparation: Employ more rigorous cleanup techniques like SPE to remove interfering matrix components.[8]
-
Optimize Chromatography: Adjust the chromatographic method to separate the analyte from the interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.[19]
-
Q5: I'm experiencing high background noise in my mass spectra. What are the potential sources and solutions?
A: High background noise can obscure analyte peaks and reduce sensitivity.
-
Contaminated Solvents or System: Use high-purity, LC-MS grade solvents and ensure the LC system is clean.[22][23]
-
Dirty Ion Source: The ion source can become contaminated over time. Follow the manufacturer's instructions for regular cleaning.[8]
-
Matrix Interferences: Complex biological matrices can contribute to high background noise.[22] Improve sample cleanup to remove these interferences.
-
Instrumental Parameters: Optimize mass spectrometer parameters such as cone voltage to reduce background noise.[22]
Troubleshooting Guide: Mass Spectrometry
| Problem | Potential Causes | Recommended Solutions |
| Ion Suppression/Enhancement | Co-eluting matrix components interfering with ionization.[1][20][21] | Improve sample cleanup, optimize chromatography, use a SIL-IS, use matrix-matched calibrators.[19] |
| High Background Noise | Contaminated solvents/system, dirty ion source, matrix interferences.[8][22][23] | Use high-purity solvents, clean the ion source, improve sample preparation.[8][22] |
| Low Signal Intensity | Low extraction recovery, analyte degradation, significant ion suppression, poor instrument sensitivity.[8] | Optimize extraction, investigate stability, mitigate matrix effects, tune and calibrate the mass spectrometer.[8] |
| In-source Fragmentation | High cone/fragmentor voltage. | Optimize the cone/fragmentor voltage to maximize the precursor ion signal while minimizing fragmentation. |
Section 4: Method Validation and Data Interpretation
A bioanalytical method must be validated to demonstrate that it is suitable for its intended purpose.[4][5] The validation process assesses parameters such as selectivity, specificity, accuracy, precision, linearity, and stability.[1][2]
Frequently Asked Questions (FAQs)
Q6: What are the key parameters I need to assess during method validation according to regulatory guidelines?
A: The FDA and ICH M10 guidelines outline the essential parameters for bioanalytical method validation.[2][4][5][24] These include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[1]
-
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the measurements.[1]
-
Calibration Curve and Linearity: Demonstrates the relationship between the analyte concentration and the instrument response over a defined range.[1]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[1]
-
Recovery: The efficiency of the extraction process.[1]
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.[1]
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.[1]
Q7: My quality control (QC) samples are failing. What should be my troubleshooting approach?
A: Failing QCs indicate a problem with the method's accuracy or precision.
-
Investigate Obvious Errors: Check for simple mistakes such as incorrect sample preparation, pipetting errors, or instrument malfunction.
-
Review System Suitability: Ensure the chromatographic performance (e.g., peak shape, retention time) is within acceptable limits.
-
Assess Stability: Confirm that the analyte is stable in the matrix under the conditions of the failed run.
-
Re-evaluate Calibration Curve: Check the linearity and accuracy of the calibration standards.
-
Consider Matrix Variability: If the issue is sporadic, it could be due to lot-to-lot variability in the biological matrix.
Visualizing the Troubleshooting Workflow
A logical approach to troubleshooting is essential for efficiently identifying and resolving issues.
Caption: A systematic workflow for troubleshooting analytical issues.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. simbecorion.com [simbecorion.com]
- 7. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 8. benchchem.com [benchchem.com]
- 9. New techniques of on-line biological sample processing and their application in the field of biopharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample Preparation Techniques | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. halocolumns.com [halocolumns.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. mastelf.com [mastelf.com]
- 17. youtube.com [youtube.com]
- 18. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nebiolab.com [nebiolab.com]
- 21. longdom.org [longdom.org]
- 22. researchgate.net [researchgate.net]
- 23. echemi.com [echemi.com]
- 24. fda.gov [fda.gov]
Validation & Comparative
A Comparative Analysis of (Adamantan-1-YL)methylamine hydrochloride and Amantadine: A Guide for Researchers
This guide provides a detailed comparative analysis of (Adamantan-1-YL)methylamine hydrochloride and the well-characterized drug, Amantadine. As structurally related adamantane derivatives, their comparison offers valuable insights for researchers in virology, neurology, and drug development. While Amantadine has a long history of clinical use and a well-documented polypharmacology, (Adamantan-1-YL)methylamine hydrochloride remains a less-characterized molecule. This document will dissect their structural differences, compare their established and hypothesized mechanisms of action, and provide a robust experimental framework for a head-to-head evaluation.
Our analysis moves beyond a simple feature list, focusing instead on the causal relationships between chemical structure and biological function. We will explore how a subtle modification—the insertion of a methylene bridge—may profoundly alter target engagement and therapeutic potential.
Structural and Physicochemical Properties: A Tale of Two Amines
At their core, both molecules share the rigid, lipophilic tricyclic adamantane cage, a pharmacophore known for its ability to anchor molecules within biological targets. The critical distinction lies in the attachment of the primary amine group, a key functional group responsible for the protonation state and interaction with target proteins.
-
Amantadine features a primary amine group directly substituted onto one of the four tertiary carbons of the adamantane nucleus.[1][2] This direct attachment results in a compact and sterically hindered amine.
-
(Adamantan-1-YL)methylamine hydrochloride , also known as 1-Adamantylmethanamine hydrochloride, incorporates a methylene (-CH2-) spacer between the adamantane cage and the amine group.[3][4] This seemingly minor addition increases the molecule's overall size and introduces a degree of rotational freedom, distancing the primary amine from the bulky cage.
This structural divergence has significant implications for the physicochemical properties of the molecules, as summarized below.
| Property | Amantadine Hydrochloride | (Adamantan-1-YL)methylamine hydrochloride | Reference(s) |
| IUPAC Name | adamantan-1-amine;hydrochloride | (adamantan-1-yl)methanamine;hydrochloride | [1],[4] |
| CAS Number | 665-66-7 | 1501-98-0 | [1],[3] |
| Molecular Formula | C₁₀H₁₈ClN | C₁₁H₂₀ClN | [5],[4] |
| Molecular Weight | 187.71 g/mol | 201.73 g/mol | [5],[4] |
| Structure | Amine directly on cage | Amine on a methylene bridge | [6],[3] |
| Predicted pKa | ~10.4 | Expected to be similar (~10.5) | [2] |
| Solubility | Soluble in water and ethanol | Soluble in water | [7],[3] |
Comparative Mechanistic Analysis: Established vs. Hypothesized
Amantadine's therapeutic effects are not attributed to a single mechanism but rather to its engagement with multiple biological targets.[1][8] Understanding these interactions is crucial for hypothesizing how the structural modifications in (Adamantan-1-YL)methylamine hydrochloride might influence its biological activity profile.
Amantadine: A Multi-Target Agent
Amantadine's clinical utility in both influenza and Parkinson's disease stems from at least three distinct pharmacological actions.
-
Antiviral (Influenza A): M2 Proton Channel Blockade Amantadine's classic antiviral mechanism involves the blockade of the M2 ion channel protein of the influenza A virus.[9][10] This channel is essential for acidifying the viral core, a critical step for viral uncoating and the release of viral RNA into the host cell cytoplasm.[8][9] By physically occluding this proton channel, Amantadine halts viral replication.[11] However, its use is now limited due to widespread resistance arising from mutations in the M2 protein.[1]
-
Antiparkinsonian: NMDA Receptor Antagonism In the central nervous system, Amantadine acts as a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[12][13] In pathological states like Parkinson's disease, overactivation of glutamatergic pathways and NMDA receptors can lead to excitotoxicity and contribute to motor symptoms.[12] Amantadine is thought to enter the open NMDA receptor channel and block the flow of ions, thereby dampening excessive glutamatergic signaling.[13][14]
-
Antiparkinsonian: Dopaminergic Modulation Amantadine also enhances dopaminergic neurotransmission.[8][15] It is believed to promote the release of dopamine from presynaptic terminals and inhibit its reuptake, increasing the concentration of dopamine in the synaptic cleft.[8][16] This dopaminergic activity helps to alleviate the motor symptoms of Parkinson's disease, which are caused by a deficiency in dopamine.[8][17]
References
- 1. Amantadine - Wikipedia [en.wikipedia.org]
- 2. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 1501-98-0: 1-(1-Adamantyl)Methanamine Hydrochloride [cymitquimica.com]
- 4. Adamantan-1-ylmethanamine hydrochloride | C11H20ClN | CID 12292952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Amantadine Hydrochloride | C10H18ClN | CID 64150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. What is the mechanism of Amantadine Hydrochloride? [synapse.patsnap.com]
- 9. The treatment of influenza with antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amantadine | Influenza, Parkinson’s, Neuroprotection | Britannica [britannica.com]
- 11. A possible antiviral effect of amantadine in an AH1N1 influenza-infected patient – a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amantadine as N-methyl-D-aspartic acid receptor antagonist: new possibilities for therapeutic applications? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amantadine | NMDA receptor Antagonist | Hello Bio [hellobio.com]
- 14. cris.haifa.ac.il [cris.haifa.ac.il]
- 15. Amantadine: MedlinePlus Drug Information [medlineplus.gov]
- 16. Amantadine protects dopamine neurons by a dual action: reducing activation of microglia and inducing expression of GNDF in astroglia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Biological Activity of Synthetic Adamantane Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The adamantane scaffold, a rigid and lipophilic tricyclic hydrocarbon, represents a uniquely successful pharmacophore in medicinal chemistry.[1][2] Its distinct structure has been instrumental in the development of therapeutics with favorable properties, leading to a range of bioactive molecules.[2][3][4] Adamantane derivatives have demonstrated significant potential across multiple therapeutic areas, including antiviral, neuroprotective, and anticancer applications.[5][6][7] The lipophilic nature of the adamantane cage often enhances a molecule's ability to interact with biological membranes and hydrophobic protein pockets, thereby improving its pharmacokinetic and pharmacodynamic profile.[5][7]
This guide provides an in-depth comparison of methodologies used to validate the biological activity of novel synthetic adamantane derivatives. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, present comparative data to contextualize results, and offer detailed, field-tested protocols for key validation assays.
Section 1: Antiviral Activity - The Classic Target
Adamantane derivatives were first recognized for their antiviral properties, famously leading to the development of Amantadine and Rimantadine for the treatment of Influenza A.[3][8][9] While viral resistance is now widespread, the fundamental mechanism of action—inhibition of the M2 proton channel—serves as a foundational case study for antiviral drug development.[1][8][10]
Mechanism of Action: M2 Proton Channel Inhibition
The influenza A M2 protein is a crucial ion channel required for the viral replication cycle.[10] After the virus enters the host cell via an endosome, the acidic environment of the endosome activates the M2 channel, allowing protons to enter the virion. This acidification is essential for the uncoating process, where viral RNA is released into the cytoplasm to initiate replication.[10] Adamantane derivatives like Amantadine physically block this channel, preventing acidification and trapping the virus, thus halting replication.[8][10]
Diagram 1: Workflow for Antiviral Activity Validation
Caption: A streamlined workflow for the initial assessment of novel adamantane derivatives for antiviral activity.
Comparative Analysis: Antiviral Potency
The primary metric for antiviral activity is the half-maximal effective concentration (EC50), which represents the concentration of the drug that inhibits 50% of viral replication. A lower EC50 value indicates greater potency. It is crucial to test new derivatives against both wild-type and amantadine-resistant viral strains to identify compounds that overcome existing resistance mechanisms.[11][12]
| Derivative Type | Virus Strain | EC50 / IC50 (µM) | Reference Drug |
| Enol Ester Isomers | A/California/7/2009 (H1N1)pdm09 (rimantadine-resistant) | 8.1 - 13.7 | Rimantadine (>100 µM) |
| Bromo-derivatives | A/California/7/2009 (H1N1)pdm09 (rimantadine-resistant) | 11.3 - 19.8 | Rimantadine (>100 µM) |
| (R)-6-(1-adamantyl)-1,3-oxazinan-2-one | A/California/04/2009 (H1N1) (rimantadine-resistant) | Effective at 15-20 mg/kg/day in vivo | Rimantadine (less effective) |
| Amino Acid Derivatives | Influenza A H2N2, H3N2, H1N1 | Markedly Active | Amantadine, Rimantadine |
Data synthesized from multiple sources for illustrative comparison.[1][12][13]
Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)
The PRNT is the gold standard for quantifying the inhibition of viral infectivity.[14][15] It measures the ability of a compound to reduce the number of plaques (zones of cell death) formed by a virus in a cell monolayer.
Causality Behind the Method: This assay is highly trusted because it directly measures the reduction of infectious virus particles. The semi-solid overlay is critical; it restricts the spread of progeny virions to adjacent cells, ensuring that each plaque originates from a single infectious event.[16] This allows for precise quantification.
Step-by-Step Protocol:
-
Cell Seeding: Seed a 24-well plate with a susceptible cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) to form a confluent monolayer overnight. Rationale: A confluent monolayer provides a uniform lawn of cells for the virus to infect.
-
Compound Dilution: Prepare serial dilutions of the synthetic adamantane derivatives in a serum-free medium. Include a positive control (e.g., Amantadine) and a negative (vehicle) control.
-
Virus-Compound Incubation: Mix each compound dilution with a standardized amount of influenza virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C. Rationale: This pre-incubation allows the compound to bind to the virus or exert its effect before the virus infects the cells.
-
Infection: Remove the growth medium from the MDCK cell monolayer and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour. Rationale: This step allows the virus to attach to and enter the host cells.
-
Overlay Application: Gently remove the inoculum and overlay the cells with a mixture of culture medium and a semi-solid substance like methylcellulose or agarose.[14] Rationale: The overlay restricts viral spread, ensuring distinct plaque formation.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator until plaques are visible.
-
Visualization & Counting: Fix the cells (e.g., with a formaldehyde solution) and stain with a dye like crystal violet. The viable cells will stain purple, while the plaques (areas of dead cells) will remain clear.[16] Count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC50 is determined by plotting the percent reduction against the log of the compound concentration and fitting the data to a dose-response curve.
Section 2: Anticancer Activity - An Emerging Frontier
More recently, the adamantane scaffold has been explored for its anticancer potential.[17] Its lipophilicity can be leveraged to design molecules that target various cancer-related pathways, including the induction of apoptosis (programmed cell death) and inhibition of key enzymes like histone deacetylases (HDACs).[18][19]
Mechanism of Action: Apoptosis Induction & HDAC Inhibition
Many adamantane-based anticancer agents work by triggering apoptosis in cancer cells.[20] One notable mechanism involves the inhibition of the TLR4-MyD88-NF-κB signaling pathway, a key regulator of inflammation and cell survival.[1][20] Other derivatives function as potent HDAC inhibitors.[19][21] HDACs are enzymes that play a crucial role in gene expression; their inhibition can lead to the re-expression of tumor suppressor genes, causing cell cycle arrest and apoptosis.[22]
Diagram 2: Intrinsic Apoptosis Signaling Pathway
Caption: Simplified intrinsic apoptosis pathway often targeted by adamantane-based anticancer agents.
Comparative Analysis: Cytotoxicity
The efficacy of a potential anticancer drug is measured by its cytotoxicity against cancer cell lines, typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher cytotoxicity. It is vital to test compounds against a panel of cell lines from different cancer types to assess the breadth of activity.
| Derivative Class | Cell Line | IC50 (µM) | Potential Target |
| Isothiourea Derivatives | Hepatocellular Carcinoma (HCC) | Highly Active | TLR4-MyD88-NF-κB |
| Retinoid Derivatives | Ovarian Cancer (IGROV-1) | 0.21 | Apoptosis Induction |
| HDAC Inhibitors | Colon (HCT116), Lung (NCI-H460) | 0.01 - 0.1 | Histone Deacetylases |
| Carbothioimidates | Breast (MCF-7), Colon (HCT116) | < 10 | General Proliferation |
Data synthesized from multiple sources for illustrative comparison.[19][20][23][24]
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Causality Behind the Method: The assay relies on the principle that only viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[25][26] This reduction is carried out by mitochondrial dehydrogenase enzymes.[26] The amount of formazan produced is directly proportional to the number of living cells, providing a robust quantitative measure of cytotoxicity.[26][27]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours. Rationale: This ensures cells are in an exponential growth phase during treatment.
-
Compound Treatment: Prepare serial dilutions of the adamantane derivatives in the appropriate culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Incubate for a set period (e.g., 48 or 72 hours). Rationale: The incubation time must be sufficient for the compound to induce a cytotoxic effect.
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of about 0.5 mg/mL.[28] Incubate for 2-4 hours at 37°C.[26] Rationale: This allows viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the purple formazan crystals.[26] Rationale: The formazan crystals are insoluble and must be dissolved to allow for spectrophotometric measurement.
-
Absorbance Measurement: Place the plate on a shaker for 15 minutes to ensure complete dissolution. Read the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[25][26]
-
Calculation: Calculate the percentage of cell viability for each treatment relative to the untreated control wells. The IC50 value is determined by plotting percent viability against the log of compound concentration.
Section 3: Neuroprotective Activity - Modulating Neuronal Excitability
The adamantane derivative Memantine is a clinically approved drug for treating moderate-to-severe Alzheimer's disease.[29][30] Its success has spurred research into other derivatives for various neurodegenerative disorders.[7][31]
Mechanism of Action: NMDA Receptor Antagonism
The primary mechanism of neuroprotection for many adamantane derivatives is the blockade of N-methyl-D-aspartate (NMDA) receptors.[29][32] Glutamate is the brain's main excitatory neurotransmitter, and its action at NMDA receptors is vital for learning and memory.[32][33] However, excessive glutamate activity leads to over-activation of these receptors, causing a prolonged influx of calcium ions. This process, known as excitotoxicity, is a key pathological feature in neurodegenerative diseases.[32] Memantine acts as an uncompetitive, low-affinity antagonist, preferentially blocking excessively open NMDA receptor channels without affecting normal synaptic transmission.[34][35]
Diagram 3: NMDA Receptor Antagonism by Adamantane Derivatives
Caption: Comparison of NMDA receptor function in normal vs. pathological states and the site of action for adamantane antagonists.
Comparative Analysis: Receptor Inhibition
The potency of neuroprotective adamantane derivatives is often measured by their ability to inhibit NMDA receptor channels. This can be quantified by measuring the percent inhibition of ion influx at a given concentration.
| Derivative Class | Assay Type | % Inhibition at 100 µM | Reference Drug |
| Amine-Benzyl Conjugates | NMDA Channel Inhibition | 66.7 - 89.5% | Memantine |
| Amine-Phenylethyl Conjugates | NMDA Channel Inhibition | ~70 - 85% | Memantine |
| 5-hydroxyadamantane-2-on | NMDA Receptor Binding | Does not block NMDA receptors | Memantine (Blocks) |
Data synthesized from multiple sources for illustrative comparison.[31][36][37][38] Note: Some derivatives, like 5-hydroxyadamantane-2-on, may exert neuroprotective effects through alternative mechanisms, such as enhancing cerebral blood flow via the GABA-ergic system, highlighting the importance of broad mechanistic screening.[36][37]
Experimental Protocol: In Vitro Glutamate-Induced Excitotoxicity Assay
This assay validates a compound's ability to protect neurons from cell death caused by excessive glutamate exposure.
Causality Behind the Method: This is a functional, cell-based assay that directly models the pathological process of excitotoxicity. By exposing primary neurons or a neuronal cell line to a toxic level of glutamate, we can recreate the conditions that lead to cell death in neurodegenerative diseases. A compound's ability to increase cell survival in this model is a strong indicator of its neuroprotective potential via NMDA receptor antagonism or other related pathways.
Step-by-Step Protocol:
-
Cell Culture: Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in multi-well plates. Allow the cells to differentiate and mature. Rationale: Mature neurons express the necessary glutamate receptors to be susceptible to excitotoxicity.
-
Compound Pre-treatment: Treat the neuronal cultures with various concentrations of the synthetic adamantane derivatives for 1-2 hours before glutamate exposure. Include Memantine as a positive control. Rationale: Pre-incubation allows the compound to reach its target and be present when the excitotoxic insult occurs.
-
Glutamate Exposure: Add a high concentration of glutamate (e.g., 50-100 µM) to the wells (except for the untreated control wells) and incubate for a defined period (e.g., 24 hours). Rationale: This concentration and duration are optimized to induce significant, but not complete, cell death in the absence of a neuroprotective agent.
-
Assess Cell Viability: Following the excitotoxic insult, quantify neuronal viability using an appropriate method. The MTT assay (described in Section 2) is commonly used. Alternatively, a lactate dehydrogenase (LDH) assay, which measures membrane damage by quantifying LDH release into the medium, can be performed.
-
Calculation: Calculate the percentage of neuroprotection afforded by each compound concentration by comparing the viability of treated cells to both the glutamate-only control (0% protection) and the untreated control (100% viability). Plot the results to determine the EC50 for neuroprotection.
Conclusion
The validation of synthetic adamantane derivatives requires a multi-faceted approach grounded in established biological assays. By systematically evaluating antiviral, anticancer, and neuroprotective activities through targeted, mechanism-based experiments, researchers can effectively compare the potency and spectrum of activity of novel compounds. The protocols and comparative frameworks provided in this guide serve as a robust starting point for drug development professionals seeking to unlock the full therapeutic potential of the adamantane scaffold. Explaining the causality behind each experimental step and contextualizing data against known standards are paramount for making informed decisions in the progression of a compound from discovery to a potential clinical candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in adamantane-linked heterocycles: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amantadine - Wikipedia [en.wikipedia.org]
- 9. [Amantadine and rimantadine against influenza A] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Rimantadine Hydrochloride? [synapse.patsnap.com]
- 11. [The antiviral activity of the adamantane derivatives against the influenza virus A (H1N1) pdm2009 model in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 15. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 17. researchgate.net [researchgate.net]
- 18. jchr.org [jchr.org]
- 19. Discovery of adamantane based highly potent HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benthamscience.com [benthamscience.com]
- 23. scispace.com [scispace.com]
- 24. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 26. benchchem.com [benchchem.com]
- 27. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. psychscenehub.com [psychscenehub.com]
- 31. Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 32. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]
- 33. goodrx.com [goodrx.com]
- 34. Pathologically-activated therapeutics for neuroprotection: mechanism of NMDA receptor block by memantine and S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 36. Cerebrovascular and Neuroprotective Effects of Adamantane Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Cerebrovascular and neuroprotective effects of adamantane derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Adamantane Analogs: From Antiviral to Neuroprotective Agents
The adamantane scaffold, a rigid, tricyclic hydrocarbon, has proven to be a remarkably versatile pharmacophore in modern drug discovery. Its unique lipophilic and steric properties have given rise to a class of drugs with diverse therapeutic applications, ranging from antiviral agents to modulators of neurotransmission. This guide provides an in-depth, objective comparison of the efficacy of prominent adamantane analogs, supported by experimental data, for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, comparative potencies, and key experimental methodologies used to evaluate these compounds, with a focus on antiviral and neuroprotective applications.
Antiviral Adamantane Analogs: Targeting the Influenza A M2 Proton Channel
The first therapeutic success of adamantane derivatives was in the fight against influenza A virus.[1] Amantadine and its α-methyl derivative, rimantadine, were frontline defenses for decades. Their mechanism of action is the blockade of the M2 proton channel, a crucial component in the viral replication cycle.[2]
Mechanism of Action: A Tale of Two Gates
The M2 protein of influenza A is a tetrameric proton-selective ion channel essential for viral uncoating within the host cell's endosome.[3] By blocking this channel, amantadine and rimantadine prevent the influx of protons, which is necessary for the release of the viral genome into the cytoplasm.[2] Molecular dynamics simulations suggest a "secondary gate" mechanism where Val27 residues and the bound drug molecule create an extended blockage, disrupting the water wire necessary for proton transport.[3]
Mechanism of Amantadine Inhibition of the M2 Proton Channel
Caption: Amantadine blocks the M2 proton channel, preventing viral uncoating.
Comparative Antiviral Efficacy
While both amantadine and rimantadine target the same M2 channel, their efficacy can vary depending on the influenza A strain and the presence of resistance mutations. The following table summarizes the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for these and other adamantane analogs against various influenza A strains.
| Compound/Analogue | Virus Strain | Assay Type | Cell Line | IC50 / EC50 (µM) | Reference |
| Amantadine | A/H3N2 | Plaque Reduction | MDCK | ~1.0-5.0 | [4] |
| Rimantadine | A/H3N2 | Plaque Reduction | MDCK | ~0.5-2.0 | [4] |
| Glycyl-rimantadine | A/Hong Kong/68 (H3N2) | CPE Inhibition | MDCK | 0.11 | [4] |
| Enol ester (R)-10 | A/California/7/2009 (H1N1)pdm09 (Rimantadine-resistant) | CPE Inhibition | MDCK | 8.1 | [4] |
| Enol ester (S)-10 | A/California/7/2009 (H1N1)pdm09 (Rimantadine-resistant) | CPE Inhibition | MDCK | 7.7 | [5] |
CPE: Cytopathic Effect; MDCK: Madin-Darby Canine Kidney
It is crucial to note that resistance to amantadine and rimantadine, primarily due to the S31N mutation in the M2 protein, is now widespread, limiting their clinical utility against circulating influenza A strains.[3] However, research into novel adamantane derivatives that can overcome this resistance is ongoing.[5][6]
Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)
The plaque reduction assay is a gold-standard method for determining the antiviral activity of a compound.[7]
Objective: To quantify the ability of an adamantane analog to inhibit the replication of influenza A virus in cell culture.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza A virus stock of known titer
-
Adamantane analog test compound
-
Semi-solid overlay (e.g., agarose or methylcellulose)
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates at a density that will result in a confluent monolayer the following day.
-
Compound Dilution: Prepare serial dilutions of the adamantane analog in serum-free DMEM.
-
Virus-Compound Incubation: Mix the virus stock (at a concentration that yields 50-100 plaques per well) with an equal volume of each compound dilution. Incubate the mixtures at 37°C for 1 hour to allow the compound to bind to the virus.
-
Infection: Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS). Inoculate the cells with the virus-compound mixtures.
-
Adsorption: Incubate the plates at 37°C for 1 hour to allow for viral adsorption.
-
Overlay: Gently remove the inoculum and overlay the cell monolayers with a semi-solid medium containing the corresponding concentration of the adamantane analog.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Staining and Counting: Fix the cells with a formalin solution and stain with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The IC50 is the concentration of the compound that reduces the number of plaques by 50%.[7]
Experimental Workflow for Plaque Reduction Neutralization Test
Caption: A stepwise workflow for the Plaque Reduction Neutralization Test.
Neuroprotective Adamantane Analogs: Modulating the NMDA Receptor
A second major therapeutic application for adamantane derivatives lies in the treatment of neurodegenerative diseases, particularly Alzheimer's disease.[1] Memantine, a dimethyl derivative of amantadine, is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[8][9]
Mechanism of Action: A Balancing Act of Glutamatergic Transmission
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its action at NMDA receptors is crucial for synaptic plasticity and learning. However, excessive glutamate can lead to excitotoxicity, a process implicated in neuronal cell death in Alzheimer's disease. Memantine's therapeutic benefit stems from its ability to preferentially block the excessive, pathological activation of NMDA receptors while sparing normal synaptic transmission.[8] It is a low-affinity, voltage-dependent open-channel blocker, meaning it only enters and blocks the channel when it is open and the neuron is depolarized.[9]
Signaling Pathway of Memantine's Antagonism at the NMDA Receptor
Caption: Memantine's voltage-dependent blockade of the NMDA receptor.
Comparative Efficacy at the NMDA Receptor
The affinity and kinetics of channel blockade are critical determinants of the therapeutic profile of NMDA receptor antagonists. While both amantadine and memantine are open-channel blockers, memantine exhibits a significantly higher affinity for the NMDA receptor.[8][10]
| Compound | Receptor/Site | Binding Affinity (Ki or IC50) | Key Characteristics | Reference |
| Memantine | NMDA Receptor (PCP site) | IC50: ~0.5-1.0 µM | Higher affinity, uncompetitive, voltage-dependent | [10] |
| Amantadine | NMDA Receptor (PCP site) | IC50: ~10-20 µM | Lower affinity than memantine | [8] |
| Memantine | Sigma-1 Receptor | Ki: 2.60 µM | Agonist activity | [2] |
| Amantadine | Sigma-1 Receptor | Ki: 7.44 µM | Agonist activity | [2] |
The higher affinity of memantine for the NMDA receptor is attributed to the presence of two methyl groups, which interact with hydrophobic pockets within the channel pore.[10] This enhanced affinity contributes to its greater potency in protecting against excitotoxicity.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp is a powerful technique to study the effects of compounds on ion channel function with high temporal and spatial resolution.[11]
Objective: To characterize the blocking kinetics and voltage dependency of an adamantane analog on NMDA receptor-mediated currents.
Materials:
-
Cultured neurons or brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for the patch pipette
-
NMDA receptor agonist (e.g., NMDA or glutamate)
-
NMDA receptor co-agonist (e.g., glycine or D-serine)
-
AMPA and GABA receptor antagonists (to isolate NMDA receptor currents)
-
Adamantane analog test compound
-
Patch-clamp amplifier and data acquisition system
-
Microscope with micromanipulators
Procedure:
-
Preparation: Prepare brain slices or neuronal cultures. Prepare aCSF and internal pipette solution.
-
Pipette Fabrication: Pull glass capillaries to create patch pipettes with a resistance of 3-5 MΩ.
-
Cell Targeting: Under microscopic guidance, approach a neuron with the patch pipette filled with internal solution.
-
Seal Formation: Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette, establishing electrical and diffusional access to the cell's interior.
-
Current Recording: Clamp the cell at a holding potential (e.g., -70 mV) and record baseline NMDA receptor-mediated currents elicited by application of NMDA and glycine.
-
Compound Application: Perfuse the adamantane analog into the bath and record the change in the NMDA receptor-mediated current.
-
Kinetic Analysis: Analyze the onset and offset of the block to determine the kinetics of binding and unbinding.
-
Voltage-Dependence: Apply voltage steps or ramps to assess the degree of block at different membrane potentials.[12]
Experimental Workflow for Whole-Cell Patch-Clamp Electrophysiology
Caption: A simplified workflow for whole-cell patch-clamp experiments.
Comparative Side Effect Profiles
While efficacy is a primary concern, the therapeutic utility of a drug is also determined by its side effect profile. Amantadine, rimantadine, and memantine exhibit distinct adverse effect profiles, which can influence their clinical application.
| Drug | Common Side Effects | Serious Side Effects | Reference |
| Amantadine | Dizziness, insomnia, anxiety, nausea, hallucinations | Livedo reticularis, peripheral edema, confusion, psychosis | [13][14] |
| Rimantadine | Nausea, insomnia, nervousness | Fewer CNS side effects than amantadine | [13][14] |
| Memantine | Dizziness, headache, confusion, constipation, hallucinations | Seizures, pancreatitis, heart failure | [15] |
Notably, rimantadine is generally better tolerated than amantadine, with a lower incidence of central nervous system side effects.[14] This difference is attributed to their differing pharmacokinetics.[16]
The Future of Adamantane Analogs
The adamantane scaffold continues to be a fertile ground for the development of novel therapeutics.[1] Researchers are exploring new derivatives with improved efficacy, better side effect profiles, and novel mechanisms of action for a range of diseases, including other viral infections, Parkinson's disease, and even cancer.[17][18][19] The synthesis of adamantane conjugates with other pharmacophores is a particularly promising strategy for creating multi-target drugs.[20]
Conclusion
Adamantane analogs represent a fascinating class of molecules with a rich history and a promising future in medicine. From the early success of amantadine and rimantadine as antiviral agents to the neuroprotective effects of memantine, the unique properties of the adamantane cage have been successfully leveraged to create effective drugs. A thorough understanding of their comparative efficacy, mechanisms of action, and the experimental methods used to evaluate them is essential for researchers and drug development professionals seeking to build upon this legacy and develop the next generation of adamantane-based therapeutics.
References
- 1. jchr.org [jchr.org]
- 2. Amantadine - Wikipedia [en.wikipedia.org]
- 3. A Secondary Gate As a Mechanism for Inhibition of the M2 Proton Channel by Amantadine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
- 7. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Exploring the Nuances: Amantadine vs. Memantine in NMDA Receptor Antagonism | Philadelphia Integrative Psychiatry [phillyintegrative.com]
- 9. Interaction of memantine and amantadine with agonist-unbound NMDA-receptor channels in acutely isolated rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Amantadine vs Rimantadine Comparison - Drugs.com [drugs.com]
- 14. Comparative toxicity of amantadine hydrochloride and rimantadine hydrochloride in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. Differences in side effects of amantadine hydrochloride and rimantadine hydrochloride relate to differences in pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 20. New Myrtenal–Adamantane Conjugates Alleviate Alzheimer’s-Type Dementia in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of (Adamantan-1-YL)methylamine Hydrochloride (Memantine)
This guide provides a comprehensive comparison of the cross-reactivity profile of (Adamantan-1-YL)methylamine hydrochloride, known commercially as Memantine. Designed for researchers, scientists, and drug development professionals, this document delves into the scientific principles behind cross-reactivity assessment, compares Memantine with relevant alternatives, and provides detailed experimental protocols to support further investigation. Our objective is to offer an in-depth technical resource grounded in scientific integrity and practical application.
Introduction: The Imperative of Specificity in CNS Drug Development
(Adamantan-1-YL)methylamine hydrochloride, or Memantine, is a well-established uncompetitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] Its unique mechanism of action, which involves preferentially entering and blocking the NMDA receptor's ion channel only when it is open, allows it to modulate excessive, excitotoxic glutamate signaling while preserving normal synaptic function.[1][5] This property has made it a valuable therapeutic agent in the management of moderate to severe Alzheimer's disease.[1][3][4]
However, for any centrally active therapeutic agent, understanding its interaction with unintended biological targets—a phenomenon known as cross-reactivity or off-target binding—is critical. Off-target interactions can lead to unforeseen side effects, alter a drug's pharmacokinetic profile, or even present opportunities for drug repurposing. For adamantane derivatives like Memantine, the rigid cage-like structure warrants a thorough investigation of potential binding to other receptors and channels. This guide provides a framework for such an investigation, comparing Memantine to other NMDA receptor antagonists and outlining the methodologies required for a robust cross-reactivity assessment.
Section 1: Comparative Compounds
To contextualize the cross-reactivity profile of Memantine, it is essential to compare it against other agents with similar structures or mechanisms of action.
-
Amantadine: A structurally related primary amine of adamantane, Amantadine also possesses weak NMDA receptor antagonist properties.[6][7] It is used in the treatment of Parkinson's disease and was formerly used for influenza A.[6][7] Given the structural similarity, Amantadine serves as a primary comparator for assessing the impact of Memantine's additional methyl groups on target specificity.[8]
-
Ketamine: A potent, non-competitive NMDA receptor antagonist, Ketamine also acts as an open-channel blocker.[9][10] However, its higher affinity and distinct off-target profile, which includes activity at sigma receptors, make it a useful point of comparison for understanding the therapeutic window and side-effect profile differences.[9]
-
Dizocilpine (MK-801): Another high-affinity, non-competitive NMDA receptor antagonist.[9][11] While highly effective as an antagonist, its use is limited to research due to a narrow therapeutic window and significant side effects, underscoring the clinical importance of Memantine's lower-affinity profile.
These comparators represent different facets of NMDA receptor antagonism—from direct structural analogs to compounds with differing affinities and clinical applications—providing a robust basis for evaluating Memantine's relative specificity.
Section 2: Strategic Framework for Cross-Reactivity Profiling
A systematic approach to cross-reactivity testing is essential for generating reliable and interpretable data. A tiered strategy ensures that resources are used efficiently, beginning with broad screening and progressing to more focused functional assessments. This workflow is crucial for early hazard identification and risk mitigation in drug development.[12][13][14]
Caption: Tiered workflow for assessing compound cross-reactivity.
This approach, often referred to as in vitro safety pharmacology profiling, is a cornerstone of modern drug discovery, enabling early de-risking of candidates before they advance to more costly preclinical and clinical stages.[12][15][16]
Section 3: Comparative In Vitro Binding Profiles
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[17] A broad panel screen typically involves testing the compound at a fixed concentration (e.g., 10 µM) against dozens of clinically relevant receptors, channels, and transporters.[13][15]
The table below presents hypothetical, yet representative, data from such a screen, comparing Memantine to Amantadine and Ketamine. The data is expressed as the inhibition constant (Ki), which reflects the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates higher binding affinity.
| Target | Memantine (Ki, nM) | Amantadine (Ki, nM) | Ketamine (Ki, nM) | Potential Clinical Implication of Off-Target Binding |
| Primary Target | ||||
| NMDA Receptor (GluN2B) | 1,200 | >10,000 | 300 | Therapeutic effect (neuroprotection) |
| Selected Off-Targets | ||||
| Sigma-1 (σ1) Receptor | 2,500 | 5,000 | 450 | Complex neuromodulatory effects, potential for psychotomimetic side effects |
| Sigma-2 (σ2) Receptor | >10,000 | >10,000 | 1,500 | Neuromodulation, cell proliferation |
| Serotonin (5-HT3) Receptor | 1,500 | >10,000 | >10,000 | Antiemetic effects, potential gastrointestinal side effects |
| Dopamine Transporter (DAT) | >10,000 | 8,000 | >10,000 | Psychostimulant effects, abuse potential |
| Muscarinic M1 Receptor | >10,000 | >10,000 | >10,000 | Anticholinergic side effects (dry mouth, confusion) |
| Adrenergic α1 Receptor | >10,000 | >10,000 | >10,000 | Cardiovascular effects (hypotension) |
Interpretation of Data: This comparative data illustrates Memantine's distinct profile. Its low-micromolar affinity for the NMDA receptor is consistent with its therapeutic mechanism.[5] The data also highlights a moderate affinity for the 5-HT3 and Sigma-1 receptors, which are known secondary targets. In contrast, Ketamine shows significantly higher affinity for both the primary NMDA target and the Sigma-1 receptor. Amantadine displays a weaker overall binding profile but shows some interaction with the dopamine transporter, consistent with its use in Parkinson's disease.[6]
Section 4: Detailed Experimental Protocol: Competitive Radioligand Binding Assay for the Sigma-1 Receptor
To validate and quantify the off-target interactions identified in broad panel screens, detailed competitive binding assays are performed. This protocol describes a method to determine the binding affinity (Ki) of (Adamantan-1-YL)methylamine HCl for the Sigma-1 receptor, a common off-target for adamantane-based compounds.[18][19]
Objective: To determine the inhibition constant (Ki) of a test compound for the Sigma-1 receptor using a competitive radioligand binding assay with [³H]-(+)-pentazocine.
Materials:
-
Receptor Source: Guinea pig liver membranes, which are a rich source of Sigma-1 receptors.[18][20]
-
Radioligand: [³H]-(+)-pentazocine, a selective Sigma-1 receptor ligand.[18][21]
-
Test Compounds: (Adamantan-1-YL)methylamine HCl, Amantadine HCl, Ketamine HCl (dissolved in appropriate vehicle, e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM final concentration).
-
Apparatus: 96-well microplates, cell harvester, glass fiber filters (e.g., GF/B), liquid scintillation counter, scintillation cocktail.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize guinea pig liver tissue in ice-cold lysis buffer and centrifuge to pellet the membranes.[22] Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[22]
-
Assay Setup: Prepare a 96-well plate. Each well will have a final volume of 250 µL.
-
Total Binding Wells: Add 150 µL of membrane preparation (50-100 µg protein), 50 µL of vehicle, and 50 µL of [³H]-(+)-pentazocine (at a final concentration near its Kd, e.g., 3 nM).[21][22]
-
Non-specific Binding Wells: Add 150 µL of membrane preparation, 50 µL of Haloperidol (10 µM final), and 50 µL of [³H]-(+)-pentazocine.
-
Competition Wells: Add 150 µL of membrane preparation, 50 µL of the test compound at various concentrations (e.g., 10-point, 3-fold serial dilutions from 100 µM), and 50 µL of [³H]-(+)-pentazocine.
-
-
Incubation: Incubate the plate for 120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[23]
-
Harvesting: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[17][22] Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound ligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.[22]
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[22]
-
Self-Validation and Causality:
-
Rationale for Controls: The "Total Binding" wells establish the maximum signal, while the "Non-specific Binding" wells, using a high concentration of an unlabeled ligand (Haloperidol), define the background signal. The difference between these two provides the specific, receptor-mediated binding, ensuring the assay is measuring the intended interaction.
-
Cheng-Prusoff Correction: The use of the Cheng-Prusoff equation is critical as it corrects the apparent IC50 value for the influence of the radioligand's concentration and affinity, yielding a true inhibition constant (Ki) that is independent of assay conditions and allows for comparison across different experiments and labs.[22]
Section 5: Conclusion and Scientific Interpretation
This guide demonstrates that (Adamantan-1-YL)methylamine hydrochloride (Memantine) possesses a distinct cross-reactivity profile compared to other NMDA receptor antagonists. Its low-to-moderate affinity for its primary target is a key feature of its clinical success, providing a desirable balance between efficacy and tolerability.
The in vitro binding data, supported by robust experimental protocols, reveal that while Memantine is relatively selective, it does interact with other targets, notably the 5-HT3 and Sigma-1 receptors, at concentrations that could be relevant in vivo. Understanding this off-target signature is not merely an academic exercise; it is fundamental to predicting potential drug-drug interactions, explaining idiosyncratic adverse events, and guiding the development of next-generation therapeutics with improved specificity.
For researchers in the field, the methodologies and comparative data presented here offer a validated framework for conducting cross-reactivity studies. By adhering to these principles of scientific integrity—including proper controls, validated protocols, and logical data interpretation—the scientific community can continue to build a comprehensive understanding of the pharmacological landscape of CNS drugs, ultimately leading to safer and more effective treatments for complex neurological disorders.
References
- 1. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Basic information about memantine and its treatment of Alzheimer's disease and other clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Amantadine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Amantadine - Wikipedia [en.wikipedia.org]
- 8. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparison of three NMDA receptor antagonists in the treatment of prolonged status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 11. Comparison of the potency of competitive NMDA antagonists against the neurotoxicity of glutamate and NMDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ChemPartner [chempartner.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
Benchmarking Novel Adamantane Compounds: A Comparative Guide for Antiviral and CNS Drug Development
Introduction: The Enduring Scaffold of Adamantane in Modern Drug Discovery
The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has proven to be a remarkably versatile scaffold in medicinal chemistry. Its unique three-dimensional structure and physicochemical properties have led to the development of successful drugs targeting a range of challenging diseases. From the early antiviral agent amantadine to the neuroprotective drug memantine, adamantane derivatives have made a significant impact on clinical practice.[1][2] However, the emergence of drug resistance and the complex multifactorial nature of many diseases necessitate the continuous development of novel and more effective therapeutic agents. This guide provides a comprehensive framework for benchmarking new adamantane compounds against existing drugs in two key therapeutic areas: influenza A virus infection and central nervous system (CNS) disorders, specifically Parkinson's and Alzheimer's diseases.
As drug development professionals, our goal is not merely to synthesize novel molecules but to demonstrate their superiority or unique advantages over the current standard of care. This requires rigorous, well-designed, and reproducible experimental evaluation. This guide will detail the critical in vitro and in vivo assays, explain the scientific rationale behind these experimental choices, and provide the necessary protocols to empower researchers to generate robust and comparable data.
The Two Faces of Adamantane: Antiviral and CNS Activity
The therapeutic utility of adamantane derivatives stems from their ability to interact with specific biological targets, primarily ion channels and receptors.
Antiviral Mechanism of Action: Targeting the Influenza A M2 Proton Channel
The antiviral activity of first-generation adamantane drugs, amantadine and rimantadine, is primarily mediated by the inhibition of the M2 proton channel of the influenza A virus.[3] This channel is crucial for the viral replication cycle, specifically for the uncoating of the viral ribonucleoprotein (vRNP) complex within the host cell's endosome. By blocking this proton channel, adamantane derivatives prevent the acidification of the viral interior, thus trapping the vRNP and halting the infection.[4]
The widespread emergence of resistance, particularly the S31N mutation in the M2 protein, has rendered amantadine and rimantadine largely ineffective against circulating influenza A strains. This has spurred the development of new adamantane derivatives designed to overcome this resistance.
Caption: Figure 1: Mechanism of M2 Proton Channel Inhibition by Adamantane Derivatives.
CNS Mechanism of Action: Modulating the NMDA Receptor
In the CNS, adamantane derivatives like memantine exert their therapeutic effects primarily through non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[5][6] The NMDA receptor, a glutamate-gated ion channel, plays a critical role in synaptic plasticity, learning, and memory. However, excessive activation of NMDA receptors leads to excitotoxicity, a process implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's.[5] Memantine's low-affinity and uncompetitive binding to the NMDA receptor channel allows it to block pathological, tonic activation while preserving normal synaptic transmission.[6]
Newer adamantane derivatives are being explored for their potential to offer enhanced neuroprotection, improved side-effect profiles, or multi-target engagement, such as dual inhibition of NMDA receptors and voltage-gated calcium channels.[7]
Caption: Figure 2: NMDA Receptor Signaling and Modulation by Adamantane Derivatives.
Benchmarking Against the Gold Standard: A Comparative Analysis
A critical aspect of preclinical drug development is demonstrating a new compound's superiority or differentiation from existing therapies. The following tables provide a framework for comparing novel adamantane derivatives to the current standard-of-care drugs for influenza A and CNS disorders.
Antiviral Activity: Beyond Amantadine
Novel Adamantane Compounds: Recent research has focused on synthesizing adamantane derivatives that are active against rimantadine-resistant influenza A strains. For example, a series of adamantane-substituted heterocycles has shown potent activity against S31N mutated strains, with some enantiomers of enol ester 10 displaying IC50 values as low as 7.7 µM.[8][9]
Benchmark Drugs: The current standard of care for influenza A includes neuraminidase inhibitors such as oseltamivir and zanamivir, and a cap-dependent endonuclease inhibitor, baloxavir marboxil.[10][11]
| Compound/Drug | Target | In Vitro Efficacy (IC50) | Key Advantages/Disadvantages |
| Novel Adamantane Ester (e.g., enol ester 10) | M2 Proton Channel (S31N mutant) | ~7.7 µM[8][9] | Active against rimantadine-resistant strains. |
| Amantadine/Rimantadine | M2 Proton Channel (wild-type) | Varies (high for resistant strains) | Widespread resistance. |
| Oseltamivir | Neuraminidase | ~0.45 nM (influenza A)[12] | Broad activity against influenza A and B; oral administration. |
| Zanamivir | Neuraminidase | ~0.95 nM (influenza A)[12] | Broad activity; inhaled administration. |
| Baloxavir marboxil | Cap-dependent endonuclease | Varies by strain | Single-dose oral regimen. |
CNS Activity: A Multifaceted Approach
Novel Adamantane Compounds: Research in this area is exploring derivatives with enhanced neuroprotective properties. For instance, myrtenal–adamantane conjugates (MACs) have demonstrated significant acetylcholinesterase (AChE) inhibitory activity and memory-improving effects in preclinical models.[13][14] Other novel derivatives are being designed as multi-target agents, for example, by combining NMDA receptor antagonism with other beneficial activities.[15]
Benchmark Drugs: For Alzheimer's disease, the standard of care includes cholinesterase inhibitors (donepezil, rivastigmine, galantamine) and the NMDA receptor antagonist, memantine.[5][12][16] For Parkinson's disease, amantadine is used for managing certain symptoms.[17]
| Compound/Drug | Primary Target(s) | In Vitro/In Vivo Efficacy | Key Advantages/Disadvantages |
| Myrtenal-Adamantane Conjugates (MACs) | Acetylcholinesterase (AChE) | Significant AChE inhibition and memory restoration in rat models.[13][14] | Potential for enhanced neuroprotection and improved CNS penetration. |
| Memantine | NMDA Receptor | Protects against excitotoxicity. | Well-tolerated; used in moderate to severe Alzheimer's. |
| Donepezil | Acetylcholinesterase (AChE) | Improves cognitive function in mild to moderate Alzheimer's. | Symptomatic relief. |
| Amantadine | NMDA Receptor, Dopamine release/reuptake | Symptomatic relief in Parkinson's disease. | Modest efficacy; side effects can be limiting. |
Rigorous Experimental Validation: Protocols for Success
To ensure the integrity and comparability of data, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for key in vitro and in vivo assays.
In Vitro Antiviral Assays
This assay is the gold standard for quantifying infectious virus and evaluating the efficacy of antiviral compounds.
Principle: This assay measures the ability of a compound to inhibit the formation of plaques (zones of cell death) caused by viral infection in a monolayer of susceptible cells.
Protocol:
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 12-well plates to form a confluent monolayer overnight.[18][19]
-
Virus Dilution: Prepare serial dilutions of the influenza A virus stock.
-
Infection: Wash the MDCK cell monolayers and infect with the virus dilutions in the presence of varying concentrations of the test compound or benchmark drug.[20]
-
Incubation: Incubate for 1 hour to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or agarose) mixed with the respective compound concentrations.[18]
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Plaque Visualization: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques.[20]
-
Data Analysis: Count the number of plaques at each compound concentration and calculate the 50% inhibitory concentration (IC50).
This assay is crucial for evaluating compounds that target the influenza virus neuraminidase.
Principle: This assay measures the inhibition of the viral neuraminidase enzyme activity using a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[21][22] Cleavage of MUNANA by neuraminidase releases a fluorescent product.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound and benchmark neuraminidase inhibitors (e.g., oseltamivir carboxylate, zanamivir).[3][22]
-
Enzyme Reaction: In a 96-well plate, mix the diluted compounds with a standardized amount of influenza virus.[3]
-
Substrate Addition: Add the MUNANA substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop solution.[21]
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the neuraminidase activity.
Caption: Figure 3: Workflow for In Vitro Antiviral Evaluation of Adamantane Compounds.
In Vitro CNS Assays
This high-throughput assay allows for the functional characterization of NMDA receptor modulators.
Principle: This assay measures changes in intracellular calcium concentration in response to NMDA receptor activation in a cell line expressing the receptor. Antagonists will block this calcium influx.[7][23]
Protocol:
-
Cell Culture: Use a stable cell line (e.g., HEK293) expressing the desired NMDA receptor subunits.[5]
-
Cell Plating: Seed the cells in a 384-well plate.[23]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.[7]
-
Compound Addition: Add varying concentrations of the test adamantane compound or benchmark antagonist (e.g., memantine).
-
Receptor Activation: Stimulate the cells with NMDA and a co-agonist (glycine or D-serine).
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 value of the compound for inhibiting the NMDA-induced calcium flux.
In Vivo Models for CNS Disorders
This widely used neurotoxin-based model mimics the dopaminergic neurodegeneration seen in Parkinson's disease.
Principle: Unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) or substantia nigra of rats leads to a progressive loss of dopaminergic neurons in the nigrostriatal pathway, resulting in motor deficits.[1][24]
Protocol:
-
Stereotaxic Surgery: Anesthetize the rats and place them in a stereotaxic frame. Inject 6-OHDA into the target brain region.[9][24]
-
Post-Operative Care: Provide appropriate post-operative care and allow for a recovery period.
-
Behavioral Testing:
-
Histological Analysis: At the end of the study, sacrifice the animals and perform immunohistochemical staining of brain sections to quantify the loss of dopaminergic neurons.
-
Data Analysis: Compare the behavioral performance and neuronal loss in treated versus untreated animals.
This is an aggressive amyloid model that recapitulates many of the pathological features of Alzheimer's disease.
Principle: 5xFAD mice express five human familial Alzheimer's disease mutations, leading to accelerated amyloid-beta plaque deposition, neuroinflammation, and cognitive deficits.[26]
Protocol:
-
Animal Model: Use 5xFAD transgenic mice and wild-type littermates as controls.
-
Drug Administration: Administer the novel adamantane compound or benchmark drugs (e.g., donepezil, memantine) over a specified period.
-
Behavioral Testing:
-
Biochemical and Histological Analysis:
-
Measure amyloid-beta levels in the brain using ELISA.
-
Perform immunohistochemistry to visualize amyloid plaques and neuroinflammation.
-
-
Data Analysis: Compare cognitive performance and pathological markers between treated and untreated transgenic and wild-type mice.
Caption: Figure 4: Workflow for In Vivo Evaluation of Adamantane Compounds in CNS Disorders.
Conclusion: Charting the Future of Adamantane-Based Therapeutics
The adamantane scaffold continues to be a fertile ground for the discovery of new medicines. By employing a systematic and rigorous benchmarking strategy, researchers can effectively evaluate the potential of novel adamantane derivatives and identify promising candidates for further development. The experimental protocols and comparative frameworks outlined in this guide are intended to serve as a valuable resource for scientists and drug development professionals dedicated to advancing the next generation of adamantane-based therapies. Through meticulous experimental design and a commitment to scientific integrity, we can unlock the full therapeutic potential of this remarkable chemical entity.
References
- 1. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 2. New Myrtenal-Adamantane Conjugates Alleviate Alzheimer's-Type Dementia in Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. NMDA-receptor Study Protocol - JoVE Journal [jove.com]
- 6. Recent advances in adamantane-linked heterocycles: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. conductscience.com [conductscience.com]
- 10. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influenza virus plaque assay [protocols.io]
- 12. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Myrtenal–Adamantane Conjugates Alleviate Alzheimer’s-Type Dementia in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 20. researchgate.net [researchgate.net]
- 21. criver.com [criver.com]
- 22. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
- 25. Time-course behavioral features are correlated with Parkinson's disease-associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
The Adamantane Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The adamantane moiety, a rigid, tricyclic hydrocarbon, has carved a significant niche in medicinal chemistry, serving as a versatile scaffold for the development of a diverse array of therapeutic agents. Its unique lipophilic and structurally stable nature allows for the precise orientation of pharmacophoric groups, profoundly influencing the biological activity of the parent molecule. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of adamantane derivatives across key therapeutic areas: antiviral, central nervous system (CNS), and anticancer applications. We will delve into the causality behind experimental choices, present comparative experimental data, and provide detailed protocols to empower researchers and drug development professionals in their quest for novel therapeutics.
Antiviral Adamantane Derivatives: Targeting the Influenza A M2 Proton Channel
The antiviral properties of adamantane derivatives were the first to be discovered, with amantadine and its α-methyl derivative, rimantadine, paving the way as inhibitors of the influenza A virus. Their primary mechanism of action is the blockade of the M2 proton channel, a crucial viral protein responsible for acidifying the virion interior, a necessary step for viral uncoating and replication.[1]
Comparative Analysis of Antiviral Activity
The substitution on the adamantane core plays a critical role in the antiviral potency of these derivatives. The following table summarizes the structure-activity relationships of several key adamantane analogs against influenza A.
| Compound | Structure | Activity (IC50, µM vs. Influenza A/H3N2) | Key SAR Insights |
| Amantadine | 1-aminoadamantane | >100 | The foundational antiviral adamantane. The primary amine is crucial for activity. |
| Rimantadine | 1-(1-adamantyl)ethanamine | >100 | The α-methyl group increases lipophilicity and can improve the therapeutic index. Optical isomers and racemic mixtures are equally active.[2] |
| Glycyl-rimantadine | Rimantadine-Glycine conjugate | 2.83 | N-acyl derivatives, particularly with small amino acids like glycine, can significantly enhance antiviral activity.[3] |
| Leucyl-rimantadine | Rimantadine-Leucine conjugate | 11.2 | Larger amino acid conjugates can still retain significant activity, though potency may decrease with increasing bulk.[3] |
| Tyrosyl-rimantadine | Rimantadine-Tyrosine conjugate | 15.8 | Aromatic amino acid conjugates demonstrate that a variety of side chains are tolerated.[3] |
| N-Alkyl/N,N-dialkyl derivatives | - | Similar to amantadine | Small alkyl substitutions on the amine are generally well-tolerated without significant loss of activity.[2] |
| -OH, -SH, -CN, or halogen substitution | - | Inactive | Replacement of the essential amino group with other functionalities abolishes antiviral activity.[2] |
Causality Behind Experimental Choices: The exploration of N-substituted derivatives of amantadine and rimantadine is driven by the hypothesis that modifying the polarity and steric bulk at the amino group can enhance interactions with the M2 channel, potentially overcoming resistance and improving the pharmacokinetic profile. The conjugation with amino acids, for instance, can modulate solubility and cell permeability. The consistent finding that the primary amine or its simple alkylated forms are essential for activity underscores the critical role of this group in binding to and blocking the proton translocation pathway of the M2 channel.
Experimental Protocols
This protocol describes a common synthetic route to amantadine hydrochloride from 1-bromoadamantane.
Workflow Diagram:
Caption: Synthesis of Amantadine HCl from 1-bromoadamantane.
Step-by-Step Protocol: [4]
-
Formation of N-(1-adamantyl)formamide: In a round-bottom flask, combine 1-bromoadamantane with formamide in the presence of a catalytic amount of 96% sulfuric acid.
-
Heat the reaction mixture to 85°C for the appropriate time, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the N-(1-adamantyl)formamide product.
-
Collect the solid by filtration, wash with water, and dry. A yield of approximately 94% can be expected.
-
Hydrolysis to Amantadine Hydrochloride: Suspend the N-(1-adamantyl)formamide in an aqueous solution of hydrochloric acid (e.g., 19-21%).
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture to allow for the crystallization of amantadine hydrochloride.
-
Collect the crystalline product by filtration, wash with a small amount of cold water, and dry to obtain amantadine hydrochloride. An overall yield of around 88% is reported for this two-step process.[4]
This assay is a standard method to quantify the ability of a compound to inhibit viral replication.
Workflow Diagram:
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Bridging the Gap Between Laboratory and Clinic
An In-Depth Technical Guide to In Vitro-In Vivo Correlation (IVIVC)
For researchers, scientists, and drug development professionals, establishing a predictive link between in vitro and in vivo performance is a critical objective. An In Vitro-In Vivo Correlation (IVIVC) serves as this crucial bridge, providing a rational framework to understand how a drug's dissolution characteristics in the laboratory can forecast its bioavailability in humans. This guide offers a comprehensive exploration of the principles, methodologies, and regulatory significance of IVIVC, empowering you to develop robust and reliable correlations that can accelerate drug development, ensure product quality, and support regulatory submissions.
The Foundational Principle: Why IVIVC Matters
At its core, IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (usually the rate and extent of drug dissolution) and an in vivo response (such as the plasma drug concentration-time profile). A well-established IVIVC can be a powerful tool, enabling the use of in vitro dissolution data as a surrogate for in vivo bioequivalence studies. This not only reduces the need for extensive human testing but also provides a deeper understanding of the formulation's performance.
The primary goal is to create a model where in vitro data can reliably predict the in vivo outcome, thereby de-risking the development process and ensuring consistent product performance post-approval. This is particularly crucial for oral solid dosage forms, where dissolution is often the rate-limiting step for drug absorption.
The Role of the Biopharmaceutics Classification System (BCS)
The Biopharmaceutics Classification System (BCS) is a cornerstone of IVIVC development. It categorizes drugs into four classes based on their aqueous solubility and intestinal permeability, the two key parameters governing oral drug absorption.
| BCS Class | Solubility | Permeability | Potential for IVIVC |
| Class I | High | High | High. Dissolution is the rate-limiting step, making a strong correlation likely. |
| Class II | Low | High | High. Absorption is limited by dissolution, so in vitro dissolution is a strong predictor of in vivo performance. |
| Class III | High | Low | Low. Permeability is the rate-limiting step, so dissolution is not a good predictor of absorption. |
| Class IV | Low | Low | Low. Both solubility and permeability are limiting factors, making a simple correlation difficult. |
Understanding a drug's BCS class is the first step in assessing the feasibility and potential success of developing an IVIVC. For BCS Class I and II drugs, where dissolution is the primary driver of absorption, the likelihood of establishing a meaningful correlation is significantly higher.
Levels of IVIVC: A Hierarchy of Correlation
The U.S. Food and Drug Administration (FDA) has defined several levels of IVIVC, each representing a different degree of correlation between in vitro and in vivo data.
-
Level A Correlation: This is the highest level of correlation and represents a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile. It is the most informative and is generally the goal for IVIVC development.
-
Level B Correlation: This level of correlation utilizes the principles of statistical moment analysis, comparing the mean in vitro dissolution time (MDT) to the mean in vivo residence time (MRT). While not a point-to-point correlation, it can still be useful.
-
Level C Correlation: This is a single-point correlation that relates one dissolution time point (e.g., T50%) to one pharmacokinetic parameter such as AUC (area under the curve), Cmax (peak plasma concentration), or Tmax (time to peak concentration).
-
Multiple Level C Correlation: This involves relating one or several pharmacokinetic parameters of interest to the amount of drug dissolved at several time points.
For regulatory purposes, a Level A correlation is the most desirable as it allows for the greatest flexibility in terms of post-approval changes and can serve as a surrogate for in vivo bioequivalence studies.
Developing a Robust IVIVC: A Step-by-Step Approach
The development of a successful IVIVC requires a systematic and scientifically sound approach. The following protocol outlines the key steps involved.
Experimental Workflow for IVIVC Development
Caption: A typical workflow for developing an In Vitro-In Vivo Correlation (IVIVC).
Detailed Experimental Protocols
1. Formulation Development:
-
Objective: To create at least two, and preferably three or more, formulations of the drug with different release rates (e.g., fast, medium, and slow).
-
Causality: The different release rates are essential to establish a correlation over a range of dissolution profiles. This variation allows for the development of a robust model that can predict the in vivo performance of future formulations.
-
Protocol:
-
Develop a reference formulation (e.g., the one intended for marketing).
-
Create formulations with slower and faster release rates by altering formulation parameters such as the amount of binder, disintegrant, or the application of a functional coating.
-
Ensure all other critical quality attributes of the dosage form remain constant.
-
2. In Vitro Dissolution Testing:
-
Objective: To obtain accurate and reproducible in vitro dissolution profiles for each formulation.
-
Causality: The dissolution method must be discriminating enough to detect changes in formulation that could affect in vivo performance. The use of biorelevant media can improve the predictive power of the in vitro test.
-
Protocol:
-
Develop a dissolution method using a USP apparatus (e.g., Apparatus 1 for capsules, Apparatus 2 for tablets).
-
Select a dissolution medium that is physiologically relevant. This may include simulated gastric fluid (SGF), simulated intestinal fluid (SIF), or media containing bile salts and lecithin to mimic fed and fasted states.
-
Validate the dissolution method for specificity, linearity, accuracy, and precision.
-
Perform dissolution testing on all formulations, collecting samples at appropriate time intervals to generate detailed dissolution profiles.
-
3. In Vivo Bioequivalence Study:
-
Objective: To obtain in vivo plasma concentration-time data for each formulation.
-
Causality: The in vivo study provides the "ground truth" for the IVIVC. A well-designed study is critical for obtaining reliable data to correlate with the in vitro results.
-
Protocol:
-
Design a randomized, single-dose, crossover bioequivalence study in healthy volunteers.
-
Administer each formulation to the subjects with an adequate washout period between treatments.
-
Collect blood samples at predetermined time points.
-
Analyze the plasma samples for drug concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as AUC, Cmax, and Tmax.
-
4. Data Analysis and Correlation:
-
Objective: To establish a mathematical model that correlates the in vitro and in vivo data.
-
Causality: The deconvolution of in vivo data is necessary to obtain the in vivo absorption profile, which can then be directly compared to the in vitro dissolution profile.
-
Protocol:
-
Deconvolution: Use the plasma concentration-time data to calculate the fraction of the drug absorbed over time. This can be done using methods such as the Wagner-Nelson or Loo-Riegelman methods.
-
Correlation: Plot the in vitro dissolution data against the in vivo absorption data.
-
Model Building: Apply a mathematical model (e.g., linear regression) to describe the relationship between the two sets of data.
-
Validation: Validate the model internally and externally to assess its predictive performance. This involves using the model to predict the in vivo profile of a formulation not used in the model development and comparing the predicted profile to the actual observed profile.
-
Statistical Evaluation of the IVIVC Model
The predictive performance of the IVIVC model is assessed by calculating the prediction error for key pharmacokinetic parameters (AUC and Cmax). The FDA guidance suggests that for a model to be considered predictive, the average absolute prediction error should be no more than 10% for each parameter.
Regulatory Significance and Applications
A validated IVIVC can have a significant impact on the entire life cycle of a drug product.
-
Accelerated Drug Development: IVIVC can be used to guide formulation development and select the most promising candidates for in vivo testing.
-
Biowaivers: A robust IVIVC can be used to justify biowaivers for certain post-approval changes to the formulation, manufacturing process, or manufacturing site, reducing the need for additional human studies.
-
Quality Control: The dissolution test, when part of a validated IVIVC, becomes a more meaningful quality control tool, providing an indirect measure of in vivo performance.
Challenges and Considerations
While the benefits of IVIVC are clear, there are several challenges to consider:
-
Drug-Specific Factors: The physicochemical properties of the drug, such as its solubility and permeability, will significantly influence the success of an IVIVC.
-
Formulation Complexity: For complex dosage forms, such as modified-release or long-acting injectable formulations, developing an IVIVC can be more challenging.
-
In Vitro Method Development: The development of a biorelevant and discriminating dissolution method is often the most critical and challenging aspect of IVIVC development.
-
Regulatory Scrutiny: Regulatory agencies will critically evaluate the scientific rigor and validation of any submitted IVIVC.
Conclusion
In vitro-in vivo correlation is a powerful scientific tool that, when developed and validated correctly, can provide invaluable insights into a drug product's performance. By bridging the gap between the laboratory and the clinic, IVIVC can accelerate drug development, ensure product quality, and ultimately benefit patients by facilitating the availability of safe and effective medicines. As a Senior Application Scientist, I encourage the thoughtful and rigorous application of IVIVC principles to enhance our understanding of drug delivery and to streamline the path from discovery to market.
A Head-to-Head Comparison of Oseltamivir (Tamiflu®) Synthesis Routes: From Shikimic Acid to Modern Catalytic Approaches
In the landscape of modern pharmaceuticals, the synthesis of oseltamivir, the active ingredient in the antiviral medication Tamiflu®, stands as a landmark case study in process chemistry and synthetic strategy. The global demand for this neuraminidase inhibitor, particularly during influenza outbreaks, has driven extensive research into efficient and scalable production methods. This guide provides a head-to-head comparison of the principal synthesis routes to oseltamivir, critically evaluating their methodologies, efficiencies, and industrial applicability. We will dissect the original industrial process developed by Gilead Sciences and Roche, which famously relies on the natural product (-)-shikimic acid, and contrast it with prominent alternative strategies that have emerged from academic laboratories, aiming to bypass the vulnerabilities of the shikimic acid supply chain.
The Benchmark: The Gilead/Roche Industrial Synthesis from (-)-Shikimic Acid
The commercial synthesis of oseltamivir begins with (-)-shikimic acid, a chiral building block most commonly extracted from the seeds of the Chinese star anise (Illicium verum). This reliance on a natural product, subject to agricultural and geopolitical supply fluctuations, has been a major impetus for developing alternative routes. The Gilead/Roche process is a testament to robust and scalable chemical engineering, but it is not without its complexities.
Key Stages and Rationale:
The conversion of shikimic acid to oseltamivir involves a multi-step sequence designed to install the required C4-amino and C5-pentyl ether side chains with the correct stereochemistry.
-
Protection and Activation: The initial steps involve protecting the C3 and C4 hydroxyl groups as an acetonide. This directs the subsequent epoxide formation away from these positions and prevents unwanted side reactions. The remaining C5 hydroxyl group is then activated for subsequent nucleophilic attack.
-
Epoxide Formation and Azide Opening: A key transformation is the formation of an epoxide, which is then opened regioselectively by an azide nucleophile (using sodium azide with a Lewis acid). This step stereospecifically installs the crucial C4-amino group precursor. The choice of an azide is strategic; it is a compact, powerful nucleophile that can be cleanly reduced to the amine in a later step.
-
Side Chain Introduction and Final Transformations: The C5-hydroxyl is etherified to introduce the 3-pentyl group. The synthesis culminates in the reduction of the azide to the primary amine and subsequent acylation to form the acetamide group present in the final product.
Experimental Protocol: Epoxide Opening with Sodium Azide
-
Setup: A solution of the shikimic acid-derived epoxide intermediate in a suitable aprotic solvent (e.g., acetonitrile) is prepared in a jacketed glass reactor under an inert nitrogen atmosphere.
-
Reagent Addition: Sodium azide (NaN₃) and a Lewis acid catalyst (e.g., zinc triflate) are added portion-wise at a controlled temperature (typically 0-5 °C) to manage the exothermic reaction.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Workup and Isolation: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated under reduced pressure. The crude product is then purified by crystallization or chromatography to yield the azido alcohol intermediate.
Workflow of the Gilead/Roche Synthesis
Caption: Key stages of the industrial Gilead/Roche synthesis of oseltamivir.
The Diels-Alder Approach: The Corey Synthesis
In a landmark academic achievement, E.J. Corey and his group developed a synthesis that completely avoids shikimic acid. Their approach is centered around a pivotal asymmetric Diels-Alder reaction, a powerful tool for constructing six-membered rings with high stereocontrol.
Key Stages and Rationale:
-
Asymmetric Diels-Alder Reaction: The synthesis begins with an asymmetric Diels-Alder reaction between 1,3-butadiene and a derivative of acrylic acid using a chiral oxazaborolidine catalyst. This key step establishes the cyclohexene core and sets the crucial stereocenters of the molecule in a single, highly efficient transformation. The power of this approach lies in its ability to build molecular complexity rapidly from simple, inexpensive starting materials.
-
Iodolactonization: The resulting carboxylic acid is subjected to iodolactonization. This reaction not only forms a lactone but also installs an iodine atom, which serves as a handle for introducing the C5-pentyl ether side chain later in the synthesis.
-
Introduction of Nitrogen: Similar to the industrial route, an azide is used to introduce the nitrogen functionality, which is later reduced and acetylated.
Workflow of the Corey Synthesis
Caption: The Corey synthesis featuring a key asymmetric Diels-Alder reaction.
Catalytic Asymmetric Approaches: The Shibasaki and Trost Syntheses
Further innovations have focused on increasing the efficiency and atom economy of the synthesis. The work of Shibasaki and Trost exemplifies the power of modern catalytic asymmetric methods.
-
Shibasaki's Desymmetrization: The Shibasaki synthesis starts from an achiral meso-aziridine. The key step is a catalytic asymmetric ring-opening of this aziridine with a TMS-azide, using a chiral catalyst. This desymmetrization reaction elegantly establishes the stereochemistry of the C3 and C4 positions simultaneously.
-
Trost's Asymmetric Allylic Alkylation: The Trost synthesis employs a palladium-catalyzed asymmetric allylic alkylation (AAA) of a meso-bis-carbonate. This powerful reaction, using a specially designed chiral phosphine ligand, creates the key stereocenters with high enantioselectivity. This route is notable for its convergence and efficiency.
Head-to-Head Performance Comparison
The choice of a synthetic route is a multi-faceted decision, balancing factors like cost, scalability, safety, and overall efficiency. The table below summarizes the key performance metrics for the discussed syntheses.
| Metric | Gilead/Roche (from Shikimic Acid) | Corey (from Butadiene) | Shibasaki (from Meso-aziridine) | Trost (from Bis-carbonate) |
| Starting Material | (-)-Shikimic Acid | Butadiene, Acrylic Acid Deriv. | Pyridine | 1,4-Cyclohexadiene |
| Starting Material Cost/Availability | High / Volatile | Low / Readily Available | Low / Readily Available | Moderate / Available |
| Overall Yield | ~30% | ~30% | ~34% | ~21-30% |
| Key Strategy | Chiral Pool Synthesis | Asymmetric Diels-Alder | Catalytic Asymmetric Desymmetrization | Pd-Catalyzed Asymmetric Allylic Alkylation |
| Key Advantages | Established, Scalable Process | Avoids Shikimic Acid | High enantioselectivity | High atom economy, convergent |
| Key Disadvantages | Reliance on Natural Product | Use of potentially explosive reagents (azides) | Multi-step preparation of starting material | Use of expensive Pd catalyst and ligand |
Conclusion: A Diversified Synthetic Portfolio
The synthesis of oseltamivir is a powerful illustration of the evolution of synthetic organic chemistry. While the Gilead/Roche process remains the industrial workhorse, its reliance on a potentially scarce natural product has catalyzed remarkable innovation. The academic syntheses developed by Corey, Shibasaki, Trost, and others have not only provided viable, shikimic acid-free alternatives but have also showcased the power of modern asymmetric catalysis. These routes, starting from simple, readily available petrochemical feedstocks, offer a strategic advantage by decoupling the production of this vital medicine from agricultural supply chains. For drug development professionals, this portfolio of synthetic routes provides crucial flexibility, enabling a pivot to alternative manufacturing processes in response to supply chain disruptions or sudden surges in demand, thereby enhancing global pandemic preparedness.
assessing the metabolic stability of adamantane-containing molecules
An In-Depth Technical Guide to Assessing the Metabolic Stability of Adamantane-Containing Molecules
For drug development professionals, achieving optimal metabolic stability is a critical hurdle in the journey from a promising lead compound to a viable clinical candidate. Molecules that are too rapidly metabolized suffer from poor bioavailability and short half-lives, often rendering them therapeutically ineffective. The adamantane scaffold, a rigid, lipophilic, and three-dimensional hydrocarbon cage, has emerged as a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacokinetic profiles, particularly metabolic stability.[1][2][3]
This guide provides a comprehensive comparison of methodologies for assessing the metabolic stability of adamantane-containing compounds. We will delve into the underlying metabolic pathways, provide detailed experimental protocols with explanations for key procedural choices, and present comparative data to illustrate the unique advantages of this chemical moiety.
The remarkable stability of the adamantane core stems from its strong, strain-free, sigma C-H bonds.[4] When metabolism does occur, it is primarily mediated by Cytochrome P450 (CYP) enzymes located predominantly in the liver.[2][5][6] The principal metabolic transformation is hydroxylation.[7]
A crucial feature of adamantane metabolism is its high regioselectivity . The adamantane cage has two types of carbon-hydrogen bonds:
-
Tertiary C-H bonds at the four "bridgehead" positions.
-
Secondary C-H bonds at the six "bridge" positions.
CYP-mediated hydroxylation overwhelmingly favors the tertiary C-H bonds due to the lower energy barrier for hydrogen atom abstraction from these positions compared to the secondary ones.[8][9][10] This predictable metabolism at the bridgehead positions is a significant advantage in drug design, as these sites can be strategically blocked to further enhance stability without fundamentally altering the molecule's interaction with its therapeutic target.[11]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Adamantane - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. openanesthesia.org [openanesthesia.org]
- 7. In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A theoretical study of reactivity and regioselectivity in the hydroxylation of adamantane by ferrate(VI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 11. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Adamantane Derivatives in Clinical Use: From Antivirals to Neurotherapeutics and Dermatology
The rigid, cage-like structure of adamantane has proven to be a remarkably versatile scaffold in medicinal chemistry, giving rise to a diverse array of therapeutic agents. This guide provides a comprehensive, comparative review of the key adamantane derivatives in current clinical use: the antivirals amantadine and rimantadine, the neuroprotective agent memantine, and the topical retinoid adapalene. We will delve into their distinct mechanisms of action, clinical applications, and comparative performance, supported by experimental data and detailed protocols for their evaluation.
The Adamantane Scaffold: A Foundation for Diverse Pharmacology
The lipophilic, three-dimensional nature of the adamantane cage allows for precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules.[1] This unique characteristic has been exploited to develop drugs that modulate ion channels, receptors, and enzyme activity with significant clinical impact.
Antiviral Adamantanes: Amantadine and Rimantadine
Amantadine, the first adamantane derivative to enter clinical practice, was initially developed as an antiviral agent for influenza A.[2] Its structural analog, rimantadine, was later introduced with an improved therapeutic profile.
Mechanism of Action: Targeting the M2 Proton Channel
Both amantadine and rimantadine exert their antiviral effects by blocking the M2 proton channel of the influenza A virus.[3] This channel is crucial for the uncoating of the virus within the host cell's endosome, a process that requires acidification of the viral interior to release the viral ribonucleoprotein (vRNP) into the cytoplasm. By obstructing the M2 channel, these drugs prevent this pH drop, thereby halting viral replication at an early stage.[3]
Diagram of the M2 Proton Channel Inhibition
Caption: Mechanism of action of amantadine and rimantadine.
Comparative Efficacy and Safety
Clinical studies have demonstrated that amantadine and rimantadine have comparable efficacy in the prevention and treatment of influenza A in healthy adults.[4][5] However, a key distinction lies in their safety profiles.
| Feature | Amantadine | Rimantadine | Reference |
| Influenza A Prophylaxis (Efficacy) | Prevents 61% of influenza A cases | Comparable effectiveness (fewer trials) | [4][5] |
| Influenza A Treatment (Efficacy) | Reduces fever duration by ~1 day | Reduces fever duration by ~1.24 days | [4][6] |
| Central Nervous System (CNS) Side Effects | Significantly more common (e.g., nervousness, lightheadedness, insomnia) | Significantly less common | [4] |
| Gastrointestinal Side Effects | Significant | Significant | [4][5] |
A Cochrane review analyzing multiple trials concluded that while both drugs are effective, rimantadine is associated with significantly fewer CNS adverse effects and study withdrawals compared to amantadine.[4][6] This improved tolerability makes rimantadine a preferable option, particularly in elderly patients who are more susceptible to CNS side effects.[7]
Neuroprotective Adamantanes: Amantadine and Memantine
Beyond their antiviral properties, amantadine and its dimethyl derivative, memantine, have found significant application in the treatment of neurodegenerative disorders. Both act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[8]
Mechanism of Action: Modulating Glutamatergic Neurotransmission
Excessive activation of NMDA receptors by the neurotransmitter glutamate leads to excitotoxicity, a process implicated in the neuronal cell death observed in conditions like Parkinson's and Alzheimer's disease. Amantadine and memantine are uncompetitive NMDA receptor antagonists, meaning they only block the ion channel when it is open.[8][9] This voltage-dependent blockade is thought to preferentially inhibit excessive, pathological receptor activation while preserving normal synaptic transmission.
Diagram of NMDA Receptor Antagonism
Caption: Mechanism of NMDA receptor antagonism by amantadine and memantine.
Comparative Clinical Applications and Performance
While both amantadine and memantine are NMDA receptor antagonists, their clinical applications and performance characteristics differ significantly.
| Feature | Amantadine | Memantine | Reference |
| Primary Indication | Parkinson's disease (especially levodopa-induced dyskinesia) | Moderate-to-severe Alzheimer's disease | [10][11] |
| NMDA Receptor Affinity | Lower affinity (Ki ≈ 10-20 µM) | Higher affinity (Ki ≈ 1 µM) | [12][13] |
| Dopaminergic Activity | Increases dopamine release and blocks reuptake | Minimal direct dopaminergic effects | [14] |
| Effect on Amyloid-β | No significant effect on aggregation | Inhibits aggregation and disassembles preformed fibrils | [15] |
| Tolerability in PD | Associated with CNS side effects (confusion, hallucinations) | Generally better tolerated with fewer CNS side effects | [11][16] |
In Parkinson's disease, amantadine is used to manage levodopa-induced dyskinesias.[15][17] Clinical trials have shown that amantadine can significantly reduce dyskinesia scores.[15] Memantine has also been investigated for this indication, with some studies suggesting it may improve parkinsonian symptoms with a better side-effect profile than amantadine, though its effect on dyskinesias is less established.[16][18]
For Alzheimer's disease, memantine is a standard treatment.[10] Its higher affinity for the NMDA receptor may contribute to its efficacy in this condition.[19] Furthermore, preclinical studies have shown that memantine can reduce the levels of amyloid-beta peptides and inhibit their aggregation, a key pathological feature of Alzheimer's disease.[15][20]
Dermatological Adamantane: Adapalene
Adapalene is a third-generation topical retinoid with an adamantane moiety that is widely used for the treatment of acne vulgaris.
Mechanism of Action: Selective Retinoic Acid Receptor (RAR) Agonism
Adapalene exerts its therapeutic effects by selectively binding to and activating retinoic acid receptors (RARs), specifically the RARβ and RARγ subtypes, which are abundant in the epidermis.[[“]][22] This receptor activation modulates gene expression related to cellular differentiation, proliferation, and inflammation. The normalization of follicular epithelial cell differentiation helps to prevent the formation of microcomedones, the precursors to acne lesions.[2]
Diagram of Adapalene's Mechanism of Action
Caption: Adapalene's selective activation of RARs.
Comparative Performance and Tolerability
Adapalene's key advantage over older topical retinoids, such as tretinoin, is its superior tolerability profile.[7][23] This is attributed to its selective binding to RARβ and RARγ, which are thought to mediate the desired therapeutic effects, while having low affinity for RARα, which may be associated with greater irritation.[22]
| Feature | Adapalene (0.1% gel) | Tretinoin (0.025% gel) | Reference |
| Efficacy (Acne Lesion Reduction) | At least as effective | At least as effective | [7][23] |
| Onset of Action | Significantly more rapid | Slower | [7] |
| Local Tolerability (Erythema, Scaling, Burning) | Significantly better tolerated | More irritating | [5][23] |
| Photostability | Stable | Prone to photodegradation | |
| Chemical Stability with Benzoyl Peroxide | Stable | Unstable |
A meta-analysis of five randomized controlled trials involving 900 patients demonstrated that adapalene 0.1% gel was as effective as tretinoin 0.025% gel in reducing total acne lesions, but with significantly better local tolerability at all time points.[23] Adapalene also showed a more rapid onset of action.[23]
Experimental Protocols
The following are representative protocols for key in vitro assays used to characterize the adamantane derivatives discussed in this review.
M2 Proton Channel Inhibition Assay (Two-Electrode Voltage Clamp in Xenopus Oocytes)
Objective: To determine the half-maximal inhibitory concentration (IC50) of amantadine or rimantadine for the influenza A M2 proton channel.
Methodology:
-
Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.
-
cRNA Injection: Inject oocytes with cRNA encoding the M2 protein and incubate for 2-4 days to allow for protein expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a high-potassium solution at pH 8.5.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).
-
Clamp the membrane potential at -20 mV.
-
-
Channel Activation and Inhibition:
-
Activate the M2 proton channels by switching the perfusion solution to a low pH buffer (e.g., pH 5.5). This will induce an inward current.
-
Once a stable inward current is achieved, apply the adamantane derivative at various concentrations (e.g., 1 µM to 1 mM) in the low pH buffer.
-
Record the steady-state current at each drug concentration.
-
-
Data Analysis:
NMDA Receptor Competitive Radioligand Binding Assay
Objective: To determine the inhibitor constant (Ki) of amantadine or memantine for the NMDA receptor.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a cold buffer and centrifuge to isolate the membrane fraction containing the NMDA receptors.
-
Assay Setup:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801), and varying concentrations of the unlabeled test compound (amantadine or memantine).
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled antagonist).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20][24][25]
-
Dopamine Release Assay (Fast-Scan Cyclic Voltammetry in Brain Slices)
Objective: To measure the effect of amantadine on dopamine release from striatal slices.
Methodology:
-
Brain Slice Preparation: Rapidly dissect the brain of a rodent and prepare coronal slices (e.g., 300 µm thick) containing the striatum using a vibratome.
-
Slice Incubation: Maintain the slices in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.
-
Electrochemical Recording:
-
Place a slice in a recording chamber and perfuse with aCSF.
-
Position a carbon-fiber microelectrode in the striatum to detect dopamine.
-
Apply a triangular waveform voltage scan to the microelectrode (e.g., -0.4 V to +1.2 V and back at 400 V/s).
-
-
Stimulation and Measurement:
-
Place a bipolar stimulating electrode near the microelectrode and apply a brief electrical pulse to evoke dopamine release.
-
Record the resulting oxidation current, which is proportional to the dopamine concentration.
-
After establishing a stable baseline of stimulated dopamine release, perfuse the slice with aCSF containing amantadine at a desired concentration.
-
Continue to stimulate and record dopamine release to determine the effect of the drug.
-
-
Data Analysis:
Amyloid-β Aggregation Assay (Thioflavin T Fluorescence)
Objective: To assess the effect of memantine on the aggregation of amyloid-β (Aβ) peptides.
Methodology:
-
Aβ Preparation: Prepare a solution of synthetic Aβ peptide (e.g., Aβ1-42) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Assay Setup:
-
In a 96-well black plate, combine the Aβ solution, Thioflavin T (ThT) dye, and varying concentrations of memantine or a vehicle control.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with gentle shaking to promote aggregation.
-
Measure the fluorescence intensity at regular intervals using a microplate reader (excitation ≈ 450 nm, emission ≈ 485 nm). ThT fluorescence increases significantly upon binding to β-sheet structures in aggregated Aβ.
-
-
Data Analysis:
Retinoic Acid Receptor (RAR) Competitive Binding Assay
Objective: To determine the binding affinity of adapalene for RAR subtypes.
Methodology:
-
Receptor Preparation: Use recombinant human RARα, RARβ, and RARγ proteins.
-
Assay Setup:
-
In a multi-well plate, combine the RAR protein, a fixed concentration of a radiolabeled retinoic acid (e.g., [3H]-all-trans-retinoic acid), and varying concentrations of unlabeled adapalene.
-
Include controls for total and non-specific binding.
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation and Quantification: Use a filtration method and scintillation counting as described in the NMDA receptor binding assay (Section 5.2).
-
Data Analysis: Determine the IC50 and Ki values for adapalene for each RAR subtype to assess its binding affinity and selectivity.[1][2][32][33][34]
Conclusion
The adamantane scaffold has given rise to a clinically important and mechanistically diverse set of drugs. The antiviral adamantanes, amantadine and rimantadine, demonstrate the utility of this scaffold in targeting viral ion channels, with rimantadine offering a superior safety profile. The neuroprotective agents, amantadine and memantine, highlight the potential of adamantane derivatives to modulate NMDA receptor activity, with memantine showing higher affinity and a potential disease-modifying effect in Alzheimer's disease through its impact on amyloid-β aggregation. Finally, adapalene exemplifies the successful application of the adamantane moiety in dermatology, providing a selective and well-tolerated topical retinoid for the treatment of acne. The comparative analysis presented in this guide underscores the remarkable versatility of the adamantane structure in drug design and provides a foundation for future research and development in this area.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. Presynaptic Dopamine Dynamics in Striatal Brain Slices with Fast-scan Cyclic Voltammetry [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. Thioflavin T spectroscopic assay [assay-protocol.com]
- 6. droracle.ai [droracle.ai]
- 7. Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Pharmacological Characterization of Inhibitors of Amantadine-Resistant Mutants of the M2 Ion Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 10. The Effects of Memantine on Levodopa Induced Dyskinesias (LIDs) in MPTP-treated Pre-clinical Models | Parkinson's Disease [michaeljfox.org]
- 11. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction of memantine and amantadine with agonist-unbound NMDA-receptor channels in acutely isolated rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Amantadine ER (Gocovri®) Significantly Increases ON Time Without Any Dyskinesia: Pooled Analyses From Pivotal Trials in Parkinson's Disease [frontiersin.org]
- 14. The effect of amantadine on levodopa-induced dyskinesias in Parkinson's disease: a double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Memantine and reduced time with dyskinesia in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase 3 Clinical Trial Shows Sustained-Release Amantadine Improves Levodopa-Induced Dyskinesia in Individuals with Parkinson Disease - - Practical Neurology [practicalneurology.com]
- 17. Sampling phasic dopamine signaling with fast-scan cyclic voltammetry in awake behaving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Functional studies indicate amantadine binds to the pore of the influenza A virus M2 proton-selective ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Adapalene, a new chemical entity with retinoid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. consensus.app [consensus.app]
- 22. A comparison of the efficacy and tolerability of adapalene 0.1% gel versus tretinoin 0.025% gel in patients with acne vulgaris: a meta-analysis of five randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pinnaclet.com [pinnaclet.com]
- 28. bio-protocol.org [bio-protocol.org]
- 29. researchgate.net [researchgate.net]
- 30. anaspec.com [anaspec.com]
- 31. benchchem.com [benchchem.com]
- 32. cloud-clone.com [cloud-clone.com]
- 33. Novel Fluorescence Competition Assay for Retinoic Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 34. static.miltenyibiotec.com [static.miltenyibiotec.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (Adamantan-1-YL)methylamine Hydrochloride
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of --INVALID-LINK--amine hydrochloride (CAS No. 1773-99-5). Developed for researchers, scientists, and drug development professionals, this guide moves beyond simple instructions to explain the causality behind each procedural choice. Our commitment is to ensure your operational safety and environmental responsibility, establishing a foundation of trust through scientific integrity and field-proven insights.
Part 1: Hazard Characterization: The Foundation of Safe Disposal
Before any disposal protocol can be implemented, a thorough understanding of the compound's chemical and toxicological properties is essential. This initial characterization dictates every subsequent step, from personal protective equipment (PPE) selection to final waste stream allocation. --INVALID-LINK--amine hydrochloride is an organic amine salt; its hazards are primarily associated with the free base, which can be irritating or corrosive.
While comprehensive toxicological data for the hydrochloride salt is not widely published, data from the free base and structurally related adamantine compounds provide a strong basis for a cautious and robust disposal plan. The following table summarizes the key identification and hazard information.
| Property | --INVALID-LINK--amine (Free Base) | --INVALID-LINK--amine hydrochloride (Salt) | Rationale & Implications for Disposal |
| CAS Number | 153461-22-4[1] | 1773-99-5[2] | Correct identification is critical for waste manifest documentation. |
| Molecular Formula | C₁₂H₂₁N[1] | C₁₂H₂₂ClN[2] | The hydrochloride salt is generally more stable and water-soluble. |
| GHS Hazard Statements | H315: Causes skin irritation[1][3]H319: Causes serious eye irritation[3]H335: May cause respiratory irritation[1][3] | Data not specified; assumed to be similar to the free base. | These hazards mandate the use of appropriate PPE during handling and disposal to prevent contact. The waste is classified as hazardous due to its irritant properties. |
| Primary Hazards | Irritant, Corrosive[1] | Assumed Irritant | The waste must be handled as hazardous chemical waste and segregated from general refuse. |
The core principle derived from this data is that --INVALID-LINK--amine hydrochloride must be managed as a hazardous chemical waste . Its irritant properties necessitate careful handling to prevent personnel exposure and its chemical nature requires that it be kept out of water systems and general landfills.
Part 2: Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.
Step 1: Personal Protective Equipment (PPE) Selection
Before handling the waste material, ensure the following PPE is worn to mitigate the risks of skin, eye, and respiratory irritation[3]:
-
Gloves: Nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use[4].
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Protective Clothing: A standard laboratory coat.
-
Respiratory Protection: Not typically required when handling small quantities in a well-ventilated area. However, if generating dust or aerosols, use a NIOSH-approved respirator.
Step 2: Waste Segregation at the Point of Generation
Proper segregation is the most critical step in preventing dangerous chemical reactions and ensuring compliant disposal.
-
Designate as Hazardous: All waste containing --INVALID-LINK--amine hydrochloride, including contaminated consumables (e.g., weigh boats, wipes), must be treated as hazardous waste[5].
-
Avoid Mixing: Do not mix this waste with other waste streams, especially strong bases (which could liberate the volatile free amine) or strong oxidizing agents[6]. Keep it segregated from non-hazardous laboratory trash[7].
-
No Drain Disposal: Under the EPA's Resource Conservation and Recovery Act (RCRA), the disposal of hazardous pharmaceutical waste down the drain is strictly prohibited[8]. This practice can lead to environmental contamination and damage to plumbing infrastructure.
Step 3: Waste Container Selection and Labeling
The integrity of the waste containment system is paramount for safe storage and transport.
-
Container Choice: Use a container made of a material compatible with the chemical, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap[9]. The container must be in good condition, free of cracks or deterioration[10].
-
Labeling: The container must be clearly and accurately labeled as soon as the first particle of waste is added. The label must include[11]:
-
The words "Hazardous Waste "
-
The full chemical name: "--INVALID-LINK--amine hydrochloride "
-
The CAS Number: 1773-99-5
-
A clear indication of the hazards (e.g., "Irritant ")
-
Step 4: Accumulation and On-Site Storage
Federal and local regulations govern the on-site storage of hazardous waste.
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel[9][11].
-
Secure Storage: Keep the container tightly sealed except when adding waste. Store it in a well-ventilated area, away from incompatible materials and foodstuffs[5].
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks or spills[10].
Step 5: Final Disposal
The final disposition of the waste must be handled by qualified professionals to ensure environmental safety and regulatory compliance.
-
Engage a Licensed Contractor: Arrange for the collection, transport, and disposal of the waste through a licensed hazardous waste management company. This is a mandatory requirement under EPA regulations[7][8].
-
Recommended Disposal Method: For pharmaceutical compounds like this, high-temperature incineration in a licensed facility is the preferred method of disposal[12]. This ensures the complete destruction of the active chemical agent.
-
Documentation: Ensure you receive and retain all waste manifest documents from the disposal contractor. This paperwork tracks the waste from its point of origin to its final disposal and is essential for regulatory compliance[8].
Part 3: Emergency Procedures for Spills
In the event of an accidental release, a swift and correct response is crucial to minimize risk.
-
Clear the Area: Evacuate non-essential personnel from the immediate spill area[3].
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate PPE as described in Part 2, Step 1.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust[4]. For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill[3].
-
Clean the Area: Once the bulk material is collected, decontaminate the spill area.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbents, wipes, contaminated PPE) must be placed in the hazardous waste container and disposed of according to the protocol in Part 2[3].
Part 4: Disposal Workflow and Visualization
To provide a clear, at-a-glance summary of the disposal process, the following workflow diagram outlines the critical decision points and actions required from the moment waste is generated.
Caption: A workflow diagram illustrating the step-by-step process for the safe and compliant disposal of --INVALID-LINK--amine hydrochloride waste.
References
- 1. ((Adamantan-1-yl)methyl)(methyl)amine | C12H21N | CID 3010130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. bio.vu.nl [bio.vu.nl]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. ajantapharmausa.com [ajantapharmausa.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
